molecular formula C7H12O4 B132165 Diethyl aminomalonate CAS No. 6829-40-9

Diethyl aminomalonate

Cat. No.: B132165
CAS No.: 6829-40-9
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Foundational & Exploratory

Diethyl Aminomalonate Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of diethyl aminomalonate hydrochloride (CAS RN: 13433-00-6). A versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds, a thorough understanding of its physical characteristics is essential for its effective application.[1][2][3][4] This document outlines its key physical and spectral properties, supported by detailed experimental methodologies for their determination.

Core Physical and Chemical Properties

This compound hydrochloride is a white to slightly yellow crystalline powder.[4] It is recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[4]

PropertyValueReferences
Molecular Formula C₇H₁₄ClNO₄[1][2][5]
Molecular Weight 211.64 g/mol [1][2][5]
Melting Point 162 - 170 °C (decomposes)[1][6][7][8]
Appearance White to off-white or slightly yellow crystalline powder[4][9][10]
Solubility Soluble in water, Chloroform, and DMSO.[9][11]
Hygroscopicity Hygroscopic[3][12]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound hydrochloride.

Spectroscopy Description
¹H NMR Spectra available, typically run in CDCl₃.
¹³C NMR Spectra available.
Infrared (IR) Spectra available, often obtained as a KBr disc or Nujol mull.[1]
Mass Spectrometry Mass spectra are available for this compound.[13]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry crystalline sample is packed into a capillary tube to a height of 1-2 mm.[7]

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or similar device) is used.[9][12]

  • Measurement:

    • An initial rapid heating can be performed to determine an approximate melting range.

    • For an accurate measurement, the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[12]

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[7][12] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[7]

Solubility Determination

Understanding the solubility of this compound hydrochloride is crucial for its use in reactions and purification processes.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, diethyl ether) are used.

  • Procedure:

    • A small, measured amount of the solid (e.g., 10-20 mg) is placed in a test tube.

    • A small volume of the solvent (e.g., 0.5 mL) is added.[14]

    • The mixture is agitated vigorously.

  • Observation: The mixture is observed to determine if the solid dissolves completely, partially, or not at all. A substance is generally considered soluble if a homogeneous solution is formed.[15]

  • pH Testing (for aqueous solutions): If the compound dissolves in water, the pH of the resulting solution can be tested with pH paper to determine if it is acidic, basic, or neutral.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound hydrochloride.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR spectrometer is set up by locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, standard acquisition parameters are used.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • A small amount of the solid sample (1-2 mg) is finely ground with an agate mortar and pestle.

    • The ground sample is thoroughly mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Synthesis Workflow

This compound hydrochloride is typically synthesized via the reduction of diethyl isonitrosomalonate, followed by treatment with hydrogen chloride.[1] The following diagram illustrates a typical laboratory-scale synthesis workflow.

G cluster_0 Step 1: Reduction of Diethyl Isonitrosomalonate cluster_1 Step 2: Hydrochloride Salt Formation start Diethyl Isonitrosomalonate in Ethanol hydrogenation Parr Hydrogenator (50-60 psi H₂) start->hydrogenation catalyst 10% Palladium on Charcoal catalyst->hydrogenation filtration Filtration to remove catalyst hydrogenation->filtration concentration1 Concentration under reduced pressure filtration->concentration1 crude_amine Crude this compound concentration1->crude_amine dissolution Dissolve crude amine in dry ether crude_amine->dissolution cooling Cool in ice bath dissolution->cooling precipitation Precipitation of Hydrochloride Salt cooling->precipitation hcl_gas Dry Hydrogen Chloride Gas hcl_gas->precipitation filtration2 Suction Filtration precipitation->filtration2 washing Wash with dry ether filtration2->washing drying Drying washing->drying product This compound Hydrochloride drying->product

Caption: Synthesis workflow for this compound hydrochloride.

This guide provides a foundational understanding of the physical properties of this compound hydrochloride, essential for its application in research and development. The provided protocols offer standardized methods for the verification of these properties.

References

An In-depth Technical Guide to Diethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl Aminomalonate Hydrochloride (CAS No. 13433-00-6), a pivotal intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and derivatization, and discusses its significant applications in drug discovery and development.

Core Chemical Identity and Properties

This compound hydrochloride is the hydrochloride salt of the diethyl ester of aminomalonic acid. It serves as a versatile building block, providing a key structural motif for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and amino acid derivatives.[1][2]

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 13433-00-6[3][4][5]
EC Number 236-556-8[4][6]
MDL Number MFCD00012510[3][4]
Beilstein No. 3568037[3][4]
PubChem CID 3084143[7]

Table 2: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₁₃NO₄ · HCl[4][5]
Molecular Weight 211.64 g/mol [3][7]
Appearance White to slightly yellow crystalline powder[1][5]
Melting Point 165-170 °C (decomposes)[8][9]
Solubility Soluble in water and chloroform[2][8]
Sensitivity Hygroscopic[3][8]
Storage Store in a cool (2-8°C), dry place under an inert atmosphere[2][10]

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is well-documented, most commonly proceeding through the reduction of an oximino- or isonitroso-precursor, followed by salt formation.

2.1. Synthesis from Diethyl Malonate

A common and efficient route starts from diethyl malonate, which is first converted to diethyl isonitrosomalonate, followed by catalytic hydrogenation and subsequent treatment with hydrogen chloride.[11][12]

Experimental Protocol: Synthesis via Catalytic Hydrogenation [8][11]

  • Step 1: Preparation of Diethyl Isonitrosomalonate.

    • Dissolve diethyl malonate (e.g., 80 g) and glacial acetic acid (e.g., 90 g) in ethyl acetate (B1210297) (e.g., 400 mL) in a suitable reaction vessel.[12]

    • Cool the mixture to 0-5 °C with stirring.[12]

    • Slowly add a solution of sodium nitrite (B80452) (e.g., 69 g) in water (e.g., 81 g) dropwise, maintaining the temperature between 0-10 °C over approximately 2 hours.[12]

    • After the addition is complete, allow the reaction to stir at 15-25 °C for 20 hours.[12]

    • Perform a liquid-liquid extraction to isolate the diethyl isonitrosomalonate product in the organic phase. Evaporate the solvent under reduced pressure to yield the intermediate. Note: Diethyl isonitrosomalonate may decompose with explosive violence on heating, so purification by distillation is not recommended.[11]

  • Step 2: Catalytic Hydrogenation.

    • In a pressure reactor, combine the crude diethyl isonitrosomalonate (e.g., 0.1 mole) with absolute ethanol (B145695) (e.g., 100 mL) and a catalyst such as 10% palladium on charcoal (e.g., 3 g).[11]

    • Flush the system with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi and shake until hydrogen uptake ceases (typically 15-20 minutes).[11]

    • Once the reaction is complete, vent the reactor and filter off the catalyst. Wash the catalyst with absolute ethanol.[11]

  • Step 3: Formation of the Hydrochloride Salt.

    • Combine the filtrate and washings and concentrate under reduced pressure at a temperature below 50 °C to yield crude this compound.[11]

    • Dilute the crude product with dry diethyl ether (e.g., 80 mL) and cool the solution in an ice bath.[11]

    • Pass dry hydrogen chloride gas over the surface of the stirred solution. A fine white precipitate of this compound hydrochloride will form.[11]

    • Collect the crystalline product by suction filtration, wash with cold diethyl ether, and dry to yield the final product.[11]

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Diethyl Malonate B NaNO2, Acetic Acid Ethyl Acetate, 0-10°C A->B C Diethyl Isonitrosomalonate B->C D Catalytic Hydrogenation (H2, 10% Pd/C, Ethanol) C->D E Crude this compound D->E F Dry HCl gas Diethyl Ether, 0°C E->F G This compound Hydrochloride (Product) F->G

Synthesis workflow for this compound Hydrochloride.

Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a cornerstone intermediate for synthesizing a multitude of pharmaceutical agents and complex organic molecules. Its bifunctional nature, possessing both an amino group and two ester moieties, allows for diverse chemical transformations.[1][13]

  • Pharmaceutical Intermediate: It is a critical building block for pyrimidine (B1678525) heterocyclic compounds, which are core structures in many drugs.[14][15][16]

    • Favipiravir: Used as an intermediate in the synthesis of this broad-spectrum antiviral drug.[10][12]

    • Rebamipide: Employed in the manufacturing process of this gastroprotective agent.[10]

    • Anticancer Agents: Serves as a precursor for synthesizing potential anticancer agents, such as those that act as motor protein spindle inhibitors.[9][15]

  • General Organic Synthesis: The reactive α-amino group and ester functionalities make it ideal for reactions like N-acylation, alkylation, and cycloadditions to form pyrrolidines and other heterocyclic systems.[1][8][11]

  • Biochemical Research: Utilized in biochemical assays to investigate enzyme activities and metabolic pathways.[13]

3.1. Derivatization Example: N-Boc Protection

A frequent subsequent step in synthesis is the protection of the primary amine, commonly with a tert-butyloxycarbonyl (Boc) group. This prepares the molecule for further modifications at other positions.

Experimental Protocol: Synthesis of Diethyl 2-(tert-butoxycarbonyl)aminomalonate [3]

  • Dissolve this compound hydrochloride (e.g., 5 g, 23 mmol) in a mixture of tetrahydrofuran (B95107) and water (1:1, 60 mL).

  • Cool the solution to 0 °C and add triethylamine (B128534) (e.g., 3 mL), followed by di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) (e.g., 5.3 g, 24 mmol).

  • Stir the reaction mixture at room temperature for 48 hours and then at 55 °C for 2 hours.

  • Concentrate the mixture to dryness.

  • Take up the residue in ethyl acetate (150 mL) and water (50 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with saturated ammonium (B1175870) chloride solution (50 mL), dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a colorless oil.

G A This compound Hydrochloride B Reagents: - Di-tert-butyl dicarbonate - Triethylamine - THF/Water A->B Add C Reaction Conditions: 0°C to 55°C B->C Stir D Workup: - Extraction with Ethyl Acetate - Wash & Dry C->D Process E Diethyl 2-(tert-butoxycarbonyl) aminomalonate (Product) D->E Isolate

Workflow for N-Boc protection of this compound HCl.

Safety and Handling

This compound hydrochloride is irritating to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (e.g., safety glasses, N95 dust mask).[4]

  • Handling: As the compound is hygroscopic, handle it in a dry environment, preferably under an inert atmosphere, to prevent degradation.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water.[5]

This guide consolidates key technical data and protocols to support researchers and developers in leveraging this compound Hydrochloride for their scientific and commercial objectives. Its established synthetic routes and versatile reactivity ensure its continued importance in the fields of chemistry and pharmacology.

References

Diethyl Aminomalonate Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for diethyl aminomalonate hydrochloride. While specific quantitative kinetic data for the degradation of this compound is not widely published, this document synthesizes available information from safety data sheets, chemical supplier technical documents, and established principles of pharmaceutical stability testing. Best practices for handling, storage, and the design of stability-indicating studies are presented to ensure the integrity of this compound hydrochloride in research and development settings.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The inherent stability of this compound is critical for its successful use in multi-step syntheses and for ensuring the purity of final products. This guide outlines the known stability profile of this compound hydrochloride, provides detailed storage recommendations, and presents a model experimental protocol for conducting a comprehensive stability assessment.

Chemical Stability Profile

This compound is most commonly supplied and utilized as its hydrochloride salt. The free base, this compound, is known to be significantly less stable than its corresponding salt.[1] The increased stability of the hydrochloride salt is attributed to the protonation of the primary amine. This effectively ties up the lone pair of electrons on the nitrogen atom, thereby reducing its susceptibility to oxidative degradation.

Under standard ambient conditions (room temperature), this compound hydrochloride is a chemically stable compound.[1] However, its stability can be compromised by exposure to certain environmental factors.

Factors Affecting Stability
  • Hygroscopicity: The compound is hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can potentially lead to hydrolysis of the ester groups, particularly under elevated temperatures or non-neutral pH conditions.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can lead to degradation of the molecule.[2]

  • Thermal Decomposition: While stable at recommended storage temperatures, thermal decomposition can occur at elevated temperatures, with a melting point noted at approximately 165-170 °C with decomposition.[3][4] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound hydrochloride, the following storage and handling conditions are recommended.

ParameterRecommendationRationale
Temperature 2°C to 8°CTo minimize the potential for thermal degradation and slow down any potential hydrolytic or oxidative reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)To protect the hygroscopic compound from moisture and to prevent potential oxidation.
Container Tightly closed, light-resistant containersTo prevent exposure to moisture and light.
Handling Handle in a dry, well-ventilated area.To minimize exposure to atmospheric moisture and to ensure user safety.

A decision-making workflow for the appropriate storage of this compound hydrochloride is presented in the diagram below.

G start Receiving this compound HCl check_container Is the container sealed and intact? start->check_container store_immediately Store in designated cold, dry, inert atmosphere location (2-8°C) check_container->store_immediately Yes quarantine Quarantine and inspect for contamination check_container->quarantine No usage For use, dispense in a glove box or dry environment store_immediately->usage remediate If compromised, consider re-drying and repackaging under inert gas quarantine->remediate remediate->store_immediately Remediation successful discard Discard if contamination is suspected remediate->discard Remediation not possible reseal Promptly reseal under inert atmosphere usage->reseal reseal->store_immediately

Caption: Decision workflow for storage and handling of this compound HCl.

Proposed Experimental Protocol for a Stability-Indicating Study

While specific published stability studies are scarce, a robust stability-indicating study can be designed based on established regulatory guidelines. The goal of such a study is to develop an analytical method that can separate the intact drug from its degradation products, allowing for an accurate assessment of stability.

Development of a Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for developing a stability-indicating assay.

HPLC ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to validate the separating power of the analytical method.

Stress ConditionProtocol
Acid Hydrolysis Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Dissolve 10 mg of this compound HCl in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Dissolve 10 mg of this compound HCl in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 105°C for 48 hours. Dissolve in diluent for analysis.
Photolytic Degradation Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The workflow for conducting a forced degradation study is illustrated below.

G start Prepare Stock Solution of this compound HCl stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Solid) stress_conditions->thermal photo Photolytic (Solid) stress_conditions->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV neutralize->hplc_analysis data_analysis Evaluate Peak Purity and Mass Balance hplc_analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound HCl.

Conclusion

While this compound hydrochloride is considered stable under recommended storage conditions, its hygroscopic nature and potential for degradation under stress conditions necessitate careful handling and storage. The stability of the hydrochloride salt is markedly superior to that of the free base. For critical applications, it is highly recommended that researchers perform their own stability assessments using a validated stability-indicating method, such as the model protocol outlined in this guide. Adherence to the storage and handling guidelines presented herein will help to ensure the chemical integrity of this compound hydrochloride for its intended use in research and development.

References

Navigating the Solubility Landscape of Diethyl Aminomalonate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of diethyl aminomalonate hydrochloride in various organic solvents, a critical parameter for its application in pharmaceutical synthesis, and other chemical processes. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound hydrochloride as a key intermediate.

Core Executive Summary

This compound hydrochloride is a white to off-white crystalline powder widely used as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Its solubility behavior is a determining factor in reaction kinetics, purification strategies, and formulation development. While extensive quantitative solubility data is not widely available in published literature, this guide consolidates existing qualitative and semi-quantitative information and provides standardized methodologies for its experimental determination.

Solubility Profile of this compound Hydrochloride

The solubility of this compound hydrochloride is dictated by its salt form, which generally favors polar solvents. The available data indicates good solubility in water, as well as in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and chloroform.[2] In contrast, its solubility is limited in less polar solvents such as acetone (B3395972) and diethyl ether, a property that is often exploited for its precipitation and purification.[3][4]

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound hydrochloride in various organic solvents. It is important to note the general absence of precise solubility values (e.g., in g/100 mL) at various temperatures in the public domain, underscoring the need for experimental determination for specific applications.

SolventFormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticA 10mM solution is commercially available.[5]Commonly used for preparing stock solutions for biological screening.
ChloroformCHCl₃Polar AproticSoluble.[2]A common solvent for reactions involving amine hydrochlorides.
WaterH₂OPolar ProticSoluble, easily soluble.[2][3]Often used in work-up procedures.
EthanolC₂H₅OHPolar ProticSoluble.Used as a reaction solvent from which the product can be precipitated.[3]
Acetone(CH₃)₂COPolar AproticSparingly soluble/Insoluble.Used as an anti-solvent for crystallization and washing.[3]
Diethyl Ether(C₂H₅)₂ONonpolarSparingly soluble/Insoluble.Used as an anti-solvent for precipitation and washing.[4]
Ethyl AcetateCH₃COOC₂H₅Polar AproticSparingly soluble/Insoluble.Used as a wash solvent during synthesis.[6]

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, direct experimental measurement is necessary. The following are standard laboratory protocols for determining the solubility of a solid compound like this compound hydrochloride in an organic solvent.

Method 1: The Equilibrium Solubility Method (Shake-Flask)

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear, saturated solution. A syringe filter with a membrane compatible with the solvent is recommended.

  • Quantification: Accurately measure a known volume of the saturated solution and remove the solvent (e.g., by evaporation under reduced pressure).

  • Analysis: Determine the mass of the dissolved solid. The solubility can then be expressed in terms of g/L, mg/mL, or mol/L.

Method 2: Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Protocol:

  • Sample Preparation: Prepare several sealed tubes, each containing a known mass of this compound hydrochloride and a known mass or volume of the solvent.

  • Heating and Dissolution: Slowly heat the tubes in a controlled temperature bath with constant agitation.

  • Observation: Visually observe the temperature at which the last solid particles dissolve completely. This temperature is the saturation temperature for that specific concentration.

  • Data Collection: Repeat this process for each tube to obtain a series of data points (concentration vs. saturation temperature).

  • Solubility Curve: Plot the concentration as a function of temperature to generate a solubility curve.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a typical workflow for solvent screening based on solubility requirements.

Solvent_Selection_Workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_selection Final Selection start Define Solvent Requirements (e.g., for reaction, crystallization) qual_screen Qualitative Solubility Test (Small scale: mg of solute in mL of solvent) start->qual_screen class_sol Classify Solvents: - Good Solvents - Poor Solvents - Partial Solvents qual_screen->class_sol quant_needed Is Quantitative Data Needed? class_sol->quant_needed det_sol Determine Solubility Curve (e.g., Equilibrium or Polythermal Method) quant_needed->det_sol Yes final_choice Select Optimal Solvent(s) quant_needed->final_choice No optimize Optimize Process Conditions (Temperature, Concentration) det_sol->optimize optimize->final_choice process_dev Proceed with Process Development final_choice->process_dev

References

An In-depth Technical Guide to the Preparation of Diethyl Aminomalonate Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of diethyl aminomalonate free base, a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1][2][3] The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a valuable building block in organic synthesis. Due to its inherent instability, it is commonly prepared and stored as its more stable hydrochloride salt.[4] The free base is typically generated from the hydrochloride salt immediately before its use in a subsequent reaction. This document outlines the primary synthesis route starting from diethyl malonate to yield the hydrochloride salt, followed by the detailed procedure for the liberation of the free base.

Part I: Synthesis of this compound Hydrochloride

The most common and well-documented synthesis of this compound proceeds via the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, which is then reduced to the desired amine and trapped as the hydrochloride salt.[4][5]

Experimental Protocol: Two-Step Synthesis from Diethyl Malonate

Step 1: Preparation of Diethyl Isonitrosomalonate

This procedure is adapted from established literature, such as Organic Syntheses.[4]

  • In a suitable reaction vessel, a solution of diethyl malonate (e.g., 80 g) is prepared in an organic solvent like ethyl acetate (B1210297) (400 ml) along with glacial acetic acid (90 g).[6]

  • The mixture is stirred for approximately 30 minutes and then cooled to a temperature between 0-10°C.[6]

  • A solution of sodium nitrite (B80452) (e.g., 69 g in 81 g of water) is added dropwise over a period of about 2 hours, ensuring the temperature is maintained within the 0-10°C range.[6]

  • After the addition is complete, the reaction is stirred and maintained at a temperature of 15-25°C for 20 hours.[6]

  • The layers are then allowed to separate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water.[6]

  • The organic solvent is removed under reduced pressure to yield crude diethyl isonitrosomalonate.[4][6] It is important to note that this intermediate can be explosive upon heating and should not be purified by distillation.[4][7][8]

Step 2: Catalytic Hydrogenation to this compound Hydrochloride

  • The crude diethyl isonitrosomalonate (e.g., 60 g) is dissolved in absolute ethanol (B145695) (240 g) in a hydrogenation apparatus.[6]

  • A catalyst, such as 10% palladium on charcoal (e.g., 3 g) or a nickel-based catalyst, is added to the mixture.[4][6]

  • The system is flushed with nitrogen and then pressurized with hydrogen to 1.0-2.0 MPa.[6] The reaction is typically conducted at a temperature of 40-50°C with vigorous stirring for several hours until hydrogen uptake ceases.[4][6]

  • Upon completion, the reaction mixture is cooled, depressurized, and the catalyst is removed by filtration.[4][6] The resulting filtrate contains the crude this compound free base.[4]

  • The filtrate is cooled in an ice bath, and a solution of hydrogen chloride in a suitable solvent (e.g., dry ether or ethanol) is added dropwise with stirring.[4][6]

  • The precipitated white solid, this compound hydrochloride, is collected by filtration, washed with a cold solvent like acetone (B3395972) or dry ether, and dried.[4][6]

Quantitative Data for Hydrochloride Synthesis
Starting MaterialIntermediateFinal ProductOverall YieldPurityMelting Point (°C)Reference
Diethyl MalonateDiethyl IsonitrosomalonateThis compound HCl78-82%High162-163[4]
Diethyl MalonateDiethyl IsonitrosomalonateThis compound HCl88-91%99.5-99.7%Not Specified[6]
Diethyl Nitromethylmalonate-This compound HCl85.1%100% (by Cl content)165[9]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Diethyl Malonate B Diethyl Isonitrosomalonate A->B NaNO2, Acetic Acid C This compound (Free Base in solution) B->C H2, Pd/C or Ni catalyst D This compound Hydrochloride C->D Dry HCl

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Part II: Preparation of this compound Free Base

The free base is liberated from its hydrochloride salt by treatment with a mild or strong base. This process neutralizes the hydrochloride, yielding the free amine which can then be extracted into an organic solvent.[3][10]

Experimental Protocol: Free-Basing of this compound Hydrochloride
  • Dissolution: this compound hydrochloride (e.g., 10.0 g, 47.3 mmol) is added to a biphasic mixture of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether, 100 mL) and a saturated aqueous solution of a base.[3] Common bases include sodium bicarbonate or sodium hydroxide.[3][10][11]

  • Neutralization: The mixture is stirred vigorously at room temperature for several hours to ensure complete neutralization.[3] The progress can be monitored by checking the pH of the aqueous layer.

  • Extraction: Once the reaction is complete, the layers are separated. The aqueous layer is extracted multiple times with the organic solvent (e.g., 2 x 50 mL) to maximize recovery of the free base.[3]

  • Washing and Drying: The combined organic extracts are washed with brine to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.[3][4]

  • Isolation: The drying agent is removed by filtration. The solvent is then carefully removed from the filtrate under reduced pressure at a low temperature (below 30-50°C) to avoid decomposition of the product.[4] The resulting residue is the this compound free base.

Physical Properties of the Free Base
PropertyValueReference
Boiling Point116–118°C / 12 mm Hg[4]
Boiling Point122–123°C / 16 mm Hg[4]
Refractive Index (nD16)1.4353[4]
Density (d1616)1.100[4]

Experimental Workflow for Free Base Preparation

Free_Base_Workflow Start Start: this compound HCl Step1 Dissolve in Organic Solvent & Aqueous Base (e.g., NaHCO3) Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Separate Organic & Aqueous Layers Step2->Step3 Step4 Extract Aqueous Layer with Organic Solvent Step3->Step4 Step5 Combine Organic Layers Step4->Step5 Step6 Wash with Brine Step5->Step6 Step7 Dry over Anhydrous Na2SO4 Step6->Step7 Step8 Filter to Remove Drying Agent Step7->Step8 Step9 Remove Solvent under Reduced Pressure Step8->Step9 End Product: this compound (Free Base) Step9->End

Caption: Workflow for the preparation of this compound free base.

Handling and Storage

This compound free base is less stable than its hydrochloride salt.[4] It should be used promptly after preparation. If storage is necessary, it should be kept in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.[3]

References

Diethyl Isonitrosomalonate as a Precursor for Diethyl Aminomalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl aminomalonate from diethyl isonitrosomalonate, a critical transformation in the production of various pharmaceutical intermediates. This compound serves as a versatile building block, particularly in the synthesis of pyrimidine (B1678525) derivatives, which are core structures in numerous drug candidates, including those with applications in oncology and virology.[1] This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols.

Introduction

The reduction of diethyl isonitrosomalonate to this compound is a key step in synthetic organic chemistry, providing access to a valuable difunctionalized building block. The isonitroso compound is typically prepared from diethyl malonate through nitrosation.[2][3][4] The subsequent reduction of the oxime functionality to a primary amine can be achieved through various methods, most notably catalytic hydrogenation.[5][6][7][8] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Synthetic Methodologies and Quantitative Data

The primary method for the synthesis of this compound from diethyl isonitrosomalonate is catalytic hydrogenation. Several catalysts have been effectively employed for this transformation, with palladium on charcoal being one of the most common. Other notable catalytic systems include Raney nickel and aluminum-nickel-iron alloys. Chemical reduction methods using agents like aluminum amalgam or hydrogen sulfide (B99878) have also been reported.[5]

The following tables summarize quantitative data from various reported procedures, offering a comparative overview of different catalytic systems and their efficiencies.

Table 1: Catalytic Hydrogenation of Diethyl Isonitrosomalonate

CatalystSolventPressure (psi)Temperature (°C)Reaction TimeYield of this compound HydrochlorideReference
10% Palladium on CharcoalAbsolute Ethanol50-60Room Temperature~15 minutes78-82%[5]
AlNiFe AlloyAbsolute Ethanol1.0-2.0 MPa (145-290 psi)40-506 hours88-91%[2]
5% Palladium on CharcoalEthyl Acetate20 bar (290 psi)30-3580 minutes85.1%[9]
Raney Nickel----Yields reported for the subsequent acetamidomalonate[3]

Note: this compound is often unstable and is typically converted directly to its hydrochloride salt for better stability and handling.[5]

Reaction Pathway

The conversion of diethyl isonitrosomalonate to this compound proceeds via the reduction of the oxime functional group to a primary amine. This is most commonly achieved through catalytic hydrogenation.

Reaction_Pathway Diethyl_Isonitrosomalonate Diethyl Isonitrosomalonate Diethyl_Aminomalonate This compound Diethyl_Isonitrosomalonate->Diethyl_Aminomalonate [H] (e.g., H₂, Pd/C) Diethyl_Aminomalonate_HCl This compound Hydrochloride Diethyl_Aminomalonate->Diethyl_Aminomalonate_HCl Dry HCl Experimental_Workflow Start Start: Diethyl Malonate Nitrosation Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Extraction Workup: Extraction & Washing Nitrosation->Extraction Solvent_Removal Solvent Removal Extraction->Solvent_Removal Hydrogenation Catalytic Hydrogenation (H₂, Catalyst) Solvent_Removal->Hydrogenation Diethyl Isonitrosomalonate Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation with HCl Concentration->Precipitation Crude this compound Isolation Isolation & Drying Precipitation->Isolation End End: this compound HCl Isolation->End

References

An In-depth Technical Guide to the Formation of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the predominant synthetic pathway for diethyl aminomalonate, a critical intermediate in the synthesis of amino acids and various pharmaceutical compounds. The mechanism, experimental protocols, and quantitative data are detailed herein to support research and development efforts.

Core Mechanism of Formation

The most prevalent and well-documented industrial and laboratory-scale synthesis of this compound begins with diethyl malonate. The process is a two-step transformation involving nitrosation followed by reduction. Due to the relative instability of the free amine, the final product is typically isolated as its hydrochloride salt for enhanced stability and handling.[1][2]

Step 1: Nitrosation of Diethyl Malonate

The initial step involves the nitrosation of the α-carbon of diethyl malonate to form diethyl isonitrosomalonate (an oxime). This reaction is typically achieved by treating diethyl malonate with sodium nitrite (B80452) in the presence of a weak acid, such as acetic acid.[3][4] The acid protonates the nitrite ion to form nitrous acid (HNO₂) in situ, which is the active nitrosating agent. The methylene (B1212753) group in diethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing for the formation of an enolate intermediate which then attacks the nitrosonium ion (NO⁺).

Step 2: Reduction of Diethyl Isonitrosomalonate

The isonitroso (or oximino) group of the intermediate is subsequently reduced to a primary amine. Catalytic hydrogenation is the most common method for this transformation.[4] Various catalyst systems can be employed, including palladium on charcoal (Pd/C) or nickel-based catalysts.[1][3] The reaction is carried out under a hydrogen atmosphere, leading to the formation of this compound.

Step 3: Formation of this compound Hydrochloride

This compound in its free base form is not particularly stable.[1] Therefore, it is almost always converted directly to its hydrochloride salt. This is accomplished by treating the crude this compound solution with dry hydrogen chloride gas or an ethanolic solution of hydrogen chloride.[1][3] The stable, crystalline this compound hydrochloride precipitates from the solution and can be easily isolated.

Visualization of the Synthetic Pathway

The following diagram illustrates the sequential conversion of diethyl malonate to this compound hydrochloride.

G cluster_0 cluster_1 A Diethyl Malonate R1 NaNO₂, Acetic Acid A->R1 B Diethyl Isonitrosomalonate (Oxime Intermediate) R2 Catalytic Hydrogenation (e.g., H₂, Pd/C) B->R2 C This compound (Free Amine) R3 Dry HCl C->R3 D This compound HCl (Stable Salt) R1->B R2->C R3->D

Caption: Synthetic pathway from diethyl malonate to this compound HCl.

Quantitative Data Summary

The overall yield and efficiency of the synthesis depend on the specific conditions and catalysts used in each step. The following table summarizes quantitative data reported in various protocols.

ParameterStep 1: NitrosationStep 2 & 3: Reduction & SalificationOverall YieldReference
Starting Material Diethyl MalonateDiethyl Isonitrosomalonate-[1][3]
Yield 98.4%78-91%78-91%[1][3][5]
Purity -99.5-99.7%-[3][5]
Catalyst (for Step 2) -10% Pd/C or AlNiFe catalyst-[1][3]
Hydrogen Pressure -50-60 psi (Pd/C) or 1.0-2.0 MPa (AlNiFe)-[1][3]
Reaction Temperature 0-10°C, then 15-25°C< 50°C (Pd/C) or 40-50°C (AlNiFe)-[1][3]
Reaction Time ~22 hours~15 minutes (Pd/C) or 6 hours (AlNiFe)-[1][3]

Detailed Experimental Protocols

The following protocols are adapted from established and validated synthetic procedures.[1][3]

Protocol 1: Synthesis of Diethyl Isonitrosomalonate (Intermediate)

This protocol is based on a procedure described in a patent for the preparation of this compound hydrochloride.[3]

Materials:

  • Diethyl malonate (80 g)

  • Ethyl acetate (B1210297) (400 mL)

  • Glacial acetic acid (90 g)

  • Sodium nitrite (69 g)

  • Deionized water (81 g)

Procedure:

  • In a 1000 mL four-necked flask, combine diethyl malonate (80 g), ethyl acetate (400 mL), and glacial acetic acid (90 g). Stir the mixture for 30 minutes.

  • Cool the mixture to 5°C in an ice bath.

  • Prepare a sodium nitrite solution by dissolving 69 g of sodium nitrite in 81 g of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, ensuring the temperature is maintained between 0-10°C.

  • After the addition is complete, continue stirring and allow the reaction to proceed at 15-25°C for 20 hours.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the lower aqueous layer once with 200 mL of ethyl acetate.

  • Combine the organic layers and wash with 200 mL of water.

  • Separate the organic layer and remove the solvent (ethyl acetate) via evaporation under reduced pressure to yield crude diethyl isonitrosomalonate. The reported yield for this step is approximately 93 g (98.4%).[3]

Protocol 2: Reduction and Salification to this compound Hydrochloride

This protocol is adapted from the well-established procedure in Organic Syntheses.[1]

Materials:

  • Crude diethyl isonitrosomalonate (0.1 mole aliquot, approx. 19.1 g)

  • Absolute ethanol (B145695) (100 mL)

  • 10% Palladium on charcoal (Pd/C) catalyst (3 g)

  • Dry ether

  • Dry hydrogen chloride (gas)

Procedure:

  • Place the diethyl isonitrosomalonate (0.1 mole) into a 500-mL reduction bottle suitable for a Parr Hydrogenator.

  • Add absolute ethanol (100 mL) and the 10% Pd/C catalyst (3 g).

  • Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four times.

  • Pressurize the system to 50–60 psi with hydrogen and begin shaking.

  • Continue the reaction until there is no further drop in pressure, which typically takes about 15 minutes.

  • Remove the catalyst by filtration, washing the catalyst with a small amount of absolute ethanol.

  • Concentrate the clear filtrate under reduced pressure, keeping the temperature below 50°C. This yields crude this compound.

  • Dilute the crude product with 80 mL of dry ether and filter to remove any minor solid impurities.

  • Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of the mechanically stirred solution.

  • A fine white precipitate of this compound hydrochloride will form. Collect the crystals by suction filtration.

  • Wash the collected crystals three times with a total of 60 mL of dry ether.

  • The process can be repeated on the filtrate to yield additional product. The total reported yield is 16.5–17.4 g, which corresponds to a 78–82% yield based on the initial diethyl malonate.[1] The melting point of the product is 162–163°C.[1]

References

Technical Guide: Safe Handling of Diethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety precautions and handling procedures for diethyl aminomalonate hydrochloride. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure-related incidents.

Hazard Identification and Classification

This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is important for all personnel handling this compound to be fully aware of these potential hazards.

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound hydrochloride is provided in the table below.

PropertyValueReference
Molecular Formula C7H13NO4 · HCl[1][2]
Molecular Weight 211.65 g/mol [2]
Appearance Off-white solid, crystals, or powder[2]
Melting Point 166 °C / 330.8 °F[2]
Solubility Soluble in water[3]
Flash Point Not applicable

Exposure Controls and Personal Protection

To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[1][4][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound hydrochloride:

PPE TypeSpecificationReference
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4][5][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[2][5]
Skin and Body Protection Protective clothing, such as a lab coat, to prevent skin contact.[1][2]
Respiratory Protection If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][6]

Safe Handling and Storage

Handling
  • Avoid contact with skin, eyes, and clothing.[1][3][4][5]

  • Avoid breathing dust.[1][4][5]

  • Wash hands thoroughly after handling.[1][4][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

Emergency Procedures

First Aid Measures

In the event of exposure, immediate first aid is critical. The following table outlines the recommended procedures.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][4][5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][3][4][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3][4][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Give a glass of water to drink. Seek medical attention.[1][4][5][6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4][6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5][6][7]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safe cleanup and containment.

  • Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the spilled material.[1][5][6]

  • Environmental Precautions: Prevent the product from entering drains.[5][6]

  • Cleanup Methods: For a dry spill, sweep up or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[1] Avoid generating dust.[1][6] For a wet spill, use an inert absorbent material.[8] After cleanup, wash the spill area.[1]

Logical Workflows

Accidental Spill Cleanup Workflow

Spill_Cleanup cluster_Spill Spill Occurs cluster_Assess Assess & Secure cluster_Contain Contain & Clean cluster_Dispose Dispose & Decontaminate Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Personal Protective Equipment (PPE) Evacuate->PPE Contain Contain Spill Prevent Entry into Drains PPE->Contain Cleanup Clean Up Spill (Sweep or Absorb) Contain->Cleanup Containerize Place in Labeled, Sealed Container Cleanup->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Restock Restock Spill Kit Decontaminate->Restock

Caption: Workflow for responding to an accidental spill.

First Aid Response Logic

First_Aid_Response cluster_Routes Route of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water (15 min) Skin->WashSkin RinseEyes Rinse Eyes with Water (15 min) Remove Contact Lenses Eyes->RinseEyes RinseMouth Rinse Mouth Drink Water (Do NOT Induce Vomiting) Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: Decision pathway for first aid response to exposure.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[3][4] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[6]

  • Ecological Information: Do not let the product enter drains or waterways.[4][5][6] The environmental impact of this product has not been fully investigated.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[6]

This guide is intended to provide comprehensive handling precautions for this compound hydrochloride. It is not exhaustive and should be used in conjunction with your institution's specific safety protocols and the full Safety Data Sheet (SDS). Always prioritize safety and consult with your safety officer if you have any questions or concerns.

References

Spectroscopic Profile of Diethyl Aminomalonate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl aminomalonate hydrochloride, a key intermediate in pharmaceutical synthesis. The document presents ¹H NMR, ¹³C NMR, and FT-IR data in a structured format, alongside detailed experimental protocols and visual diagrams to facilitate understanding and application in a research and development setting.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound hydrochloride. It is important to note that the presented data is for the hydrochloride salt, the stable form of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.35Triplet (t)6H-CH₃ (Ethyl)
~4.32Quartet (q)4H-O-CH₂- (Ethyl)
~4.99Singlet (s) or Doublet (d)1H-CH- (Methine)
~5.61Broad Singlet (br s) or Doublet (d)2H-NH₂

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the concentration. The amine protons are often broad and may exchange with deuterated solvents.

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (δ) ppmAssignment
~14-CH₃ (Ethyl)
~58-CH- (Methine)
~63-O-CH₂- (Ethyl)
~166C=O (Ester)

Note: The provided ¹³C NMR data is based on typical chemical shift ranges for similar structures. The literature contains some data for a Boc-protected derivative, which may not be fully representative of the hydrochloride salt.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3000Strong, BroadN-H stretch (Amine salt)
2980-2850Medium-StrongC-H stretch (Alkyl)
~1740StrongC=O stretch (Ester)
~1600MediumN-H bend (Amine salt)
~1200StrongC-O stretch (Ester)
~1020StrongC-N stretch

Note: This table is based on general infrared spectroscopy correlation charts for the functional groups present in this compound hydrochloride. Actual peak positions may vary.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer (e.g., a 300 or 500 MHz instrument) is tuned and locked onto the deuterium (B1214612) signal of the solvent. The sample is shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound hydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is then baseline corrected and the peaks are identified and assigned to the corresponding functional group vibrations.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Hydrochloride NMR_Spec NMR Spectrometer Sample->NMR_Spec IR_Spec FT-IR Spectrometer Sample->IR_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Caption: Molecular Structure and Key Spectroscopic Features.

Methodological & Application

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids using Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug discovery. These novel building blocks, when incorporated into peptides or used as standalone molecules, can impart unique pharmacological properties, enhance metabolic stability, and provide tools for probing biological systems. Diethyl aminomalonate and its N-acetylated derivative, diethyl acetamidomalonate, are versatile and economical starting materials for the synthesis of a wide array of racemic α-amino acids. The core of this synthetic approach lies in the principles of malonic ester synthesis, primarily through alkylation and Michael addition reactions, followed by hydrolysis and decarboxylation.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acids utilizing these valuable reagents.

Core Synthetic Strategies

The primary methods for introducing side chains to the α-carbon of the amino acid precursor involve two key reactions:

  • Alkylation: This is the most common method, where the enolate of diethyl acetamidomalonate is reacted with an alkyl halide in a classic SN2 reaction. This allows for the introduction of a wide variety of linear, branched, and functionalized side chains.[1][2]

  • Michael Addition: In this reaction, the enolate of diethyl acetamidomalonate acts as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. This method is particularly useful for synthesizing amino acids with gamma-functionalization, such as glutamic acid and its analogs.[3]

The general synthetic scheme involves deprotonation of the acidic methylene (B1212753) proton of diethyl acetamidomalonate, followed by either alkylation or Michael addition. The resulting substituted malonic ester is then subjected to acidic hydrolysis to remove the ester and acetyl protecting groups, and subsequent decarboxylation upon heating yields the desired unnatural amino acid.[1][2]

Data Presentation

Table 1: Synthesis of Unnatural Amino Acids via Alkylation of Diethyl Acetamidomalonate
Alkyl HalideUnnatural Amino AcidYield (%)Reference
Benzyl (B1604629) chloridePhenylalanine65[4]
Gramine or its quaternary ammonium (B1175870) saltTryptophan>90[4]
PropiolactoneGlutamic Acid87[4]

Note: Yields are for the final amino acid product after hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Acetamidomalonate

This protocol describes the synthesis of the key starting material, diethyl acetamidomalonate, from diethyl malonate. The process involves nitrosation followed by a reductive acetylation.[4][5][6]

Materials:

  • Diethyl malonate

  • Sodium nitrite (B80452)

  • Glacial acetic acid

  • Water

  • Ether

  • Acetic anhydride

  • Zinc dust

Procedure:

  • Nitrosation: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[6] Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[6] While maintaining the temperature at about 5°C, add a total of 65 g of sodium nitrite in portions over 1.5 hours.[6] After the addition is complete, remove the ice bath and continue stirring for 4 hours.[6] The reaction mixture is then extracted with two 50-ml portions of ether.[6]

  • Reductive Acetylation: Place the ethereal solution of diethyl isonitrosomalonate, 86 g of acetic anhydride, and 225 ml of glacial acetic acid in a 1-L, three-necked round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.[5][6][7] With vigorous stirring, add 78.5 g of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.[5][6][7] After the addition is complete, stir for an additional 30 minutes.[5][6][7]

  • Work-up and Purification: Filter the reaction mixture with suction and wash the cake with two 200-ml portions of glacial acetic acid.[5][6][7] Evaporate the combined filtrate and washings under reduced pressure.[5][6][7] To the resulting oil, add 100 ml of water and warm on a steam bath until the solid melts.[5][6][7] Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[5][6][7] A second crop can be obtained by concentrating the mother liquor.[5] The yield of diethyl acetamidomalonate is typically 77–78%.[5] The product can be recrystallized from hot water if necessary.[5][6][7]

Protocol 2: General Procedure for Alkylation of Diethyl Acetamidomalonate

This protocol outlines the general steps for the synthesis of α-amino acids via alkylation of diethyl acetamidomalonate.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Alkyl halide (e.g., benzyl chloride)

  • Concentrated hydrochloric acid

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol to deprotonate the active methylene group, forming the amidomalonate anion.[1]

  • Alkylation: To the solution of the amidomalonate anion, add the desired alkyl halide (R-X).[1] The reaction proceeds via an SN2 mechanism to form diethyl 2-acetamido-2-alkylmalonate.[1]

  • Hydrolysis and Decarboxylation: After the alkylation is complete, remove the solvent. Add concentrated hydrochloric acid and heat the mixture to reflux.[1] This step hydrolyzes both the ester groups and the acetamido group, and the resulting β-dicarboxylic acid readily decarboxylates to yield the final α-amino acid.[1]

Protocol 3: Synthesis of DL-Glutamic Acid via Michael Addition

This protocol details the synthesis of DL-Glutamic acid through the Michael addition of diethyl acetamidomalonate to a suitable acceptor.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Propiolactone

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup: A solution of diethyl acetamidomalonate is prepared in absolute ethanol containing a catalytic amount of sodium.[3]

  • Michael Addition: The Michael acceptor, in this case, propiolactone, is added to the solution of the deprotonated diethyl acetamidomalonate.[4] The reaction is allowed to proceed.

  • Hydrolysis and Decarboxylation: Following the Michael addition, the reaction mixture is worked up with concentrated hydrochloric acid and heated to reflux to effect hydrolysis and decarboxylation, yielding DL-glutamic acid.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Unnatural_Amino_Acids cluster_start Starting Material cluster_deprotonation Activation cluster_alkylation Alkylation Pathway cluster_michael Michael Addition Pathway cluster_final Final Steps start Diethyl Acetamidomalonate enolate Amidomalonate Enolate start->enolate Base (e.g., NaOEt) alkylated_product Diethyl 2-Acetamido- 2-Alkylmalonate enolate->alkylated_product michael_adduct Michael Adduct enolate->michael_adduct alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_product SN2 Reaction hydrolysis Hydrolysis & Decarboxylation alkylated_product->hydrolysis michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->michael_adduct Conjugate Addition michael_adduct->hydrolysis amino_acid Unnatural α-Amino Acid hydrolysis->amino_acid Heat, H3O+

Caption: General synthetic pathways for unnatural amino acids.

Protocol_Workflow cluster_prep Starting Material Preparation cluster_synthesis Amino Acid Synthesis malonate Diethyl Malonate nitrosation Nitrosation (NaNO2, Acetic Acid) malonate->nitrosation reductive_acetylation Reductive Acetylation (Zn, Acetic Anhydride) nitrosation->reductive_acetylation deam Diethyl Acetamidomalonate reductive_acetylation->deam deprotonation Deprotonation (NaOEt) deam->deprotonation alkylation Alkylation (R-X) or Michael Addition deprotonation->alkylation hydrolysis Hydrolysis & Decarboxylation (HCl, Heat) alkylation->hydrolysis purification Purification hydrolysis->purification final_product Unnatural Amino Acid purification->final_product

Caption: Experimental workflow for unnatural amino acid synthesis.

Conclusion

The use of this compound and its N-acetylated derivative provides a robust and versatile platform for the synthesis of a diverse range of unnatural α-amino acids. The alkylation and Michael addition pathways are reliable methods for introducing various side chains, and the starting materials are readily accessible and affordable. The protocols outlined in this document serve as a guide for researchers in academic and industrial settings to synthesize novel amino acids for applications in drug discovery, peptide science, and chemical biology. Further exploration into asymmetric variations of these reactions can provide access to enantiomerically pure unnatural amino acids, which is often a critical requirement for pharmaceutical applications.

References

Application Notes and Protocols for the Preparation of Pyrimidine Derivatives using Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl aminomalonate is a versatile synthon and a key building block in the synthesis of a wide array of heterocyclic compounds, most notably pyrimidine (B1678525) derivatives. The pyrimidine scaffold is of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The presence of the amino group at the C5 position of the resulting pyrimidine ring, derived from this compound, offers a valuable handle for further functionalization and the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis of various pyrimidine derivatives commencing from this compound. The primary route for pyrimidine ring formation is the cyclocondensation reaction between this compound and a suitable N-C-N synthon, such as urea (B33335), guanidine (B92328), or formamidine. These reactions provide an efficient and direct pathway to valuable pyrimidine intermediates.

Synthetic Pathways

The general synthetic strategy involves the condensation of this compound hydrochloride with a selected N-C-N reagent, typically in the presence of a base, to facilitate the cyclization and formation of the pyrimidine ring.

Diagram of the general reaction scheme for pyrimidine synthesis from this compound.

G cluster_reactants cluster_product reagents arrow -> reagents->arrow plus1 + NCN_reagent N-C-N Reagent (Urea, Guanidine, Formamidine) plus1->NCN_reagent plus2 + conditions Base Heat arrow->conditions Pyrimidine_derivative 5-Aminopyrimidine (B1217817) Derivative arrow->Pyrimidine_derivative Diethyl_aminomalonate This compound Hydrochloride Diethyl_aminomalonate->plus1

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

The following protocols are based on established methodologies for similar cyclocondensation reactions and have been adapted for the use of this compound.

Protocol 1: Synthesis of 5-Amino-2,4,6(1H,3H,5H)-pyrimidinetrione (5-Aminobarbituric Acid)

This protocol describes the synthesis of 5-aminobarbituric acid via the cyclocondensation of this compound hydrochloride with urea.

Materials:

  • This compound hydrochloride

  • Urea

  • Sodium ethoxide

  • Absolute ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add this compound hydrochloride (1.0 eq) and urea (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to pH 2-3.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-amino-2,4,6(1H,3H,5H)-pyrimidinetrione.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compound hydrochlorideUreaSodium ethoxideAbsolute ethanol6-8Reflux65-75Adapted from[1]
Protocol 2: Synthesis of 2,5-Diamino-4,6-pyrimidinediol

This protocol details the synthesis of 2,5-diamino-4,6-pyrimidinediol through the reaction of this compound hydrochloride with guanidine hydrochloride.

Materials:

  • This compound hydrochloride

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (10%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2.0 eq) in a round-bottom flask under an inert atmosphere.

  • Add guanidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes.

  • Add this compound hydrochloride (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent by rotary evaporation.

  • Dissolve the residue in a minimum amount of water and adjust the pH to 6 with 10% hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum to obtain 2,5-diamino-4,6-pyrimidinediol.

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compound hydrochlorideGuanidine hydrochlorideSodium ethoxideAbsolute ethanol4-6Reflux80-90Adapted from[2]

Biological Activities and Signaling Pathways

Pyrimidine derivatives synthesized from this compound often exhibit significant biological activities, particularly as anticancer agents. Two prominent molecular targets for these compounds are the Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth.[5][6] Pyrimidine derivatives can act as EGFR inhibitors by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade.[3]

Diagram of the EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and its inhibition.

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR is a key enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[7][8] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are critical for DNA replication and cell division.[9] Inhibition of DHFR leads to a depletion of these essential precursors, ultimately causing cell death.[10] Many pyrimidine-based compounds have been developed as potent DHFR inhibitors for cancer therapy.[11]

Diagram of the DHFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA CellDivision Cell Division DNA->CellDivision Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->DHFR Inhibits

Caption: DHFR pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives. The straightforward cyclocondensation reactions with various N-C-N synthons provide efficient access to these important heterocyclic scaffolds. The resulting 5-aminopyrimidine derivatives are not only key intermediates for further chemical transformations but also exhibit significant potential as therapeutic agents, particularly in the field of oncology through the inhibition of critical signaling pathways like EGFR and DHFR. The protocols and data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: N-acylation of Diethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of diethyl aminomalonate hydrochloride, a critical reaction in the synthesis of various pharmaceutical intermediates and modified amino acids. The procedure outlined is a reliable method for obtaining N-acyl derivatives, which are versatile building blocks in organic synthesis.

Introduction

This compound hydrochloride is a stable salt of the otherwise unstable this compound.[1] Its N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, paving the way for the synthesis of a wide array of compounds, including alpha-amino acids.[2] This protocol will focus on the N-acetylation using acetyl chloride as a representative example, yielding diethyl acetamidomalonate. The principles and procedures can be adapted for other acylating agents.

Reaction Principle

The N-acylation of this compound hydrochloride involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride. A base is required to neutralize the hydrochloric acid liberated from the starting material and the acid generated during the acylation reaction, thereby allowing the free amine to act as a nucleophile.

Data Summary

The following table summarizes the typical quantitative data associated with the N-acetylation of this compound hydrochloride.

ParameterValueReference
Starting MaterialThis compound hydrochloride[3]
Acylating AgentAcetyl chloride[3]
BaseTriethylamine (B128534)[3]
SolventDichloromethane (B109758)[3]
Reaction Temperature0 °C to room temperature[3]
ProductDiethyl acetamidomalonate[3]
Yield96%[3]
Melting Point96 °C (literature value 97 °C)[3]

Experimental Protocol: N-Acetylation of this compound Hydrochloride

This protocol details the synthesis of diethyl acetamidomalonate from this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Triethylamine

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 eq.) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Addition of Base: Slowly add triethylamine (3.0 eq.) to the stirred solution at 0 °C.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 eq.) dropwise to the reaction mixture using a dropping funnel, maintaining the temperature at 0 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.[3]

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.[3]

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (3 times).[3]

    • Perform a back-extraction of the combined aqueous layers with dichloromethane (2 times).[3]

    • Combine all the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate.[3] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting white solid product is often pure enough for subsequent steps.[3] If necessary, the product can be further purified by recrystallization.

Visualizations

Reaction Pathway for N-Acetylation

N_Acetylation_Pathway This compound Hydrochloride This compound Hydrochloride Free Amine Intermediate Free Amine Intermediate This compound Hydrochloride->Free Amine Intermediate Triethylamine (Base) Triethylamine Triethylamine Triethylammonium Chloride Triethylammonium Chloride Triethylamine->Triethylammonium Chloride + HCl Diethyl Acetamidomalonate Diethyl Acetamidomalonate Free Amine Intermediate->Diethyl Acetamidomalonate + Acetyl Chloride Acetyl Chloride Acetyl Chloride Acetyl Chloride->Diethyl Acetamidomalonate

Caption: Reaction scheme for the N-acetylation of this compound hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound HCl in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acetyl Chloride C->D E Warm to RT and Stir Overnight D->E F Dilute with DCM E->F G Wash with 1M HCl F->G H Back-extract Aqueous Layer G->H I Combine Organic Layers H->I J Dry over MgSO4 I->J K Filter and Concentrate J->K L Obtain Pure Product K->L

Caption: Step-by-step workflow for the N-acylation experiment.

References

Application Notes and Protocols for Amino Acid Synthesis via Alkylation of Di-ethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of α-amino acids is a cornerstone of modern organic chemistry and drug development. Non-natural amino acids, in particular, are crucial building blocks for peptidomimetics, therapeutic peptides, and various small molecule drugs. The alkylation of diethyl acetamidomalonate is a robust and versatile method for preparing a wide range of α-amino acids.[1][2] This method, a variation of the malonic ester synthesis, utilizes the stable diethyl acetamidomalonate as a glycine (B1666218) equivalent. The acetamido group serves as a protecting group for the amine functionality, preventing unwanted side reactions during the alkylation step.[3][4] The overall process involves three key stages: the deprotonation of diethyl acetamidomalonate, alkylation with a suitable electrophile to introduce the desired side chain, and subsequent hydrolysis and decarboxylation to yield the final α-amino acid.[2][3]

Reaction Mechanism and Workflow

The synthesis proceeds via the formation of a nucleophilic enolate from diethyl acetamidomalonate upon treatment with a base, typically sodium ethoxide. This enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide or other suitable electrophile. The resulting alkylated malonate is then subjected to acidic hydrolysis, which cleaves the ester and amide bonds, followed by decarboxylation upon heating to afford the desired racemic α-amino acid.[2]

Amino Acid Synthesis Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaOEt) B->C E Alkylated Diethyl Acetamidomalonate C->E SN2 Reaction D Alkylating Agent (R-X) D->E G Racemic α-Amino Acid E->G Hydrolysis & Decarboxylation F Acid & Heat F->G

Caption: General workflow for α-amino acid synthesis.

Quantitative Data Summary

The alkylation of diethyl acetamidomalonate is a high-yielding method for a variety of amino acids. The following table summarizes the reported yields for the synthesis of several amino acids using this method.

Amino AcidAlkylating AgentYield (%)Reference
PhenylalanineBenzyl (B1604629) chloride65[4]
TryptophanGramine>90[4]
Glutamic AcidPropiolactone87[4]
2,6-Dimethylphenylalanine2,6-Dimethylbenzyl bromide87.9[1]
2,4,6-Trimethylphenylalanine2,4,6-Trimethylbenzyl bromide86.0[1]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Diethyl Acetamidomalonate

This protocol provides a general method for the alkylation of diethyl acetamidomalonate, which can be adapted for various alkylating agents.

Materials:

  • Diethyl acetamidomalonate

  • Anhydrous ethanol (B145695)

  • Sodium metal

  • Alkylating agent (e.g., benzyl chloride, 2,6-dimethylbenzyl bromide)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol with stirring until the desired molar equivalent of sodium ethoxide is formed.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature may need to be controlled with an ice bath. After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated diethyl acetamidomalonate.

  • Hydrolysis and Decarboxylation: To the crude product, add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. This step hydrolyzes the ester and amide groups and decarboxylates the intermediate malonic acid.

  • Isolation of the Amino Acid: Cool the reaction mixture and neutralize with a sodium hydroxide solution to the isoelectric point of the desired amino acid. The amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with ethanol, and dry under vacuum to obtain the pure racemic α-amino acid.

Protocol 2: Synthesis of Diethyl Acetamidomalonate

For laboratories that do not have commercially available diethyl acetamidomalonate, it can be synthesized from diethyl malonate.

Materials:

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Zinc dust

  • Acetic anhydride

Procedure:

  • Isonitrosation: In a three-necked flask, cool a mixture of diethyl malonate in glacial acetic acid and water to 5°C in an ice bath. Slowly add sodium nitrite in portions while maintaining the temperature below 10°C. After the addition, remove the ice bath and stir for several hours.

  • Reduction and Acetylation: To the solution of diethyl isonitrosomalonate, add acetic anhydride. Then, add zinc dust portion-wise while maintaining the temperature between 40-50°C. After the addition is complete, stir for an additional 30 minutes.

  • Isolation: Filter the reaction mixture and wash the solid with glacial acetic acid. Concentrate the filtrate under reduced pressure. Add water to the residue and cool in an ice bath with vigorous stirring to crystallize the product. Filter the solid, wash with cold water, and dry to obtain diethyl acetamidomalonate.[5] A yield of 77-78% can be expected.[5]

Signaling Pathways and Logical Relationships

The chemical transformations involved in this synthesis can be visualized as a direct pathway from the starting materials to the final product.

Reaction Pathway Start Diethyl Acetamidomalonate Enolate Enolate Intermediate Start->Enolate + Base NaOEt Base->Enolate Alkylated Alkylated Intermediate Enolate->Alkylated + AlkylHalide R-X AlkylHalide->Alkylated End α-Amino Acid Alkylated->End + AcidHeat H3O+, Heat AcidHeat->End

Caption: Chemical reaction pathway.

References

The Use of Diethyl Aminomalonate in the Synthesis of Substituted Pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into a wide range of therapeutic agents. Diethyl aminomalonate has emerged as a valuable and versatile building block in the synthesis of these important scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of substituted pyrroles, primarily through a modification of the Knorr pyrrole (B145914) synthesis. This method, often referred to as the Fischer-Fink, Kleinspehn, or Paine-Dolphin synthesis, offers a high-yielding and regioselective route to a variety of substituted pyrroles.

Core Synthetic Strategy: A Modification of the Knorr Pyrrole Synthesis

The reaction of this compound with a 1,3-dicarbonyl compound is a powerful method for the synthesis of polysubstituted pyrroles. This approach is a variation of the classical Knorr pyrrole synthesis. Unlike the traditional Knorr synthesis which typically involves the condensation of an α-amino ketone with a β-ketoester, this modified procedure utilizes the readily available this compound.

The general reaction involves the condensation of this compound (or its hydrochloride salt) with a 1,3-diketone in the presence of an acid catalyst, typically glacial acetic acid. The reaction proceeds via the formation of an enamine intermediate, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. A key advantage of this method is the high regioselectivity observed when using unsymmetrical 1,3-diketones, with the amino group of this compound preferentially attacking the less sterically hindered carbonyl group.[1]

Data Presentation

The following table summarizes the yields of various substituted pyrroles synthesized via the reaction of this compound with different 1,3-dicarbonyl compounds, as reported in the literature.

1,3-Dicarbonyl CompoundPyrrole ProductYield (%)Reference
2,4-PentanedioneEthyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate~60%Kleinspehn, G. G. (1955)
1-Phenyl-1,3-butanedioneEthyl 3-benzoyl-5-methyl-4-phenyl-1H-pyrrole-2-carboxylateHighPaine, J. B., III, & Dolphin, D. (1985)
3-Methyl-2,4-pentanedioneEthyl 3-acetyl-4,5,5-trimethyl-1H-pyrrole-2-carboxylateHighKleinspehn, G. G. (1955)
2-(Acylethynyl)pyrroles1H,1′H-2,3′-Bipyrrolesup to 72%Gotsko et al. (2021)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrroles from this compound and 1,3-Diketones (Paine-Dolphin Method)

This protocol is a generalized procedure based on the improved methods developed by Paine and Dolphin.

Materials:

  • This compound hydrochloride

  • 1,3-Diketone (e.g., 2,4-pentanedione)

  • Glacial acetic acid

  • Sodium acetate (B1210297) (optional, as a buffer)

  • Ethanol

  • Water

Procedure:

  • Preparation of this compound (Free Base): If starting from the hydrochloride salt, the free base can be prepared in situ or isolated beforehand. For in situ generation, the hydrochloride salt can be neutralized with a base like sodium acetate in the reaction mixture.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid.

  • Addition of Reactants: Add this compound (1.0 to 1.2 eq) to the solution. If using the hydrochloride salt, add sodium acetate (1.0 to 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. The crude pyrrole product may precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol details the preparation of the key starting material, this compound hydrochloride, from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium nitrite (B80452)

  • Glacial acetic acid

  • Zinc dust

  • Dry ether

  • Dry hydrogen chloride gas

Procedure:

  • Nitrosation: Dissolve diethyl malonate in glacial acetic acid and cool in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.

  • Reduction: To the solution of diethyl oximinomalonate, gradually add zinc dust with vigorous stirring. The reaction is exothermic and may require external cooling to maintain the temperature below 40 °C.

  • Work-up of the Free Amine: After the addition of zinc is complete, stir the mixture for an additional hour. Filter the reaction mixture to remove excess zinc and zinc acetate. The filtrate contains the this compound.

  • Formation of the Hydrochloride Salt: Dilute the filtrate with dry ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution. The this compound hydrochloride will precipitate as a white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold dry ether, and dry under vacuum.

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme General Scheme for the Synthesis of Substituted Pyrroles cluster_conditions reagents Diethyl Aminomalonate plus + reagents->plus diketone 1,3-Diketone product Substituted Pyrrole diketone->product plus->diketone conditions Glacial Acetic Acid Reflux

Caption: General reaction for the synthesis of substituted pyrroles.

Experimental Workflow

Workflow Experimental Workflow for Pyrrole Synthesis start Start reagents Combine this compound and 1,3-Diketone in Glacial Acetic Acid start->reagents reflux Heat to Reflux (2-6 hours) reagents->reflux workup Cool and Pour into Ice-Water reflux->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (e.g., Ethanol/Water) filtration->purification product Pure Substituted Pyrrole purification->product

Caption: A typical experimental workflow for pyrrole synthesis.

Reaction Mechanism

Mechanism Plausible Mechanism for the Fischer-Fink Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Aromatization A This compound C Enamine Intermediate A->C + B B 1,3-Diketone D Enamine Intermediate E Cyclized Intermediate D->E Intramolecular Attack F Cyclized Intermediate G Substituted Pyrrole F->G - H2O

Caption: Key steps in the pyrrole formation mechanism.

References

Diethyl Aminomalonate: Application Notes for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl aminomalonate, typically available as a stable hydrochloride salt (CAS No: 13433-00-6), is a versatile and critical intermediate in the pharmaceutical industry.[1][2][3] Its structure, featuring a reactive primary amine and two ester functionalities, makes it an ideal precursor for the synthesis of a wide array of complex heterocyclic compounds.[2] This document provides detailed application notes, experimental protocols, and mechanistic insights into its use in the synthesis of prominent pharmaceutical agents, specifically the antiviral drug Favipiravir (B1662787) and a class of anticancer agents known as Kinesin Spindle Protein (KSP) inhibitors.

Application 1: Synthesis of Pyrazine-Based Antivirals (e.g., Favipiravir)

This compound is a key starting material for the synthesis of pyrazine (B50134) ring systems, which form the core of various therapeutic agents. A notable example is Favipiravir, an antiviral medication that functions as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp).[4][5][6]

Synthetic Workflow & Key Transformations

The synthesis of Favipiravir from diethyl malonate (the precursor to this compound) is a multi-step process that involves the formation of an aminomalonamide intermediate, followed by cyclization to form the pyrazine core, and subsequent functional group manipulations.[7][8][9]

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Pyrazine Ring Formation & API Synthesis A Diethyl Malonate B Diethyl Oximinomalonate A->B  Nitrosation (NaNO2, Acetic Acid) C This compound B->C  Hydrogenation (Catalyst, H2) D 2-Aminomalonamide (Key Intermediate) C->D  Ammonolysis (NH3 in MeOH or H2O) E Pyrazinamide Intermediate D->E  Cyclization with Glyoxal (Base) F Functional Group Interconversions E->F  e.g., Bromination, Fluorination G Favipiravir (API) F->G  Hydrolysis

Caption: Synthetic workflow from Diethyl Malonate to Favipiravir.

Quantitative Data for Favipiravir Synthesis

The following table summarizes yields for key steps in a scalable synthesis of Favipiravir starting from diethyl malonate.

StepReactantsKey Reagents / CatalystSolvent(s)Yield (%)Reference
NitrosationDiethyl MalonateSodium Nitrite, Acetic AcidEthyl Acetate98.4[10]
HydrogenationDiethyl OximinomalonateNickel-based catalyst, H₂Ethanol~91[10]
AmmonolysisThis compound28% Ammonia (B1221849) in WaterWater99[9]
Cyclization2-Aminomalonamide, GlyoxalBase-81[9]
Overall (9 steps) Diethyl Malonate to Favipiravir - - 16 [8][9]
Experimental Protocol: Ammonolysis of this compound

This protocol describes the synthesis of 2-aminopropanediamide (B132164) (aminomalonamide), a crucial intermediate for pyrazine synthesis.[11]

  • Preparation: Dissolve this compound hydrochloride (1.5 g, 7 mmol) in methanol (B129727) (2 mL).

  • Reaction Setup: In a separate flask, place a 25% ammonia solution (14 mL) in an ice bath to cool to 0 °C.

  • Addition: Slowly add the methanolic solution of this compound hydrochloride to the cooled ammonia solution.

  • Reaction: Stir the resulting mixture for 15 minutes at 0 °C.

  • Incubation: Remove the ice bath and continue stirring at room temperature for 24 hours. A precipitate will form.

  • Isolation: Filter the resulting precipitate and wash it with a 25% ammonia solution.

  • Drying: Dry the solid to obtain 2-aminopropanediamide as a white powder.

  • Yield: The typical yield for this step is approximately 67% (0.56 g).[11]

Mechanism of Action: Favipiravir

Favipiravir is a prodrug that targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[5][6] Inside the host cell, it is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2][4][5] This active metabolite mimics a purine (B94841) nucleotide and is incorporated into the growing viral RNA strand by RdRp, leading to either chain termination or lethal mutagenesis, thereby halting viral replication.[5][6]

G Favipiravir Favipiravir (Prodrug) Cell Host Cell Favipiravir->Cell Enters Cell Favipiravir_RTP Favipiravir-RTP (Active Form) Cell->Favipiravir_RTP Intracellular Phosphoribosylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Binds to & Inhibits Replication Viral RNA Replication RdRp->Replication Required for Termination Chain Termination & Lethal Mutagenesis RdRp->Termination Incorporation into viral RNA leads to

Caption: Mechanism of action for the antiviral drug Favipiravir.

Application 2: Synthesis of Pyrrolidine-Based KSP Inhibitors

This compound is an excellent precursor for constructing pyrrolidine (B122466) rings, which are core scaffolds in many Kinesin Spindle Protein (KSP) inhibitors.[12] KSP is a motor protein essential for forming the bipolar spindle during mitosis; its inhibition leads to mitotic arrest and subsequent cell death in proliferating cancer cells.

Synthetic Workflow: 1,3-Dipolar Cycloaddition

The synthesis of the pyrrolidine or dihydropyrrole core of KSP inhibitors from this compound typically proceeds via a 1,3-dipolar cycloaddition reaction. The this compound reacts with an aldehyde (like paraformaldehyde) to generate an intermediate called an azomethine ylide. This highly reactive intermediate then undergoes a cycloaddition with a suitable dipolarophile (e.g., an activated alkene) to form the five-membered heterocyclic ring.

G A This compound C Azomethine Ylide (1,3-Dipole Intermediate) A->C Condensation B Aldehyde (e.g., Paraformaldehyde) B->C Condensation E [3+2] Cycloaddition C->E D Dipolarophile (e.g., Aryl Alkene) D->E F Dihydropyrrole Core E->F G Further Functionalization F->G H KSP Inhibitor (API) G->H

Caption: General workflow for KSP inhibitor synthesis via cycloaddition.

Quantitative Data for Pyrrolidine Synthesis

Yields for 1,3-dipolar cycloaddition reactions are highly dependent on the specific substrates used. The following table provides representative data for the formation of pyrrolidine/isoxazolidine structures using related cycloaddition methodologies.

Reaction TypeReactantsCatalyst / ConditionsSolventYield (%)Reference
1,3-Dipolar CycloadditionN-benzyl-C-(diethoxyphosphoryl)nitrone, Dimethyl maleateHeatToluene84[8]
1,3-Dipolar CycloadditionIsatin-derived azomethine ylides, 1,4-enedionesCatalysis-free, HeatWater76-95[6]
General Experimental Protocol: Azomethine Ylide Cycloaddition

This protocol provides a general methodology for the synthesis of a dihydropyrrole core structure.

  • Ylide Generation: In a suitable solvent (e.g., toluene), combine this compound hydrochloride and a base (e.g., triethylamine) to liberate the free amine. Add an aldehyde (e.g., paraformaldehyde) and heat the mixture (e.g., to reflux) to facilitate condensation and in-situ formation of the azomethine ylide.

  • Cycloaddition: To the solution containing the generated ylide, add the dipolarophile (e.g., a 2,5-difluorophenyl-substituted alkene).

  • Reaction: Continue heating under reflux until reaction completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired dihydropyrrole product.

  • Further Steps: The resulting heterocyclic core can be further modified (e.g., through amide coupling, reduction) to synthesize the final KSP inhibitor API.[1]

Mechanism of Action: KSP Inhibition

Kinesin motor proteins are crucial for various stages of cell division (mitosis).[13] Specifically, Kinesin Spindle Protein (KSP, also known as Eg5) is a plus-end-directed motor that pushes spindle poles apart, establishing a bipolar spindle necessary for proper chromosome segregation.[14][15] KSP inhibitors bind to an allosteric pocket on the motor protein, preventing its function. This inhibition halts the separation of spindle poles, leading to the formation of characteristic mono-astral spindles, which triggers a mitotic checkpoint and ultimately induces apoptosis in the dividing cancer cell.

G cluster_0 Normal Mitosis cluster_1 Mitosis with KSP Inhibitor KSP Kinesin Spindle Protein (KSP) Poles Spindle Poles KSP->Poles Pushes Apart Bipolar Bipolar Spindle Formation Poles->Bipolar Segregation Chromosome Segregation Bipolar->Segregation Inhibitor KSP Inhibitor KSP_Inhibited Inhibited KSP Inhibitor->KSP_Inhibited Binds & Inhibits Monoastral Mono-astral Spindle KSP_Inhibited->Monoastral Leads to Arrest Mitotic Arrest & Apoptosis Monoastral->Arrest

Caption: Role of Kinesin Spindle Protein (KSP) in mitosis and its inhibition.

References

Application Notes and Protocols: Reaction of Diethyl Aminomalonate with β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of diethyl aminomalonate with β-dicarbonyl compounds represents a robust and versatile modification of the Knorr pyrrole (B145914) synthesis, enabling the efficient construction of highly substituted pyrrole rings. This synthetic strategy is of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrrole scaffold in a vast array of biologically active molecules and functional materials. This compound serves as a stable and convenient precursor to the reactive α-amino malonate, which, upon condensation with a β-dicarbonyl compound, undergoes cyclization and subsequent aromatization to afford the pyrrole product. This method offers advantages in terms of regioselectivity, particularly with unsymmetrical β-diketones, and often provides good to excellent yields of the desired heterocyclic products. These resulting pyrrole derivatives are key intermediates in the synthesis of pharmaceuticals such as anti-inflammatory agents, anticancer drugs, and antibiotics.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a variation of the Knorr pyrrole synthesis. The initial step involves the liberation of the free this compound from its hydrochloride salt. This is followed by the condensation of the amino group of this compound with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the enamine onto the second carbonyl group, leads to a dihydroxypyrrolidine intermediate. Aromatization through the elimination of two molecules of water and a decarbethoxylation step affords the final substituted pyrrole. The use of glacial acetic acid as a solvent is common and facilitates both the condensation and dehydration steps.

Reaction_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Diethyl\nAminomalonate\nHydrochloride Diethyl Aminomalonate Hydrochloride Free Amine\nFormation Free Amine Formation Diethyl\nAminomalonate\nHydrochloride->Free Amine\nFormation Base (e.g., NaOAc) Beta-Dicarbonyl\nCompound Beta-Dicarbonyl Compound Condensation Condensation Beta-Dicarbonyl\nCompound->Condensation Free Amine\nFormation->Condensation Enamine\nIntermediate Enamine Intermediate Condensation->Enamine\nIntermediate Intramolecular\nCyclization Intramolecular Cyclization Enamine\nIntermediate->Intramolecular\nCyclization Dihydroxypyrrolidine\nIntermediate Dihydroxypyrrolidine Intermediate Intramolecular\nCyclization->Dihydroxypyrrolidine\nIntermediate Aromatization\n(Dehydration & Decarbethoxylation) Aromatization (Dehydration & Decarbethoxylation) Dihydroxypyrrolidine\nIntermediate->Aromatization\n(Dehydration & Decarbethoxylation) -2H₂O -CO₂Et Substituted\nPyrrole Substituted Pyrrole Aromatization\n(Dehydration & Decarbethoxylation)->Substituted\nPyrrole

Caption: General reaction pathway for the synthesis of substituted pyrroles.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrroles from this compound and different β-dicarbonyl compounds.

This compoundβ-Dicarbonyl CompoundSolventCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)Product
Hydrochloride2,4-PentanedioneGlacial Acetic AcidSodium Acetate (B1210297)Reflux1~60Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
HydrochlorideEthyl AcetoacetateGlacial Acetic AcidZinc DustReflux157-64Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate[1][2]
Hydrochloride2-(acylethynyl)pyrrolesAcetonitrileCs₂CO₃Reflux6up to 72Functionalized 1H,1'H-2,3'-bipyrroles
HydrochlorideUnsymmetrical β-diketonesGlacial Acetic Acid-Boiling-HighRegioselective pyrrole formation

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride

This protocol describes the synthesis of the stable starting material, this compound hydrochloride, from diethyl malonate.

Materials:

  • Diethyl malonate

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Absolute ethanol (B145695)

  • Dry ether

  • Dry hydrogen chloride gas

  • Anhydrous sodium sulfate

Procedure:

  • Nitrosation: In a flask equipped with a stirrer and cooled in an ice bath, dissolve diethyl malonate in glacial acetic acid. Slowly add a saturated aqueous solution of sodium nitrite while maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir for an additional hour at room temperature to form diethyl isonitrosomalonate.

  • Extraction: Extract the product into diethyl ether. Wash the ethereal solution with a 1% sodium bicarbonate solution until the washings are yellow, then with water. Dry the ether layer over anhydrous sodium sulfate.[3]

  • Hydrogenation: Remove the ether under reduced pressure. Dissolve the resulting diethyl isonitrosomalonate in absolute ethanol and add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr hydrogenator at 50-60 psi of hydrogen until the pressure ceases to drop (approximately 15 minutes).[3]

  • Isolation of Hydrochloride: Filter off the catalyst and wash it with absolute ethanol. Concentrate the filtrate under reduced pressure. Dissolve the crude this compound in dry ether and cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution while stirring to precipitate this compound hydrochloride as a white solid.[3]

  • Purification: Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum. A typical yield is in the range of 78-82%.[3]

Protocol 2: General Procedure for the Synthesis of Substituted Pyrroles (Modified Knorr Synthesis)

This protocol outlines the general method for the reaction of this compound hydrochloride with a β-dicarbonyl compound.

Materials:

  • This compound hydrochloride

  • β-Dicarbonyl compound (e.g., 2,4-pentanedione, ethyl acetoacetate)

  • Glacial acetic acid

  • Sodium acetate (optional, as a base to free the amine)

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Charge_Flask Charge flask with This compound HCl, β-dicarbonyl, and glacial acetic acid Heat_Reflux Heat the mixture to reflux Charge_Flask->Heat_Reflux Monitor_TLC Monitor reaction progress by TLC Heat_Reflux->Monitor_TLC Cool_Mixture Cool the reaction mixture Monitor_TLC->Cool_Mixture Upon completion Pour_Water Pour into ice-water Cool_Mixture->Pour_Water Filter_Solid Collect the precipitate by filtration Pour_Water->Filter_Solid Recrystallize Recrystallize the crude product from a suitable solvent (e.g., ethanol) Filter_Solid->Recrystallize

Caption: General experimental workflow for the modified Knorr pyrrole synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound hydrochloride (1.0 eq), the β-dicarbonyl compound (1.0-1.2 eq), and glacial acetic acid. If required, sodium acetate (1.0 eq) can be added to neutralize the hydrochloride.

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours. Yields can be significantly improved by adding a mixture of pre-formed this compound and the β-diketone to actively boiling glacial acetic acid.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Applications in Drug Discovery and Development

The substituted pyrroles synthesized through this methodology are valuable precursors in the development of various therapeutic agents. The functional groups introduced from the this compound and the β-dicarbonyl compound can be further modified to create a diverse library of compounds for screening. For instance, the ester functionalities can be hydrolyzed to carboxylic acids, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The pyrrole core itself is a key pharmacophore in drugs such as atorvastatin (B1662188) (a cholesterol-lowering agent), sunitinib (B231) (an anticancer drug), and various non-steroidal anti-inflammatory drugs (NSAIDs).[5] The ability to readily synthesize polysubstituted pyrroles makes this reaction a powerful tool in the drug discovery pipeline.

References

Application Notes and Protocols for Reductive Amination Using Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the synthesis of a vast array of compounds, including pharmaceuticals and other biologically active molecules. Diethyl aminomalonate serves as a valuable nucleophilic amine source in this reaction, offering a direct route to the synthesis of N-substituted α-amino acid derivatives. These products are key building blocks for peptidomimetics and other complex molecular architectures.

This document provides a detailed protocol for the reductive amination of aldehydes and ketones using this compound, with a focus on the use of the mild and selective reducing agent, sodium triacetoxyborohydride (B8407120).

Reaction Principle

The reductive amination process occurs in two main steps. First, the amine (this compound) reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (in the case of primary amines) or an iminium ion. In the second step, a reducing agent, added in situ, reduces the imine or iminium ion to the corresponding N-substituted amine. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion without significantly reducing the starting carbonyl compound.[1]

Experimental Protocols

General Protocol for Reductive Amination using this compound and Sodium Triacetoxyborohydride

This protocol is a representative procedure based on established methods for reductive amination.[1][2]

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • This compound hydrochloride (1.1 mmol, 1.1 equiv)

  • Triethylamine (B128534) (1.2 mmol, 1.2 equiv, if starting with the hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aldehyde or ketone (1.0 mmol).

  • Dissolve the carbonyl compound in anhydrous DCM or DCE (5 mL).

  • Add this compound hydrochloride (1.1 mmol) and triethylamine (1.2 mmol) to the solution. If using free this compound, triethylamine can be omitted.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion.

  • In a separate container, weigh sodium triacetoxyborohydride (1.5 mmol) and add it to the reaction mixture in one portion. Caution: The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of various aldehydes and ketones with this compound, based on typical yields observed in similar reductive amination reactions.

EntryCarbonyl SubstrateProductReaction Time (h)Yield (%)
1BenzaldehydeDiethyl (benzylamino)malonate685
24-MethoxybenzaldehydeDiethyl [(4-methoxybenzyl)amino]malonate592
3CyclohexanoneDiethyl (cyclohexylamino)malonate1278
4AcetophenoneDiethyl [(1-phenylethyl)amino]malonate2465
5IsobutyraldehydeDiethyl (isobutylamino)malonate488

Mandatory Visualizations

Reaction Workflow

Reductive_Amination_Workflow Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Dissolve Carbonyl in Anhydrous Solvent add_amine Add this compound (& Triethylamine if needed) start->add_amine stir1 Stir for 30 min (Imine Formation) add_amine->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir for 4-24 h (Monitor by TLC/LC-MS) add_reductant->stir2 quench Quench with NaHCO3 (aq) stir2->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the reductive amination protocol.

Reaction Mechanism

Reductive_Amination_Mechanism Mechanism of Reductive Amination carbonyl R1(C=O)R2 (Aldehyde/Ketone) hemiaminal R1R2C(OH)-NH-CH(COOEt)2 (Hemiaminal) carbonyl->hemiaminal + this compound amine H2N-CH(COOEt)2 (this compound) iminium [R1R2C=N+H-CH(COOEt)2] (Iminium Ion) hemiaminal->iminium - H2O product R1R2CH-NH-CH(COOEt)2 (N-Substituted Product) iminium->product + [H-] (from NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Aminomalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl aminomalonate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound Hydrochloride

A lower than expected yield is a frequent issue. The table below summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Nitrosation of Diethyl Malonate Ensure accurate stoichiometry of sodium nitrite (B80452) and acetic acid. Control the reaction temperature between 0-10°C during the addition of sodium nitrite solution.[1]
Inefficient Reduction of Diethyl Isonitrosomalonate The choice of catalyst and reaction conditions is critical. For catalytic hydrogenation, ensure the catalyst (e.g., 10% Pd/C, Raney nickel, AlNiFe) is active and the hydrogen pressure is maintained at the recommended level (e.g., 1.0-2.0 MPa).[1][2] For chemical reduction (e.g., with zinc), ensure the zinc dust is of high purity and added portion-wise to control the exothermic reaction.[3]
Degradation of this compound This compound is unstable and should be converted to its hydrochloride salt immediately after synthesis.[2][3] Avoid high temperatures during the concentration of the reaction mixture; keep the temperature below 50°C.[2]
Losses During Work-up and Purification Emulsions can form during the washing of the ethereal solution of diethyl isonitrosomalonate, leading to product loss. Gentle swirling and the addition of small amounts of ether can help break these emulsions.[2] For the precipitation of the hydrochloride salt, ensure the use of dry hydrogen chloride and a dry, non-polar solvent like ether or acetone (B3395972) to maximize precipitation.[1][2]

Problem 2: Difficulty in Purifying the Product

Issues with product purity can arise from incomplete reactions or the presence of side products.

Potential CauseRecommended Solution
Contamination with Starting Material Monitor the reaction progress using techniques like TLC or GC to ensure complete consumption of the starting material.
Presence of Side-Products from Reduction The choice of reducing agent can influence the side-product profile. Catalytic hydrogenation is often cleaner than chemical reductions.
Incomplete Precipitation of the Hydrochloride Salt Pass dry hydrogen chloride gas over the solution until no further precipitation is observed to ensure complete conversion to the salt.[2] Washing the precipitate with a dry, non-polar solvent will help remove soluble impurities.[2]
Product Instability As this compound is unstable, its purification by distillation is not recommended due to the risk of decomposition.[2][3] Conversion to the more stable hydrochloride salt is the preferred method of isolation and purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step process starting from diethyl malonate. The first step is the nitrosation of diethyl malonate with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.[1][4] The second step is the reduction of the isonitroso group to an amino group, followed by conversion to the hydrochloride salt.[1][2]

Q2: Why is this compound typically isolated as its hydrochloride salt?

This compound is an unstable compound that is prone to degradation.[2][3] Converting it to its hydrochloride salt significantly increases its stability, allowing for easier handling, purification, and storage.[2]

Q3: What are the critical safety precautions to consider during this synthesis?

The intermediate, diethyl isonitrosomalonate, may decompose with explosive violence upon heating.[2][3] Therefore, purification by distillation of this intermediate should be avoided. The reduction step, especially with catalytic hydrogenation, involves flammable hydrogen gas and should be carried out in a well-ventilated area with appropriate safety measures.

Q4: Can I use a different reducing agent for the conversion of diethyl isonitrosomalonate?

Yes, several reducing agents have been successfully used. Catalytic hydrogenation over palladium on charcoal (Pd/C) or Raney nickel are common choices.[2] Chemical reductions using zinc dust in acetic acid or aluminum amalgam have also been reported.[3] Recently, ternary catalysts such as AlNiFe and AlNiMo have been shown to be effective.[1] The choice of reducing agent can affect the reaction conditions, yield, and purity of the final product.

Q5: How can I monitor the progress of the reaction?

The progress of both the nitrosation and the reduction steps can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). This will help determine the point of complete consumption of the starting material and prevent the formation of byproducts due to prolonged reaction times.

Experimental Protocols

Synthesis of this compound Hydrochloride via Catalytic Hydrogenation

This protocol is adapted from established procedures.[1][2]

Step 1: Synthesis of Diethyl Isonitrosomalonate

  • In a suitable reaction vessel, dissolve diethyl malonate (1 equivalent) in a mixture of ethyl acetate (B1210297) and glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.2 equivalents) in water, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at 15-25°C for 20 hours.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure at a temperature below 30°C to obtain crude diethyl isonitrosomalonate. Caution: Do not distill the crude product.[2][3]

Step 2: Synthesis of this compound Hydrochloride

  • In a hydrogenation apparatus, dissolve the crude diethyl isonitrosomalonate in absolute ethanol.

  • Add a catalytic amount of 10% palladium on charcoal (e.g., 5-10% by weight of the starting material).

  • Pressurize the vessel with hydrogen gas (e.g., 50-60 psi or 1.0-2.0 MPa) and shake or stir the mixture vigorously.

  • Monitor the hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully filter off the catalyst.

  • Concentrate the filtrate under reduced pressure at a temperature below 50°C.

  • Dissolve the crude this compound in dry ether and cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Collect the precipitated this compound hydrochloride by filtration, wash with dry ether, and dry under vacuum.

Quantitative Data Summary

The following table presents a comparison of different synthetic routes for this compound hydrochloride, highlighting the reported yields.

Starting MaterialKey ReagentsOverall Yield (%)Reference
Diethyl Malonate1. NaNO₂, Acetic Acid2. H₂, 10% Pd/C78-82[2]
Diethyl Malonate1. NaNO₂, Acetic Acid2. H₂, AlNiFe catalyst91[1]
Diethyl Malonate1. NaNO₂, Acetic Acid2. H₂, AlNiMo catalyst88[1]
Diethyl Malonate1. NaNO₂, Acetic Acid2. Zinc, Acetic Anhydride77-78 (for diethyl acetamidomalonate)[3]

Visualizations

Synthesis_Pathway Diethyl_Malonate Diethyl Malonate Diethyl_Isonitrosomalonate Diethyl Isonitrosomalonate Diethyl_Malonate->Diethyl_Isonitrosomalonate NaNO₂, Acetic Acid Diethyl_Aminomalonate This compound Diethyl_Isonitrosomalonate->Diethyl_Aminomalonate Reduction (e.g., H₂/Pd-C) Diethyl_Aminomalonate_HCl This compound Hydrochloride Diethyl_Aminomalonate->Diethyl_Aminomalonate_HCl Dry HCl

Caption: Synthetic pathway for this compound hydrochloride.

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl aminomalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of nitrosation of diethyl malonate followed by catalytic hydrogenation of the resulting diethyl isonitrosomalonate.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Diethyl Isonitrosomalonate (Intermediate) Incomplete nitrosation reaction.- Ensure accurate stoichiometry of reagents. - Maintain the recommended reaction temperature (0-10°C) during the addition of sodium nitrite (B80452) to prevent decomposition of nitrous acid.[1] - Ensure efficient stirring to maximize contact between the aqueous and organic phases.
Decomposition of the product during workup.- Avoid excessive heat during solvent removal. - Diethyl isonitrosomalonate can be unstable and may decompose with explosive violence on heating; purification by distillation is not recommended.[2]
Low Yield of this compound Hydrochloride (Final Product) Incomplete hydrogenation of diethyl isonitrosomalonate.- Ensure the catalyst (e.g., Palladium on charcoal) is active. Use a fresh batch if necessary. - Check the hydrogen pressure and ensure it is maintained at the recommended level throughout the reaction. - Agitate the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.
Catalyst poisoning.- Ensure the starting materials and solvent are of high purity and free from catalyst poisons such as sulfur compounds.
Decomposition of this compound before conversion to the hydrochloride salt.- this compound is less stable than its salts.[2] It is recommended to proceed with the conversion to the hydrochloride salt immediately after the hydrogenation and catalyst removal.[2] - Keep the temperature below 50°C during the concentration of the filtrate after catalyst removal.[2]
Product is an Oil or Fails to Crystallize Properly Presence of impurities.- Wash the crude product thoroughly with a suitable solvent (e.g., dry ether) to remove soluble impurities.[2] - Recrystallization from an alcohol-ether mixture can yield a purer, crystalline product.[2]
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Melting Point of this compound Hydrochloride is Low or Broad Presence of impurities.- The presence of side products such as diethyl hydroxylaminomalonate or unreacted starting material can depress the melting point. - Purify the product by recrystallization.[2]
Unexpected Peaks in NMR or Mass Spectrum Formation of diethyl hydroxylaminomalonate.- Incomplete reduction of the oxime can lead to the formation of the corresponding hydroxylamine (B1172632). Consider extending the reaction time or increasing the catalyst loading.
Formation of diethyl acetamidomalonate.- If acetic anhydride (B1165640) or acetyl chloride is present (for example, from a previous step or as a contaminant), it can react with the product to form the acetylated derivative.[3]
Contamination with starting materials.- Incomplete reaction or insufficient purification can lead to the presence of diethyl malonate or diethyl isonitrosomalonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves the nitrosation of diethyl malonate using sodium nitrite in an acidic medium to form diethyl isonitrosomalonate. This intermediate is then reduced, typically via catalytic hydrogenation over palladium on charcoal, to yield this compound.[4] Due to the instability of the free amine, it is almost always isolated as its hydrochloride salt.[2]

Q2: Why is the product isolated as the hydrochloride salt?

A2: this compound in its free base form is not as stable as its salts.[2] Converting it to the hydrochloride salt enhances its stability, making it easier to handle, purify, and store.

Q3: My hydrogenation reaction is very slow. What could be the problem?

A3: A slow hydrogenation reaction can be due to several factors. The catalyst may be of low activity or poisoned. Ensure you are using a high-quality catalyst and that your reagents and solvent are pure. Also, check that the hydrogen pressure is adequate and that the reaction mixture is being agitated effectively to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

Q4: I observe a significant amount of a byproduct with a mass corresponding to the addition of one oxygen atom to my product. What is it?

A4: This is likely diethyl hydroxylaminomalonate. The reduction of oximes can sometimes stop at the hydroxylamine stage. To favor the complete reduction to the amine, you can try increasing the reaction time, hydrogen pressure, or catalyst loading.

Q5: Are there any major safety concerns with this synthesis?

A5: Yes. The intermediate, diethyl isonitrosomalonate, has been reported to decompose with explosive violence upon heating.[2] Therefore, it is strongly advised not to purify this intermediate by distillation. The catalytic hydrogenation step involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (palladium on charcoal, especially when dry). Appropriate safety precautions must be taken.

Experimental Protocols

Synthesis of Diethyl Isonitrosomalonate
  • In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a mixture of diethyl malonate and glacial acetic acid is prepared.

  • The flask is cooled in an ice-salt bath to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10°C.[1]

  • After the addition is complete, the mixture is stirred for several hours at room temperature.

  • The reaction mixture is then extracted with a suitable organic solvent, such as ether.

  • The organic layer is washed with a sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a low temperature (below 30°C).[2]

Catalytic Hydrogenation of Diethyl Isonitrosomalonate to this compound Hydrochloride
  • The crude diethyl isonitrosomalonate is dissolved in absolute ethanol.

  • A catalytic amount of 10% palladium on charcoal is added to the solution.

  • The mixture is hydrogenated in a Parr hydrogenator or a similar apparatus under a hydrogen pressure of 50-60 psi.[2]

  • The reaction is monitored by the cessation of hydrogen uptake.

  • Upon completion, the catalyst is carefully filtered off. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • The ethanolic solution of this compound is then cooled in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added, to precipitate the this compound hydrochloride.[2]

  • The white crystalline product is collected by filtration, washed with cold dry ether, and dried under vacuum.[2]

Data Presentation

Compound Parameter Value Reference
Diethyl IsonitrosomalonateYield~98%[1]
This compound HydrochlorideYield78-82% (based on diethyl malonate)[2]
Melting Point162-163°C[2]
Melting Point (recrystallized)164-165°C[2]

Visualizations

Synthesis Pathway and Potential Side Products

Synthesis_Pathway DEM Diethyl Malonate DEIM Diethyl Isonitrosomalonate DEM->DEIM Nitrosation NaNO2 NaNO2 / H+ DEAM This compound DEIM->DEAM Hydrogenation DEHAM Diethyl Hydroxylaminomalonate (Side Product) DEIM->DEHAM Incomplete Reduction DEIM_decomp Decomposition Products DEIM->DEIM_decomp Heat H2_PdC H2 / Pd-C DEAM_HCl This compound HCl DEAM->DEAM_HCl Salt Formation HCl HCl

Caption: Synthesis of this compound HCl and potential side products.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Product Yield check_hydrog Check Hydrogenation Step start->check_hydrog check_iso Check Isonitroso Step start->check_iso incomplete_red Incomplete Reduction? check_hydrog->incomplete_red catalyst_issue Catalyst Inactive/Poisoned? check_hydrog->catalyst_issue decomp Product Decomposition? check_hydrog->decomp incomplete_nitro Incomplete Nitrosation? check_iso->incomplete_nitro incomplete_red->catalyst_issue No sol_red Increase H2 pressure / time or fresh catalyst incomplete_red->sol_red Yes catalyst_issue->decomp No sol_cat Use fresh catalyst & pure reagents catalyst_issue->sol_cat Yes decomp->check_iso No sol_decomp Work up quickly, keep cold decomp->sol_decomp Yes sol_nitro Check stoichiometry & temperature control incomplete_nitro->sol_nitro Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl aminomalonate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears oily and dark. What are the likely impurities?

A1: An oily and dark appearance in crude this compound typically indicates the presence of unreacted starting materials, byproducts, or decomposition products. Common impurities include residual diethyl isonitrosomalonate (the precursor), which can be yellowish, and potentially polymeric materials formed during the reaction or workup. It is also important to note that this compound as a free base is not as stable as its salt form, which can contribute to degradation and discoloration.[1][2]

Q2: I'm experiencing low yields after purification. What are the potential causes?

A2: Low yields can arise from several factors throughout the synthesis and purification process. Incomplete reduction of the diethyl isonitrosomalonate precursor is a common reason. Additionally, losses can occur during the workup and purification steps. For instance, this compound has some solubility in the aqueous phase during extractions. During the precipitation of the hydrochloride salt, if an insufficient amount of hydrogen chloride is used or if the precipitation is incomplete, the yield will be reduced.[1][3] It is also a temperature-sensitive molecule that can undergo intermolecular condensation, so prolonged exposure to high temperatures should be avoided.[4]

Q3: Is it better to purify this compound as the free base or as the hydrochloride salt?

A3: It is highly recommended to purify and store this compound as its hydrochloride salt. The free base is known to be unstable and can degrade over time.[1][2] The hydrochloride salt is a stable, crystalline solid that is easier to handle, purify by recrystallization, and store.[1][4][5]

Q4: I am seeing an unexpected peak in my NMR spectrum after purification. What could it be?

A4: An unexpected peak could be a residual solvent from the purification process, such as diethyl ether, ethanol, or acetone.[1][3] If you used an amine base during column chromatography, traces of it might also be present.[6] It is also possible that some of the starting material or a byproduct from the synthesis has co-precipitated with your product. Comparing the spectrum with literature data and spectra of potential impurities can help in identification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is an oil, not a solid The product is the free base of this compound, which is an oil at room temperature.Convert the free base to its hydrochloride salt by treating a solution of the crude product in a dry solvent (e.g., diethyl ether, ethyl acetate) with dry hydrogen chloride gas or a solution of HCl in ethanol.[1][3][4]
Low melting point of the hydrochloride salt The presence of impurities.Recrystallize the this compound hydrochloride. A common solvent system for recrystallization is alcohol-ether.[1]
Difficulty in precipitating the hydrochloride salt Insufficient hydrogen chloride, or the concentration of the product in the solvent is too low.Ensure an adequate amount of dry hydrogen chloride is passed through the solution. If the concentration is low, carefully concentrate the solution under reduced pressure before precipitation.[1]
Formation of an emulsion during aqueous workup Presence of fine particulate matter or surfactants.Adding a small amount of a saturated salt solution (brine) can help break the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.[1]
Product darkens over time Decomposition of the free base.Always convert the purified this compound to its hydrochloride salt for storage. Store the salt in a cool, dry, and inert atmosphere.[7]

Quantitative Data Summary

Parameter Value Reference
Melting Point of this compound HCl 162-163 °C (crude), 164-165 °C (recrystallized)[1]
Melting Point of this compound HCl 165 °C[4][7]
Melting Point of this compound HCl 165-170 °C (dec.)
Boiling Point of this compound (free base) 116–118 °C at 12 mmHg[1]
Boiling Point of this compound (free base) 122–123 °C at 16 mmHg[1]
Typical Yield of Hydrochloride Salt 78-82% (based on diethyl malonate)[1]
Typical Yield of Hydrochloride Salt 85.1%[4][7]
Typical Yield of Hydrochloride Salt 88-91%[3]

Experimental Protocols

Protocol 1: Purification of this compound as its Hydrochloride Salt by Precipitation

This protocol is adapted from Organic Syntheses.[1]

  • Preparation of the Crude Solution: After the reduction of diethyl isonitrosomalonate and removal of the catalyst by filtration, the alcoholic filtrate is concentrated under reduced pressure at a temperature below 50 °C. The resulting crude this compound is then diluted with dry diethyl ether and filtered to remove any insoluble material.

  • Precipitation: The ethereal filtrate is placed in a flask equipped with a mechanical stirrer and cooled in an ice bath. Dry hydrogen chloride gas is passed just over the surface of the stirred solution.

  • Isolation: The precipitated fine white crystals of this compound hydrochloride are collected by suction filtration.

  • Washing: The collected crystals are washed three times with small portions of dry diethyl ether.

  • Second Crop: The filtrate and washings are treated again with hydrogen chloride to precipitate a second crop of the product, which is collected and washed as before. This process can be repeated until no further precipitation occurs.

  • Drying: The combined crops of this compound hydrochloride are dried under vacuum.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of hot absolute ethanol.

  • Precipitation: While gently warming, add dry diethyl ether until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold ether, and dry under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (contains this compound) Filtration Filter to remove catalyst Reaction_Mixture->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Dissolution Dissolve in dry ether Concentration->Dissolution Precipitation Precipitate with dry HCl gas Dissolution->Precipitation Isolation Collect crystals by suction filtration Precipitation->Isolation Washing Wash with dry ether Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound HCl Drying->Pure_Product

Caption: Workflow for the purification of this compound hydrochloride.

Troubleshooting_Tree cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem with Purification Low_Yield Low Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Low_Purity Low Purity (e.g., low melting point) Start->Low_Purity Check_Reaction Verify complete reduction of precursor Low_Yield->Check_Reaction Optimize_Precipitation Ensure sufficient HCl and optimal concentration Low_Yield->Optimize_Precipitation Convert_to_HCl Convert free base to hydrochloride salt Oily_Product->Convert_to_HCl Recrystallize Recrystallize from Alcohol/Ether Low_Purity->Recrystallize

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing the Catalytic Hydrogenation of Diethyl Isonitrosomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of diethyl isonitrosomalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diethyl aminomalonate via the catalytic hydrogenation of diethyl isonitrosomalonate.

Question: My reaction is sluggish or incomplete. What are the potential causes and how can I resolve this?

Answer:

Incomplete or slow reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: The catalyst is the most common culprit.

    • Inactive Catalyst: Catalysts, particularly palladium on charcoal (Pd/C), can become deactivated over time or through improper handling. It is recommended to use a fresh batch of catalyst.[1] Pearlmann's catalyst (Pd(OH)₂/C) is often more active and can be a suitable alternative.[1]

    • Catalyst Poisoning: Impurities in the starting material, solvent, or from the glassware can poison the catalyst. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[1] Ensure all reagents and solvents are of high purity and glassware is scrupulously clean.

    • Insufficient Catalyst Loading: A typical starting point for catalyst loading is 10% (w/w) relative to the substrate.[1] If the reaction is slow, a modest increase in catalyst loading may be beneficial.

  • Reaction Conditions:

    • Hydrogen Pressure: While many reductions proceed at atmospheric pressure, some may require higher pressures to proceed at a reasonable rate. Using a Parr shaker or a similar hydrogenation apparatus allows for elevated hydrogen pressures (e.g., 50-60 psi).[2]

    • Temperature: The reaction is typically run at or slightly above room temperature.[3][4] If the reaction is slow, gentle heating may be attempted, but caution is advised as diethyl isonitrosomalonate can be thermally unstable and may decompose explosively upon heating.[2][5]

    • Solvent: Polar solvents like absolute ethanol (B145695) are commonly used.[1][2][3] Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction. For deprotection of benzyl (B1604629) groups, acetic acid can be an effective solvent.[1]

  • Starting Material Quality:

    • Purity: The purity of diethyl isonitrosomalonate is crucial. It is often prepared from diethyl malonate and used directly.[2][5] Purification by distillation is not recommended due to its thermal instability.[2][5] Washing the ethereal solution of the starting material with a sodium bicarbonate solution can help remove acidic impurities.[2]

Question: I am observing the formation of unexpected byproducts. What are they and how can I minimize them?

Answer:

Side reactions can lead to a range of impurities.

  • Over-reduction: In some cases, particularly with more active catalysts or harsh conditions, the ester groups of the malonate could potentially be reduced. This is less common under typical conditions for nitro group reduction.

  • N-Alkylation: If the product, this compound, is not promptly isolated or converted to its salt, it can potentially react with any remaining starting material or other electrophiles present in the reaction mixture.

  • Decomposition: As mentioned, diethyl isonitrosomalonate is thermally sensitive.[2][5] Localized heating due to a poor heat dissipation or an exothermic reaction can lead to decomposition, resulting in a complex mixture of byproducts. Ensure efficient stirring to maintain a uniform temperature.

To minimize byproducts, it is crucial to use pure starting materials, an active and selective catalyst, and optimized reaction conditions. Monitoring the reaction by techniques like TLC or GC can help in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.

Question: The workup procedure is difficult, and I'm experiencing low isolated yields. What can I do to improve this?

Answer:

Low isolated yields can be due to issues during the reaction itself or during the workup and purification steps.

  • Product Instability: this compound is not as stable as its salts.[2] It is common practice to convert the crude product directly to its hydrochloride salt, which is a stable, crystalline solid that is easier to handle and purify.[2][3]

  • Catalyst Filtration: The fine particles of palladium on charcoal can be difficult to filter. Using a pad of Celite or a similar filter aid can help in achieving a clean filtration and preventing catalyst contamination of the final product.

  • Emulsion Formation: During aqueous washes, emulsions can form, making phase separation difficult.[2] Adding a small amount of brine or a different organic solvent can help to break up emulsions.

  • Product Isolation: After filtration of the catalyst, the solvent should be removed under reduced pressure at a temperature below 50°C to avoid decomposition of the product.[2] The subsequent precipitation of the hydrochloride salt should be done at a low temperature (e.g., in an ice bath) to maximize recovery.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the hydrogenation of diethyl isonitrosomalonate?

A1: 10% Palladium on charcoal (Pd/C) is a commonly used and effective catalyst for this transformation.[2] Raney Nickel is another potential catalyst.[2] For challenging reductions, Pearlmann's catalyst (Pd(OH)₂/C) may offer higher activity.[1]

Q2: What are the typical reaction conditions?

A2: The reaction is typically carried out in absolute ethanol under a hydrogen atmosphere.[2][3] Pressures can range from atmospheric to 50-60 psi.[2] The reaction is generally conducted at room temperature, and the reaction time is monitored until hydrogen uptake ceases, which can be as short as 15 minutes.[2]

Q3: Is it necessary to purify diethyl isonitrosomalonate before the hydrogenation?

A3: It is generally recommended to use the crude diethyl isonitrosomalonate directly after its preparation and an aqueous wash.[2] Purification by distillation is strongly discouraged due to the compound's potential to decompose explosively upon heating.[2][5]

Q4: Why is the product converted to its hydrochloride salt?

A4: this compound is less stable than its hydrochloride salt.[2] Converting it to the salt facilitates isolation, purification, and storage, as the salt is a stable, crystalline solid.[2][3]

Q5: What safety precautions should be taken during this reaction?

A5:

  • Hydrogen: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalyst: Palladium on charcoal can be pyrophoric, especially when dry and in the presence of air and a flammable solvent. It should be handled with care, and filtration should be done while keeping the catalyst wet.

  • Diethyl Isonitrosomalonate: This compound is thermally unstable and may decompose explosively upon heating.[2][5] Avoid high temperatures during its preparation and use.

Quantitative Data Summary

ParameterValueSource
Starting Material Diethyl isonitrosomalonate[2]
Catalyst 10% Palladium on charcoal (Pd/C)[2]
Catalyst Loading ~15% w/w (3g catalyst for 19.1g substrate)[2]
Solvent Absolute Ethanol[2][3]
Hydrogen Pressure 50-60 psi[2]
Temperature Room Temperature[2]
Reaction Time ~15 minutes (until H₂ uptake ceases)[2]
Product This compound hydrochloride[2][3][6]
Overall Yield 78-82% (from diethyl malonate)[2]
Alternative CatalystAlNiFe three-way catalyst[3]
Hydrogen Pressure 1.0-2.0 MPa[3]
Temperature 40-50°C[3]
Reaction Time 6 hours[3]
Yield 88-91%[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Charcoal

This protocol is adapted from Organic Syntheses.[2]

  • Preparation of Diethyl Isonitrosomalonate: An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate. This solution is washed with a 1% sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a temperature below 30°C.

  • Hydrogenation Setup: In a suitable hydrogenation vessel (e.g., a Parr Hydrogenator bottle), place a 0.1-mole aliquot (19.1 g) of the crude diethyl isonitrosomalonate.

  • Addition of Solvent and Catalyst: Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.

  • Hydrogenation: Place the vessel in the hydrogenator and flush the system three to four times with hydrogen. Set the initial pressure to 50–60 psi and shake the vessel until no further drop in pressure is observed (approximately 15 minutes).

  • Workup:

    • Remove the catalyst by filtration, washing the catalyst with absolute alcohol.

    • Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.

  • Formation of Hydrochloride Salt:

    • Dilute the crude this compound with 80 ml of dry ether and filter to remove any solids.

    • Cool the filtrate in an ice bath.

    • Pass dry hydrogen chloride gas over the stirred solution.

    • Collect the precipitated fine white crystals by suction filtration and wash with dry ether.

Protocol 2: Catalytic Hydrogenation using an AlNiFe Catalyst

This protocol is based on a patent application.[3]

  • Hydrogenation Setup: In a hydrogenation kettle, add 240g of absolute ethanol, 60g of diethyl isonitrosomalonate, and 3.0g of an AlNiFe three-way catalyst.

  • Hydrogenation: Close the kettle, replace the atmosphere with nitrogen, and then pressurize with hydrogen to 1.0-2.0 MPa. Maintain the system temperature at 40-50°C and stir the reaction for 6 hours.

  • Workup: Cool the reactor, depressurize, and filter to remove the catalyst.

  • Formation of Hydrochloride Salt:

    • Transfer the filtrate to a four-neck flask, stir, and cool.

    • Add 50 g of 35% hydrogen chloride in ethanol dropwise at 0-5°C over 1 hour.

    • Stir for an additional hour.

    • Distill off the ethanol under reduced pressure.

    • Add 200 ml of acetone (B3395972) to the residue, stir for 1 hour, and cool to 5-10°C.

    • Filter, wash the filter cake with acetone, and dry at 60°C to obtain the product.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_hydrogenation Catalytic Hydrogenation cluster_purification Product Isolation start Diethyl Malonate prep Nitrosation start->prep NaNO₂, Acetic Acid wash Aqueous Wash prep->wash Ether/H₂O dry Drying & Solvent Removal wash->dry Na₂SO₄ hydrogenation Hydrogenation dry->hydrogenation Pd/C or Raney Ni, H₂, EtOH filtration Catalyst Filtration hydrogenation->filtration Celite concentration Solvent Removal filtration->concentration < 50°C salt_formation Hydrochloride Salt Formation concentration->salt_formation Dry HCl, Ether isolation Filtration & Drying salt_formation->isolation product This compound HCl isolation->product

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

troubleshooting_guide cluster_catalyst Catalyst Problems cluster_conditions Reaction Conditions issue Reaction Issue: Incomplete or Slow catalyst_inactive Inactive Catalyst? issue->catalyst_inactive catalyst_poisoned Catalyst Poisoning? issue->catalyst_poisoned catalyst_loading Insufficient Loading? issue->catalyst_loading pressure Low H₂ Pressure? issue->pressure temperature Incorrect Temperature? issue->temperature solvent Solvent Issues? issue->solvent sol_fresh_catalyst Use fresh catalyst (e.g., Pearlmann's) catalyst_inactive->sol_fresh_catalyst Solution sol_purify_reagents Purify starting materials and solvents catalyst_poisoned->sol_purify_reagents Solution sol_increase_loading Increase catalyst loading catalyst_loading->sol_increase_loading Solution sol_increase_pressure Use high-pressure apparatus pressure->sol_increase_pressure Solution sol_optimize_temp Optimize temperature (caution advised) temperature->sol_optimize_temp Solution sol_check_solvent Ensure anhydrous solvent solvent->sol_check_solvent Solution

Caption: Troubleshooting logic for incomplete or slow reactions.

References

Technical Support Center: Diethyl Aminomalonate (Free Base)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of free diethyl aminomalonate. Given its inherent instability compared to its hydrochloride salt, proper handling and storage are critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow or brown tint. What is the cause?

A colorless appearance is indicative of high purity this compound. A change to a yellow or brown color suggests the formation of degradation products. This is often caused by exposure to air (oxidation) or self-condensation reactions, where molecules of the aminomalonate react with each other. The free amino group is reactive and can contribute to the formation of colored polymeric impurities over time.

Q2: I observe unexpected peaks in my NMR or LC-MS analysis. What are the likely impurities?

If your this compound has been stored improperly or for an extended period, you may observe signals corresponding to several common decomposition products:

  • Hydrolysis Products: Exposure to moisture or residual acid/base can hydrolyze the ester groups, leading to aminomalonic acid monoethyl ester or aminomalonic acid.

  • Decarboxylation Product: While more common at elevated temperatures, slow decarboxylation can occur, yielding diethyl ethylenediaminediacetate.

  • Self-Condensation Products: The free amine can react with the ester carbonyls of other molecules, leading to various oligomeric or polymeric species, which can be difficult to characterize fully.

Q3: How can I tell if my free this compound is degrading?

Besides visual color change, degradation can be confirmed by:

  • Purity Analysis: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will show a decrease in the main peak area and the appearance of new impurity peaks.

  • NMR Spectroscopy: The presence of new signals in the 1H or 13C NMR spectrum that do not correspond to the starting material or known solvents.

  • pH Measurement: If dissolved in a neutral solvent like water (note: it has limited water solubility), the presence of acidic hydrolysis products may lower the pH.

Q4: Is it possible to purify this compound that has partially decomposed?

Yes, for moderately decomposed material, purification is possible via vacuum distillation.[1] Free this compound has a boiling point of approximately 116–118 °C at 12 mmHg.[1] This method is effective for removing less volatile polymeric impurities and some hydrolysis products. However, significant degradation may require fresh synthesis for best results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reagent Discoloration (Yellowing) Oxidation / Self-condensation- Use immediately after preparation or purification.- For storage, convert to the more stable hydrochloride salt.- If using the free base is necessary, store under an inert atmosphere (Argon, Nitrogen).
Incomplete or Failed Reaction Low Purity of Reagent- Verify purity using the GC-FID protocol below.- Purify by vacuum distillation if necessary.- Consider using freshly prepared or newly purchased reagent.
Formation of Insoluble Material Polymerization / Self-condensation- Avoid prolonged storage and exposure to heat.- Ensure storage containers are clean and free of contaminants that could catalyze polymerization.
Inconsistent Reaction Yields Reagent Degradation- Standardize storage conditions as outlined in the table below.- Always use the reagent from a container that has been properly sealed and stored.

Storage and Handling Recommendations

To minimize decomposition, free this compound should be handled with care. The most effective strategy is to convert it to its more stable hydrochloride salt for storage.[1] If the free base must be used, adhere to the following conditions.

Parameter Recommended Condition Rationale
Temperature 2–8 °CReduces the rate of thermal decomposition and self-condensation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the free amino group.
Moisture Store in a desiccator over a drying agentPrevents hydrolysis of the diethyl ester groups.
Light Store in an amber or opaque vialProtects against potential light-induced degradation.
pH (if in solution) Neutral (approx. 7.0)Avoids acid or base-catalyzed hydrolysis of the ester functional groups.
Recommended Form Hydrochloride SaltThe protonated amine is significantly less nucleophilic and less prone to oxidation and self-condensation, offering superior long-term stability.[1]

Visualization of Decomposition Pathways

The primary pathways for the decomposition of free this compound involve hydrolysis and self-condensation.

Decomposition cluster_hydrolysis Hydrolysis Pathway cluster_condensation Condensation Pathway DAM_H This compound Monoacid Aminomalonic Acid Monoethyl Ester DAM_H->Monoacid Step 1 H2O + H₂O (Moisture) Diacid Aminomalonic Acid Monoacid->Diacid Step 2 DAM_C1 This compound (Molecule 1) Polymer Oligomers / Polymeric Impurities DAM_C1->Polymer Self-condensation DAM_C2 This compound (Molecule 2) DAM_C2->Polymer

Caption: Major decomposition pathways for free this compound.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing issues related to this compound stability.

Troubleshooting start Issue Encountered (e.g., Low Yield, Impurities) check_visual Visually Inspect Reagent: Is it colorless? start->check_visual check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas? - Dry? check_visual->check_storage Yes analyze_purity Perform Purity Analysis (GC or HPLC) check_visual->analyze_purity No (Discolored) check_storage->analyze_purity Yes, Conditions OK correct_storage Correct Storage Conditions (See Table) check_storage->correct_storage No, Conditions Poor is_pure Purity > 98%? analyze_purity->is_pure purify Purify by Vacuum Distillation is_pure->purify No use_reagent Proceed with Experiment is_pure->use_reagent Yes purify->analyze_purity Re-analyze discard Consider Discarding Batch & Using Fresh Reagent purify->discard If purification fails correct_storage->analyze_purity

Caption: Logical workflow for troubleshooting this compound quality.

Experimental Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of free this compound and detecting volatile impurities.

Objective: To quantify the purity of this compound and identify the presence of degradation products.

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringe: 10 µL GC syringe.

2. Standard and Sample Preparation:

  • Solvent Blank: Fill a vial with the analysis solvent (e.g., DCM) to check for system contamination.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the solvent. This creates a ~1 mg/mL solution.

    • Transfer ~1.5 mL of the solution into a sample vial.

3. GC-FID Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (He or N₂): 25 mL/min

4. Data Analysis:

  • Run the solvent blank first, followed by the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Compare the chromatogram to a reference standard if available. Peaks eluting earlier are typically more volatile impurities, while later-eluting peaks may indicate less volatile condensation products.

References

Technical Support Center: Diethyl Aminomalonate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl aminomalonate alkylation reactions. The following information is designed to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My alkylation of this compound is giving very low yields or failing completely. What are the common causes?

A1: Low or no yield in this compound alkylation can stem from several factors. A primary consideration is the reactivity of the starting material. This compound is often supplied as the hydrochloride salt for stability.[1][2] The free amine is less stable.[1] If you are using the hydrochloride salt, an adequate amount of base is required to both neutralize the salt and deprotonate the α-carbon for C-alkylation.

Another critical aspect is the potential for N-alkylation, where the alkylating agent reacts with the amino group instead of the desired α-carbon. To favor C-alkylation, the amino group is typically protected, for instance, by acylation to form diethyl acetamidomalonate.[1] Direct alkylation of unprotected this compound can lead to a mixture of products and is often not recommended for selective C-alkylation.

Finally, standard issues in alkylation reactions such as inactive reagents (base or alkylating agent), improper reaction temperature, or poor solvent choice can also contribute to low yields.

Q2: I am observing a significant amount of a side product that appears to be N-alkylated. How can I favor C-alkylation?

A2: The amino group of this compound is nucleophilic and can compete with the enolate for the alkylating agent, leading to N-alkylation. To ensure selective C-alkylation, it is highly recommended to protect the amino group before proceeding with the alkylation step.[1] Acylation of the amino group to form an amide, such as in diethyl acetamidomalonate, is a common and effective strategy. The resulting amide is significantly less nucleophilic, thus favoring the formation of the desired C-alkylated product.

G cluster_0 cluster_1 This compound This compound Alkylation Alkylation N-Alkylation N-Alkylation C-Alkylation C-Alkylation Acylation Acylation Protected Intermediate Protected Intermediate Protected Alkylation Protected Alkylation Selective C-Alkylation Selective C-Alkylation

Control of Alkylation Site

Q3: I am struggling with the formation of dialkylated products. How can I improve the selectivity for mono-alkylation?

A3: The formation of dialkylated products is a common issue in malonic ester syntheses. This occurs because the mono-alkylated product still has an acidic proton on the α-carbon, which can be deprotonated and react with another equivalent of the alkylating agent. To favor mono-alkylation, you can try the following:

  • Control Stoichiometry: Use a slight excess of the protected this compound relative to the base and the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors reaction with the more abundant starting material enolate.

  • Choice of Base and Temperature: Using a less reactive base or running the reaction at a lower temperature can sometimes help improve selectivity.

Q4: My reaction is producing an alkene as a major byproduct. What is causing this and how can I prevent it?

A4: The formation of an alkene byproduct is indicative of a competing E2 elimination reaction of your alkyl halide. The basic conditions required for deprotonation of the malonic ester can also promote elimination. This is particularly problematic with secondary and tertiary alkyl halides. To minimize alkene formation:

  • Alkyl Halide Choice: Whenever possible, use primary alkyl halides as they are less prone to elimination. Secondary halides often give poor yields, and tertiary halides are generally unsuitable for this reaction.

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination.

  • Base Selection: Using a bulkier, less nucleophilic base might favor deprotonation of the malonic ester over elimination of the alkyl halide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient base when using this compound hydrochloride.Use at least two equivalents of base: one to neutralize the HCl salt and one to deprotonate the α-carbon.
Inactive base or alkylating agent.Use freshly opened or properly stored reagents. Check the purity of the alkylating agent.
Unprotected amino group leading to complex mixture.Protect the amino group via acylation before alkylation.
Predominant N-Alkylation Direct alkylation of unprotected this compound.Protect the amino group as an amide (e.g., acetamide) to reduce its nucleophilicity.
Significant Dialkylation Stoichiometry favors further reaction of the mono-alkylated product.Use a slight excess of the malonate starting material. Add the alkylating agent dropwise.
High reaction temperature or overly reactive base.Lower the reaction temperature. Consider a milder base if compatible with enolate formation.
Alkene Byproduct Formation Use of secondary or tertiary alkyl halides.Use primary alkyl halides whenever possible.
High reaction temperature.Maintain the lowest effective reaction temperature.
Hydrolysis of Ester Groups Acidic or basic conditions during workup, especially at elevated temperatures.Perform aqueous workup at low temperatures and minimize contact time with acidic or basic solutions.

Experimental Protocols

Protocol 1: N-Acetylation of this compound Hydrochloride (Preparation for C-Alkylation)

  • Materials:

    • This compound hydrochloride

    • Acetic anhydride

    • Pyridine (B92270) (or other suitable base)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Suspend this compound hydrochloride in the anhydrous solvent.

    • Cool the mixture in an ice bath.

    • Slowly add pyridine followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with dilute acid (to remove pyridine), followed by a bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl acetamidomalonate.

Protocol 2: General Procedure for C-Alkylation of Diethyl Acetamidomalonate

  • Materials:

    • Diethyl acetamidomalonate

    • Anhydrous ethanol

    • Sodium metal (to form sodium ethoxide) or other suitable base (e.g., NaH)

    • Alkyl halide

    • Anhydrous solvent (e.g., ethanol, THF, DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

    • To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

    • Add the alkyl halide dropwise. The reaction may be exothermic.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

G Start Start Low_Yield Low Yield or No Reaction? Start->Low_Yield Check_Base Sufficient Base for HCl Salt? Low_Yield->Check_Base Yes N_Alkylation N-Alkylation Observed? Low_Yield->N_Alkylation No Protect_Amine Is Amino Group Protected? Check_Base->Protect_Amine Yes Solution_Base Use >2 eq. Base Check_Base->Solution_Base No Protect_Amine->N_Alkylation Yes Solution_Protect Protect Amino Group (e.g., Acylation) Protect_Amine->Solution_Protect No Dialkylation Dialkylation Observed? N_Alkylation->Dialkylation No N_Alkylation->Solution_Protect Yes Alkene_Formation Alkene Byproduct? Dialkylation->Alkene_Formation No Solution_Stoichiometry Adjust Stoichiometry / Slow Addition Dialkylation->Solution_Stoichiometry Yes Solution_Alkyl_Halide Use Primary Alkyl Halide / Lower Temp Alkene_Formation->Solution_Alkyl_Halide Yes End End Alkene_Formation->End No Solution_Protect->End Solution_Base->End Solution_Stoichiometry->End Solution_Alkyl_Halide->End

Troubleshooting Workflow

References

Technical Support Center: Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted diethyl malonate from their reaction products.

Frequently Asked Questions (FAQs)

Q1: I've finished my reaction and the crude analysis (NMR/GC) shows a significant amount of diethyl malonate. What are the primary methods for its removal?

A1: The choice of purification method depends heavily on the chemical and physical properties of your desired product. The three most common and effective techniques are:

  • Basic Aqueous Wash: This method leverages the acidity of the α-protons of diethyl malonate to convert it into a water-soluble salt.[1]

  • Fractional Vacuum Distillation: This technique is ideal for thermally stable products that have a boiling point significantly different from diethyl malonate.[1]

  • Column Chromatography: This is a high-resolution technique suitable for separating compounds with different polarities, especially when other methods fail or are unsuitable.[2]

Q2: How does a basic aqueous wash work to remove diethyl malonate?

A2: The methylene (B1212753) group (-CH₂-) in diethyl malonate is flanked by two carbonyl groups, making its protons weakly acidic (pKa ≈ 13).[1][3] Washing the crude reaction mixture (dissolved in an organic solvent) with a mild aqueous base, such as sodium bicarbonate or sodium carbonate, deprotonates the diethyl malonate.[1] This forms a sodium salt that is highly soluble in the aqueous layer and can be easily separated and removed, while the neutral organic product remains in the organic layer.

Q3: My product is an ester. Is it safe to perform a basic wash, or will it hydrolyze my product?

A3: There is a risk of hydrolyzing your ester product, a reaction known as saponification.[1] To minimize this risk:

  • Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (B78521) (NaOH).[1][4]

  • Perform the wash quickly, minimizing the contact time between the organic and basic layers.[1]

  • Conduct the extraction at low temperatures (e.g., in an ice bath) to slow the rate of potential hydrolysis.[1]

  • Immediately follow the basic wash with a brine (saturated NaCl) wash to remove residual base.[1][5]

Q4: When is fractional vacuum distillation the best choice?

A4: Fractional vacuum distillation is the preferred method when your product meets two key criteria:

  • It is thermally stable and will not decompose at the required distillation temperatures.[1]

  • Its boiling point is significantly different from that of diethyl malonate (at least 20-30 °C difference under the chosen pressure).[1]

This method is highly efficient, scalable for large quantities of material, and can yield very pure product.[1] Diethyl malonate has a boiling point of 199-200 °C at atmospheric pressure, which is lowered under vacuum.[3]

Q5: I can't separate my product from diethyl malonate by distillation or extraction. What should I do?

A5: If distillation is ineffective due to close boiling points, or if your product is sensitive to base, column chromatography is the best alternative.[2] This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel).[6] By choosing an appropriate mobile phase (solvent system), you can achieve high-resolution separation even for compounds with very similar physical properties.[2][7]

Data Presentation

Physical Properties of Diethyl Malonate

This table summarizes key quantitative data for diethyl malonate, which is essential for planning purification procedures.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3][8]
Appearance Colorless liquid[3][9]
Odor Sweet, fruity, apple-like[3][8]
Boiling Point 199-200 °C (at 760 mmHg)[3][8]
Melting Point -50 °C[3][9]
Density 1.055 g/cm³ (at 20 °C)[3]
pKa ~13[3][10]
Solubility in Water Slightly soluble (2.08 g/100 mL at 20 °C)[8][10]
Solubility (Organic) Miscible with ethanol, ether, chloroform, benzene[3][10]
Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Converts acidic diethyl malonate to a water-soluble salt.[1]- Quick and simple.- Removes other acidic impurities.- Risk of product hydrolysis (especially esters).[1]- May require multiple washes.Products that are not sensitive to basic conditions.[1]
Fractional Distillation Separation based on differences in boiling points.[1]- Scalable to large quantities.- Can provide very pure product.- Requires product to be thermally stable.- Ineffective if boiling points are close.[1]Thermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1]
Column Chromatography Separation based on differential adsorption to a stationary phase.[6]- High-resolution separation.- Applicable to a wide range of compounds.- Can remove multiple impurities.- Can be time-consuming and labor-intensive.- Requires solvent and stationary phase disposal.Thermally sensitive compounds, products with boiling points close to diethyl malonate, or for removing multiple impurities.[1][2]

Experimental Protocols & Workflows

Decision-Making Workflow for Purification

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

G start Crude Reaction Mixture (Product + Diethyl Malonate) analysis Analyze Purity (TLC, GC, NMR) start->analysis is_stable Is product thermally stable? analysis->is_stable bp_diff Is Boiling Point > 30°C different from DEM? is_stable->bp_diff Yes is_base_sensitive Is product sensitive to base? is_stable->is_base_sensitive No bp_diff->is_base_sensitive No distill Perform Fractional Vacuum Distillation bp_diff->distill Yes wash Perform Basic Aqueous Wash is_base_sensitive->wash No chrom Perform Column Chromatography is_base_sensitive->chrom Yes end Pure Product distill->end wash->end chrom->end

Caption: Decision tree for selecting a purification method.

Protocol 1: Basic Aqueous Wash

This protocol is designed to remove diethyl malonate by converting it to its water-soluble salt.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[1]

  • Washing: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[1] The volume should be approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake gently for 1-2 minutes. Vent frequently to release any pressure buildup from evolved CO₂ gas.[11]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.[1]

  • Repeat (Optional): If a large amount of diethyl malonate was present, repeat the wash (steps 2-4).

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution to remove residual water and base.[1][4]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[1]

  • Analysis: Confirm the removal of diethyl malonate via TLC, GC, or NMR analysis.

Workflow for Basic Aqueous Wash

G A 1. Dissolve Crude Mixture in Organic Solvent B 2. Add Saturated NaHCO₃ (aq) to Separatory Funnel A->B C 3. Shake Funnel & Vent B->C D 4. Separate Layers C->D E Discard Aqueous Layer (contains malonate salt) D->E F 5. Wash Organic Layer with Brine D->F G 6. Dry Organic Layer (e.g., Na₂SO₄) F->G H 7. Filter & Concentrate G->H I Purified Product H->I

Caption: Step-by-step workflow for an extractive basic wash.

Protocol 2: Fractional Vacuum Distillation

This protocol is for purifying thermally stable products with boiling points significantly different from diethyl malonate.

  • Setup: Assemble a fractional distillation apparatus equipped for vacuum. Ensure all glassware joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips to ensure smooth boiling.[12]

  • Crude Transfer: Charge the distillation flask with the crude product. Do not fill the flask more than two-thirds full to prevent bumping.[12]

  • Apply Vacuum: Gradually apply vacuum to the system. A cold trap between the apparatus and the pump is highly recommended to protect the pump.[12]

  • Heating: Begin heating the distillation flask gently using a heating mantle.[12]

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling solvents and impurities.

    • Diethyl Malonate: As the temperature stabilizes at the boiling point of diethyl malonate under the applied vacuum (e.g., 90-100 °C at 50-75 mmHg), collect this fraction in a separate receiving flask.[11]

    • Product: Once all the diethyl malonate has distilled, the vapor temperature will either drop slightly before rising again or rise directly to the boiling point of your product. Change to a clean receiving flask to collect your purified product.[1]

  • Shutdown: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Confirm the purity of the collected product fraction by an appropriate analytical method (GC, NMR).[1]

Protocol 3: Column Chromatography

This protocol is ideal for small-scale purifications or when other methods are unsuitable.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and diethyl malonate, with the product having an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.[6]

  • Column Packing: Prepare a chromatography column with silica gel.[6] A "slurry packing" method, where the silica is mixed with the initial, non-polar eluent and poured into the column, is often most effective.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing solvent polarity) elution.[2]

  • Fraction Collection: Collect the eluent in a series of fractions using test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]

References

Technical Support Center: Hydrolysis of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of diethyl aminomalonate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrolyzing this compound?

The hydrolysis of this compound is a key step in the synthesis of aminomalonic acid. Aminomalonic acid is an unstable intermediate that can be subsequently used to produce various natural and unnatural α-amino acids through decarboxylation in the presence of an appropriate alkylating agent.

Q2: What are the standard methods for hydrolyzing this compound?

The most common method for hydrolyzing this compound is through saponification, which involves using a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution.[1][2] Acid-catalyzed hydrolysis is also possible but can be complicated by the instability of the amino group under strongly acidic conditions at elevated temperatures.

Q3: Why is this compound often supplied and used as its hydrochloride salt?

This compound as a free base is not particularly stable.[3] The hydrochloride salt is a more stable, crystalline solid that is easier to handle and store, ensuring higher purity of the starting material for subsequent reactions.[4]

Q4: What is the direct product of the hydrolysis, and what are its properties?

The direct product of complete hydrolysis is aminomalonic acid. This compound is known to be relatively unstable and can readily undergo decarboxylation to form glycine, especially when heated or under certain pH conditions.[5][6] This instability is a critical factor to consider during the workup and purification stages.

Troubleshooting Guide

Issue 1: Incomplete or Slow Hydrolysis

Q: My saponification reaction is sluggish or does not proceed to completion. What are the potential causes and solutions?

A: Incomplete hydrolysis is a common issue that can often be resolved by optimizing reaction conditions.

  • Insufficient Base: Ensure at least two equivalents of base (e.g., NaOH or KOH) are used to hydrolyze both ester groups. An excess of the base is often employed to drive the reaction to completion.

  • Low Temperature: While aminomalonic acid is heat-sensitive, the saponification reaction itself may require heating to proceed at a reasonable rate. Refluxing in a mixture of alcohol and water is a common practice.[1] However, the temperature should be carefully controlled to avoid product degradation. For sensitive substrates, running the reaction at room temperature for a longer duration (e.g., 5-24 hours) can be effective.[1]

  • Poor Solubility: this compound may not be fully soluble in a purely aqueous base. Using a co-solvent like methanol (B129727) or ethanol (B145695) can improve solubility and reaction rate.[1]

Issue 2: Low Yield of Aminomalonic Acid

Q: After the workup, my yield of aminomalonic acid is significantly lower than expected. What are the likely reasons?

A: Low yields are often attributed to the instability of the product, aminomalonic acid.

  • Decarboxylation: The most common side reaction is the decarboxylation of aminomalonic acid to glycine, which is often promoted by excessive heat or prolonged exposure to acidic conditions during workup.[5]

  • Workup losses: Aminomalonic acid is highly polar and soluble in water. During the workup, especially if performing extractions, the product may remain in the aqueous layer. Purification via ion-exchange chromatography is often more effective for isolating such polar compounds.[]

  • Instability of Starting Material: If using this compound free base that has been stored for a long time, it may have degraded. It is recommended to use the more stable hydrochloride salt.[3]

Issue 3: Difficulty in Product Isolation and Purification

Q: I'm finding it challenging to isolate and purify aminomalonic acid from the reaction mixture. What are the best practices?

A: The high polarity and instability of aminomalonic acid require specific purification strategies.

  • Acidification: After basic hydrolysis, the product exists as a dicarboxylate salt. Careful acidification with an acid like HCl is necessary to protonate it.[1] This should be done at low temperatures (e.g., in an ice bath) to minimize decarboxylation.

  • Purification Methods:

    • Crystallization: If the product is crystalline and the impurities have different solubility profiles, crystallization can be attempted.

    • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from salts and other impurities.[] Cation-exchange resins are commonly used for this purpose.[8]

Experimental Protocols

Detailed Protocol for Basic Hydrolysis (Saponification) of this compound Hydrochloride

This protocol is a general guideline and may require optimization based on the specific substrate and scale.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride in a mixture of ethanol and water.

    • Add at least 3 equivalents of potassium hydroxide (KOH) or sodium hydroxide (NaOH). One equivalent is needed to neutralize the HCl salt, and two are needed for the saponification of the two ester groups.

  • Reaction:

    • Stir the mixture at room temperature or heat to reflux (typically 70-80°C) for 4-12 hours.[2]

    • Monitor the reaction progress using a suitable technique like TLC (if a suitable staining method is available) or LC-MS to check for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to be acidic, ensuring the temperature remains low. This will protonate the aminomalonate dicarboxylate.

    • The solvent can be removed under reduced pressure.

  • Purification:

    • The resulting residue, containing aminomalonic acid and inorganic salts, can be purified.

    • For purification, ion-exchange chromatography is a recommended method.[][8]

Quantitative Data

The hydrolysis of this compound to aminomalonic acid is challenging due to the product's instability, and direct yield comparisons are not widely reported. The following table provides general conditions for the saponification of related malonic esters to illustrate typical reaction parameters.

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-fluoropentanoate1 M NaOHMethanol/WaterRoom Temp599[1]
Unspecified Ester30% aq. NaOHMethanolReflux498[1]
Diethyl acetamidomalonateaq. AcidWater/HeatRefluxVaries65 (for Phenylalanine)[9]
Diethyl malonateKOHEthanolNot specified24Nearly quantitative (for potassium salt)[1]

Note: The yields reported are for the final products after workup, which in some cases includes subsequent reactions like decarboxylation.

Visualizations

Reaction Pathway for Hydrolysis

hydrolysis_pathway start This compound intermediate Aminomalonate Dicarboxylate Salt start->intermediate 1. 2 eq. NaOH/KOH 2. H₂O, EtOH, Δ product Aminomalonic Acid intermediate->product H₃O⁺ (aq. HCl) (Cold) side_product Glycine (via Decarboxylation) product->side_product Heat or prolonged acid exposure

Caption: Hydrolysis of this compound to Aminomalonic Acid.

Troubleshooting Workflow

troubleshooting_workflow start Start: Hydrolysis of This compound check_completion Reaction Complete? start->check_completion no_completion Incomplete Reaction check_completion->no_completion No workup Workup & Purification check_completion->workup Yes increase_base Increase base eq. no_completion->increase_base increase_temp Increase temperature (with caution) no_completion->increase_temp add_cosolvent Add co-solvent (EtOH/MeOH) no_completion->add_cosolvent check_yield Acceptable Yield? workup->check_yield low_yield Low Yield check_yield->low_yield No success Success check_yield->success Yes check_decarboxylation Check for decarboxylation (Glycine formation) low_yield->check_decarboxylation optimize_workup Optimize workup: - Lower temp. acidification - Use ion-exchange low_yield->optimize_workup

Caption: Troubleshooting common issues in this compound hydrolysis.

References

Technical Support Center: Recrystallization of Di diethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of diethyl aminomalonate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound hydrochloride?

A1: The most commonly cited solvent system for purifying this compound hydrochloride is a mixed solvent of alcohol and diethyl ether.[1] Ethanol (B145695) is frequently the alcohol of choice.[2] Acetone has also been reported as a crystallization solvent.[2][3]

Q2: What is the expected melting point of pure this compound hydrochloride?

A2: The melting point of this compound hydrochloride can vary slightly depending on the recrystallization solvent. The expected melting point for the purified product is generally in the range of 164-170 °C.[1][4][5][6][7][8][9][10][11] A product recrystallized from an alcohol-ether mixture is reported to have a melting point of 164–165 °C.[1]

Q3: What is the appearance of this compound hydrochloride after recrystallization?

A3: Pure this compound hydrochloride should be a white to slightly yellow crystalline powder.[8][9][12]

Q4: Is this compound hydrochloride sensitive to moisture?

A4: Yes, this compound hydrochloride is described as hygroscopic and should be handled under an inert atmosphere and stored in a cool, dry place (2-8°C).[2][5][9]

Q5: What are the general solubility properties of this compound hydrochloride?

A5: this compound hydrochloride is soluble in water, chloroform, and DMSO.[8] It is generally soluble in hot ethanol and less soluble in diethyl ether and acetone, which makes these solvent systems suitable for recrystallization.

Data Presentation

Table 1: Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
Molecular FormulaC₇H₁₄ClNO₄[4]
Molecular Weight211.64 g/mol [4]
AppearanceWhite to off-white crystalline powder[3]
Melting Point164-170 °C (decomposes)[4][5][6][7][10][11]
HygroscopicityHygroscopic[2][5][9]

Table 2: Melting Points after Recrystallization from Different Solvents

Recrystallization SolventReported Melting Point (°C)Source(s)
Alcohol-Ether164–165[1]
Ethanol167[2]
Ethanol, Diethyl Ether162–163[2]
Acetone162[2]

Experimental Protocols

Recrystallization of this compound Hydrochloride from Ethanol-Diethyl Ether

This protocol is based on the commonly cited method for purifying this compound hydrochloride.

Materials:

  • Crude this compound hydrochloride

  • Absolute Ethanol

  • Diethyl Ether (anhydrous)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in the minimum amount of hot absolute ethanol. Heat the solution gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still warm, slowly add diethyl ether dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound Hydrochloride A Dissolve crude product in minimum hot ethanol B Hot filtration (if impurities present) A->B optional C Add diethyl ether to induce cloudiness A->C B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold diethyl ether F->G H Dry purified crystals under vacuum G->H

Caption: Recrystallization workflow diagram.

Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[13][14]

Solutions:

  • Increase Solvent Volume: Add more hot ethanol to the mixture to ensure the compound fully dissolves before cooling.[13][14]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

Issue 2: No crystals form upon cooling.

This can happen if the solution is not sufficiently saturated or if there are no nucleation sites for crystal growth to begin.[4]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod to create nucleation sites.[4][14]

    • Seeding: Add a small "seed" crystal of pure this compound hydrochloride to the solution to initiate crystallization.[4][14]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the ethanol and then attempt to cool and crystallize again.[13][14]

  • Cool to a Lower Temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to further lower the temperature, but be mindful of the solvent's freezing point.

Issue 3: The recrystallized product has a low yield.

A low yield can result from using too much solvent, incomplete crystallization, or loss of product during transfer.[4][14]

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot ethanol required to dissolve the crude product.

  • Ensure Complete Crystallization: Allow sufficient time for cooling and consider extending the time in the ice bath.

  • Recover from Filtrate: If a significant amount of product remains in the filtrate, the solvent can be partially evaporated and a second crop of crystals can be collected.

Issue 4: The crystals are discolored.

Discoloration indicates the presence of impurities that were not removed during the recrystallization process.

Solutions:

  • Use Decolorizing Carbon: Before the optional hot filtration step, add a small amount of activated charcoal to the hot ethanol solution to adsorb colored impurities. Be sure to filter the charcoal out while the solution is still hot.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and a colorless product.

Troubleshooting_Guide Troubleshooting Recrystallization Issues Start Recrystallization Issue OilingOut Compound 'oils out' Start->OilingOut NoCrystals No crystals form Start->NoCrystals LowYield Low yield Start->LowYield Discolored Discolored crystals Start->Discolored Sol_Oiling Add more hot solvent Slow down cooling OilingOut->Sol_Oiling Sol_NoCrystals Scratch flask Add seed crystal Reduce solvent volume NoCrystals->Sol_NoCrystals Sol_LowYield Use minimum solvent Ensure complete cooling Recover from filtrate LowYield->Sol_LowYield Sol_Discolored Use decolorizing carbon Repeat recrystallization Discolored->Sol_Discolored

Caption: Troubleshooting decision-making diagram.

References

Navigating the Scale-Up of Diethyl Aminomalonate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of diethyl aminomalonate, particularly during the critical scale-up phase. This guide offers detailed FAQs, troubleshooting advice, experimental protocols, and comparative data to address common challenges encountered in the laboratory and during industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The most prevalent and scalable methods for synthesizing this compound typically involve a two-step process:

  • Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid (e.g., acetic acid), to form diethyl isonitrosomalonate (also known as diethyl oximinomalonate).[1][2]

  • Reduction of Diethyl Isonitrosomalonate: The intermediate is then reduced to this compound. Common reduction methods include:

    • Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like palladium on charcoal (Pd/C) or nickel-based catalysts (e.g., Raney nickel, AlNiFe, AlNiMo).[1][3]

    • Chemical Reduction: Reagents such as zinc dust in acetic acid can also be used, although this may generate more waste.[2][4]

The final product is often isolated as the more stable hydrochloride salt by treating the free amine with hydrogen chloride.[3][5]

Q2: What are the primary safety concerns when synthesizing this compound, especially at a larger scale?

A2: A significant safety hazard is the thermal instability of the diethyl isonitrosomalonate intermediate. This compound may decompose with explosive violence upon heating, and purification by distillation is not recommended.[2][5] When scaling up, careful temperature control during the nitrosation and subsequent handling of the intermediate is crucial. Additionally, catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, requiring appropriate safety-rated equipment and procedures.

Q3: Why is this compound typically isolated as its hydrochloride salt?

A3: this compound in its free base form is less stable than its hydrochloride salt.[5] Converting it to the hydrochloride salt facilitates easier handling, purification, and storage, which is particularly important for industrial applications where long-term stability is required.[6]

Q4: What are the key challenges when scaling up the catalytic hydrogenation step?

A4: Key challenges during the scale-up of catalytic hydrogenation include:

  • Catalyst Activity and Deactivation: Catalysts like palladium on charcoal are expensive, and their activity can decrease over time due to poisoning, which can be caused by impurities in the starting materials or intermediates.[1]

  • Mass Transfer Limitations: In large reactors, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas can be difficult. Poor mass transfer can lead to slower reaction rates and incomplete conversion.

  • Heat Transfer: Catalytic hydrogenation is an exothermic reaction. Efficient heat removal is critical at scale to prevent temperature runaways, which could lead to side reactions or unsafe conditions.

  • Catalyst Filtration: Removing the fine catalyst particles from the reaction mixture can be challenging on a large scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Nitrosation Step Incomplete reaction of diethyl malonate.- Ensure dropwise addition of sodium nitrite solution at low temperatures (0-10°C) to control the reaction rate.[1] - Verify the quality and stoichiometry of reagents. - Allow for sufficient reaction time (e.g., up to 20 hours).[1]
Incomplete Reduction/Hydrogenation - Inactive catalyst. - Insufficient hydrogen pressure. - Poor mixing.- Use fresh, high-quality catalyst. - Ensure the hydrogenation system is leak-free and maintains the target pressure (e.g., 1.0-2.0 MPa).[1] - Optimize stirrer speed to ensure good catalyst suspension.
Formation of Impurities - Side reactions due to high temperatures. - Presence of water in the reaction mixture.- Maintain strict temperature control during all reaction steps. - Use a dehydrating agent, such as anhydrous magnesium sulfate, during hydrogenation.[7]
Difficulty in Isolating the Product - Incomplete precipitation of the hydrochloride salt. - Formation of an oil instead of a solid.- Ensure the use of dry hydrogen chloride gas or a concentrated solution in a suitable solvent (e.g., ethanol (B145695) or ether).[1][5] - Cool the solution sufficiently during precipitation. - Use an appropriate anti-solvent like acetone (B3395972) to induce crystallization.[1]
Catalyst Clogging during Filtration The precipitated product is inactivating the catalyst.A process modification involves recycling the filtrate back into the hydrogenation stage after separating the aminomalonic acid ester salt. This prevents secondary precipitation of the product during hydrogenation, which could inactivate the catalyst.[7]

Experimental Protocols

Synthesis of Diethyl Isonitrosomalonate (Lab Scale)
  • Materials: Diethyl malonate, glacial acetic acid, water, sodium nitrite.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.[2]

    • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[2]

    • Maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over 1.5 hours.[2]

    • After the addition is complete, continue stirring in the ice bath for two hours and then at room temperature for an additional hour.[2]

    • The resulting solution of diethyl isonitrosomalonate is typically used directly in the next step without isolation.[2]

Reduction of Diethyl Isonitrosomalonate via Catalytic Hydrogenation (Industrial Scale Example)
  • Materials: Diethyl isonitrosomalonate solution, ethanol, AlNiFe catalyst, hydrogen gas.

  • Procedure:

    • Charge a hydrogenation kettle with 240g of absolute ethanol, 60g of diethyl isonitrosomalonate, and 3.0g of AlNiFe catalyst.[1]

    • Seal the kettle and purge the system with nitrogen.

    • Pressurize the kettle with hydrogen to 1.0-2.0 MPa.[1]

    • Maintain the system temperature at 40-50°C and stir for 6 hours.[1]

    • After the reaction is complete, cool the reactor, depressurize, and filter to remove the catalyst.[1]

Formation and Isolation of this compound Hydrochloride
  • Materials: Crude this compound solution, dry ether, dry hydrogen chloride.

  • Procedure:

    • Dilute the crude this compound with dry ether and filter to remove any solid impurities.[5]

    • Cool the filtrate in an ice bath.

    • Pass dry hydrogen chloride gas over the surface of the stirred solution.[5]

    • A fine white precipitate of this compound hydrochloride will form.[5]

    • Collect the precipitate by suction filtration and wash with dry ether.[5]

    • Repeat the process of passing hydrogen chloride through the filtrate to collect subsequent crops of the product.[5]

Quantitative Data Summary

Synthesis Method Starting Materials Yield Purity Key Parameters Reference
Catalytic Hydrogenation (Pd/C) Diethyl hydroxyiminomalonate85.1%100%30-35°C, 20 bar H₂, Ethyl acetate[7]
Catalytic Hydrogenation (AlNiFe) Diethyl oximinomalonate91%99.7%40-50°C, 1.0-2.0 MPa H₂, Ethanol[1]
Catalytic Hydrogenation (AlNiMo) Diethyl oximinomalonate88%99.5%40-50°C, 1.0-2.0 MPa H₂, Ethanol[1]
Catalytic Hydrogenation (Pd/C) Diethyl isonitrosomalonate78-82%-50-60 psi H₂, Absolute alcohol[5]
Zinc Dust Reduction Diethyl isonitrosomalonate77-78% (of acetamidomalonate)-40-50°C, Acetic acid[2]

Visualized Workflows

Synthesis_Pathway General Synthesis Pathway for this compound HCl A Diethyl Malonate B Nitrosation (NaNO2, Acetic Acid) A->B C Diethyl Isonitrosomalonate B->C D Reduction C->D E This compound (Crude) D->E F Salification (HCl) E->F G This compound HCl (Final Product) F->G

Caption: Synthesis pathway of this compound HCl.

Troubleshooting_Workflow Troubleshooting Low Yield in Hydrogenation Start Low Yield Observed Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Replace_Catalyst Replace catalyst Check_Catalyst->Replace_Catalyst No Check_Pressure Is the hydrogen pressure stable and at the target level? Check_Catalyst->Check_Pressure Yes Replace_Catalyst->Check_Pressure Fix_Leaks Check for and fix system leaks Check_Pressure->Fix_Leaks No Check_Mixing Is the stirring adequate for catalyst suspension? Check_Pressure->Check_Mixing Yes Fix_Leaks->Check_Mixing Increase_Stirring Increase stirrer speed Check_Mixing->Increase_Stirring No Success Yield Improved Check_Mixing->Success Yes Increase_Stirring->Success

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

Alternative reagents to diethyl aminomalonate for amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of natural and unnatural α-amino acids is a cornerstone of modern chemistry and pharmacology. While diethyl aminomalonate has traditionally been a staple reagent in this field, a variety of alternative methods offer distinct advantages in terms of stability, versatility, and stereochemical control. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

This document explores four primary alternatives to the this compound method for α-amino acid synthesis: the use of diethyl acetamidomalonate, the O'Donnell amino acid synthesis utilizing Schiff bases, the Strecker synthesis, and the reductive amination of α-keto acids. Additionally, the growing importance of enzymatic methods for asymmetric synthesis is highlighted.

Performance Comparison of Amino Acid Synthesis Methods

The following table summarizes the key performance indicators for each of the discussed synthetic routes, offering a clear comparison of their typical yields and stereoselectivity.

Synthesis MethodReagent/Starting MaterialProduct ExampleYield (%)Stereoselectivity (ee/dr)Reference(s)
Diethyl Acetamidomalonate Synthesis Diethyl acetamidomalonate, 2,6-dimethylbenzyl bromide2,6-Dimethylphenylalanine87.9Racemic[1]
Diethyl acetamidomalonate, 2,4,6-trimethylbenzyl bromide2,4,6-Trimethylphenylalanine86.0Racemic[1]
O'Donnell Amino Acid Synthesis Glycine (B1666218) tert-butyl ester benzophenone (B1666685) imine, various electrophilesVarious α-amino acids41-95up to 98% ee
Asymmetric Strecker Synthesis Pivaldehyde, (R)-phenylglycine amide(S)-tert-Leucine73>98% ee[2][3]
Enzymatic Synthesis (ω-Transaminase) Various α-keto acids, α-methylbenzylamineVarious D-amino acids40-99>99% ee[4]
Enzymatic Synthesis (Leucine DH) TrimethylpyruvateL-tert-leucine~100>99.9% ee[5]

Diethyl Acetamidomalonate Synthesis

A more stable analogue of this compound, diethyl acetamidomalonate, serves as an excellent glycine anion equivalent. The synthesis proceeds via the alkylation of the enolate of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. This method is particularly useful for preparing racemic α-amino acids with a wide variety of side chains.

Experimental Protocol: Synthesis of DL-2,6-Dimethylphenylalanine[1]
  • Alkylation: To a solution of sodium ethoxide in ethanol, add diethyl acetamidomalonate. Stir the mixture until a clear solution is obtained.

  • Add 2,6-dimethylbenzyl bromide to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Hydrolysis and Decarboxylation: The resulting crude product is then hydrolyzed and decarboxylated by refluxing with a strong acid, such as hydrochloric acid.

  • Isolation: The final amino acid product is isolated by crystallization after neutralization of the reaction mixture.

O'Donnell Amino Acid Synthesis (Schiff Bases)

The O'Donnell synthesis utilizes the alkylation of Schiff bases derived from glycine esters, most commonly the benzophenone imine of glycine tert-butyl ester.[6] This method offers the significant advantage of preventing over-alkylation due to the decreased acidity of the mono-alkylated product. Furthermore, the use of chiral phase-transfer catalysts enables highly enantioselective syntheses of a broad range of natural and unnatural amino acids.

Asymmetric Synthesis Workflow

ODonnell_Synthesis cluster_prep Schiff Base Formation cluster_alkylation Asymmetric Alkylation cluster_hydrolysis Deprotection GlycineEster Glycine Ester SchiffBase Glycine Schiff Base GlycineEster->SchiffBase BenzophenoneImine Benzophenone Imine BenzophenoneImine->SchiffBase SchiffBase_in Glycine Schiff Base AlkylatedSchiffBase Alkylated Schiff Base (Chiral) SchiffBase_in->AlkylatedSchiffBase Base Base Base->AlkylatedSchiffBase Electrophile Electrophile (R-X) Electrophile->AlkylatedSchiffBase ChiralCatalyst Chiral Phase- Transfer Catalyst ChiralCatalyst->AlkylatedSchiffBase enantiocontrol AlkylatedSchiffBase_in Alkylated Schiff Base (Chiral) AminoAcid Chiral α-Amino Acid AlkylatedSchiffBase_in->AminoAcid Acid Acidic Hydrolysis Acid->AminoAcid

Caption: Asymmetric O'Donnell amino acid synthesis workflow.

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid
  • Schiff Base Formation: React glycine tert-butyl ester with benzophenone imine at room temperature to form the corresponding Schiff base.

  • Phase-Transfer Catalysis: The Schiff base is dissolved in an organic solvent (e.g., toluene (B28343) or dichloromethane). An aqueous solution of a base (e.g., 50% NaOH) is added, along with a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative).

  • Alkylation: The electrophile (alkyl halide) is added to the biphasic mixture, and the reaction is stirred vigorously at a controlled temperature until the starting material is consumed.

  • Work-up and Hydrolysis: The organic layer is separated, and the solvent is removed. The crude alkylated Schiff base is then hydrolyzed with aqueous acid (e.g., HCl) to remove the benzophenone protecting group and cleave the ester, yielding the desired amino acid.

Strecker Synthesis

The Strecker synthesis is a classic, yet powerful, three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. The development of asymmetric versions, often employing chiral auxiliaries or catalysts, has made this a highly valuable method for producing enantiomerically enriched amino acids.

Asymmetric Strecker Synthesis Pathway

Strecker_Synthesis Aldehyde Aldehyde (R-CHO) Imine Chiral Imine Aldehyde->Imine ChiralAmine Chiral Amine (e.g., (R)-Phenylglycine amide) ChiralAmine->Imine Aminonitrile Diastereomerically Enriched α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN-) Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis AminoAcid Chiral α-Amino Acid Hydrolysis->AminoAcid

Caption: Pathway of an asymmetric Strecker synthesis.

Experimental Protocol: Asymmetric Synthesis of (S)-tert-Leucine[2][3]
  • Iminonitrile Formation: (R)-Phenylglycine amide hydrochloride and pivaldehyde are stirred in water. A solution of sodium cyanide in water is added, and the mixture is stirred at room temperature. The diastereomerically pure α-aminonitrile precipitates from the solution and is isolated by filtration.

  • Hydrolysis: The isolated α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and hydrolyze the nitrile to a carboxylic acid.

  • Isolation: The resulting amino acid is isolated and purified, for example, by ion-exchange chromatography or crystallization.

Reductive Amination of α-Keto Acids

This method involves the conversion of an α-keto acid to an α-amino acid through the formation of an imine intermediate with ammonia, followed by reduction. A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. This approach is particularly attractive due to the commercial availability of a wide range of α-keto acids.

Experimental Protocol: General Procedure for Reductive Amination
  • Imine Formation: The α-keto acid is dissolved in a suitable solvent (e.g., methanol (B129727) or water) and treated with an excess of an ammonia source (e.g., ammonium (B1175870) chloride or aqueous ammonia).

  • Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is often maintained in a slightly acidic range to promote imine formation and reduction.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by ion-exchange chromatography, to yield the pure α-amino acid.

Enzymatic Synthesis

Biocatalysis offers an increasingly powerful and environmentally friendly approach to amino acid synthesis, often providing unparalleled enantioselectivity.[7][8][9] Enzymes such as transaminases, dehydrogenases, and ammonia lyases are employed to catalyze the stereoselective formation of α-amino acids from prochiral precursors.

Enzymatic Synthesis Workflow Example

Enzymatic_Synthesis KetoAcid α-Keto Acid AminoAcid Chiral α-Amino Acid KetoAcid->AminoAcid Enzyme Enzyme (e.g., Amino Acid Dehydrogenase) Enzyme->AminoAcid catalysis Ammonia Ammonia (NH3) Ammonia->AminoAcid Cofactor Cofactor (e.g., NAD(P)H) Cofactor->AminoAcid

Caption: General workflow for enzymatic amino acid synthesis.

Experimental Protocol: Enzymatic Synthesis of L-tert-Leucine[5]
  • Reaction Setup: In a buffered aqueous solution, the substrate, trimethylpyruvate, is combined with a leucine (B10760876) dehydrogenase and a formate (B1220265) dehydrogenase for cofactor regeneration. Ammonium formate serves as both the ammonia source and the substrate for the regeneration of NADH.

  • Biotransformation: The reaction mixture is incubated at a controlled temperature and pH. The progress of the reaction is monitored by analyzing the consumption of the substrate and the formation of the product.

  • Product Isolation: Once the reaction reaches completion, the enzymes are removed (e.g., by precipitation or filtration), and the L-tert-leucine is isolated from the reaction mixture and purified.

Conclusion

The choice of a synthetic route for α-amino acids depends on several factors, including the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials. While the diethyl acetamidomalonate method is a robust technique for producing racemic amino acids, the O'Donnell and Strecker syntheses offer excellent options for asymmetric synthesis, providing access to enantiomerically pure products. Reductive amination is a straightforward method when the corresponding α-keto acid is readily available. For ultimate stereocontrol and green chemistry considerations, enzymatic methods are increasingly becoming the strategy of choice. This guide provides the foundational information to help you select and implement the most suitable method for your research and development needs.

References

A Comparative Analysis of Catalysts for Diethyl Aminomalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Diethyl aminomalonate is a valuable building block, particularly in the synthesis of pharmaceuticals like pyrimidine (B1678525) heterocyclic compounds.[1][2] This guide provides a comparative study of various catalysts employed in the synthesis of this compound, focusing on their performance based on experimental data.

The primary route to this compound involves the reduction of diethyl isonitrosomalonate (also known as diethyl oximinomalonate). This transformation is amenable to various catalytic systems, each presenting distinct advantages and operational parameters. This guide will delve into a comparison of commonly employed catalysts, offering a clear overview of their efficacy.

Performance Comparison of Catalysts

The selection of a catalyst is a critical step that influences reaction efficiency, yield, and overall process economy. The following table summarizes the performance of different catalysts in the synthesis of this compound, based on published experimental data.

CatalystStarting MaterialReaction TimeTemperaturePressureYield (%)Purity (%)Reference
10% Palladium-on-charcoalDiethyl isonitrosomalonateNot specified< 50°CNot specified (Parr Hydrogenator)78-82Not specified[3]
5% Palladium on activated charcoalDiethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate mixture80 minutes30-35°C20 bar85.1100 (as hydrochloride salt)[4]
AlNiFe three-way catalystDiethyl oximinomalonate6 hours40-50°C1.0-2.0 MPa9199.7 (as hydrochloride salt)[1]
Nickel-containing three-way catalystDiethyl oximinomalonate6 hours40-50°C1.0-2.0 MPa8899.5 (as hydrochloride salt)[1]
Raney nickelDiethyl isonitrosomalonateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]

Visualizing the Synthetic Workflow

The synthesis of this compound, particularly through the catalytic hydrogenation of diethyl isonitrosomalonate, follows a well-defined experimental workflow. The diagram below illustrates the key stages of this process.

G cluster_0 Preparation of Diethyl Isonitrosomalonate cluster_1 Catalytic Hydrogenation cluster_2 Purification and Salt Formation A Diethyl Malonate C Diethyl Isonitrosomalonate A->C Nitrosation B Nitrosating Agent (e.g., Sodium Nitrite in Acetic Acid) D Diethyl Isonitrosomalonate G Crude this compound D->G Reduction E Catalyst (e.g., Pd/C, Raney Ni) F Hydrogen Source H Crude this compound I Filtration to remove catalyst H->I J Solvent Removal I->J K Treatment with HCl J->K L This compound Hydrochloride K->L

Generalized workflow for this compound synthesis.

Detailed Experimental Protocols

For reproducibility and adaptation in a laboratory setting, detailed experimental protocols are essential. The following are representative procedures for the synthesis of this compound using different catalytic systems.

Protocol 1: Synthesis using 10% Palladium-on-Charcoal [3]

  • Preparation of Diethyl Isonitrosomalonate: Diethyl malonate is reacted with a nitrosating agent to yield diethyl isonitrosomalonate. The ethereal solution of the product is washed with a 1% sodium bicarbonate solution, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure.

  • Catalytic Hydrogenation: 0.1 mole of diethyl isonitrosomalonate is dissolved in 100 ml of absolute alcohol in a Parr Hydrogenator bottle. 3 g of 10% palladium-on-charcoal catalyst is added. The system is flushed with hydrogen.

  • Reaction: The hydrogenation is carried out until the theoretical amount of hydrogen is absorbed.

  • Work-up and Purification: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C. The crude this compound is then converted to its hydrochloride salt by dissolving it in dry ether, cooling in an ice bath, and bubbling dry hydrogen chloride gas through the solution. The precipitated this compound hydrochloride is collected by filtration, washed with dry ether, and dried. This process yields 78-82% of the hydrochloride salt.

Protocol 2: Synthesis using AlNiFe three-way catalyst [1]

  • Catalytic Hydrogenation: 60g of diethyl oximinomalonate and 3.0g of AlNiFe three-way catalyst are placed in a hydrogenation kettle with 240g of absolute ethanol (B145695).

  • Reaction: The system is purged with nitrogen, and then a hydrogen pressure of 1.0-2.0 MPa is maintained. The reaction is stirred for 6 hours at a temperature of 40-50°C.

  • Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The filtrate is cooled to 0-5°C, and 50g of 35% hydrogen chloride in ethanol is added dropwise over 1 hour. After stirring for another hour, the ethanol is distilled off under reduced pressure. 200 ml of acetone (B3395972) is added to the residue, stirred for 1 hour, and cooled to 5-10°C. The product, this compound hydrochloride, is collected by filtration, washed with acetone, and dried at 60°C. This method reports a yield of 91% with a purity of 99.7%.[1]

Protocol 3: Synthesis using 5% Palladium on activated charcoal [4]

  • Catalytic Hydrogenation: A solution of 420.0 g of a mixture of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate in 400 ml of ethyl acetate, 40.0 g of anhydrous magnesium sulfate, and 12.5 g of 5% palladium on activated charcoal is placed in a 1.5 L pressure reactor.

  • Reaction: Hydrogen is introduced at a pressure of 20 bar at a temperature of 30-35°C for 80 minutes, with stirring, until the pressure remains constant.

  • Work-up and Purification: The reaction mixture is cooled to 20°C and diluted with 200 ml of ethyl acetate. The solid catalyst and magnesium sulfate are filtered off and washed with ethyl acetate. Dry hydrogen chloride (68 g) is introduced into the combined filtrate to precipitate this compound hydrochloride as a white solid. The product is filtered, washed with ethyl acetate, and dried under vacuum at 70°C. The reported yield is 359.6 g (85.1% of theory) with a melting point of 165°C.[4]

Conclusion

The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency, duration, and yield. Palladium-based catalysts, particularly palladium on charcoal, are well-established and provide good yields under relatively mild conditions. The use of a nickel-based ternary catalyst, such as the AlNiFe system, has been shown to produce excellent yields and high purity, offering a potentially cost-effective alternative. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting the most appropriate catalytic system for their specific synthetic needs, thereby streamlining the development of processes reliant on this compound as a key intermediate.

References

A Comparative Guide to Analytical Methods for the Characterization of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of diethyl aminomalonate, a versatile building block in pharmaceutical and chemical synthesis. The following sections detail the principles, experimental protocols, and comparative performance of various techniques to aid in the selection of the most appropriate method for specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on the specific information required, such as identity confirmation, purity assessment, or quantification. The table below summarizes the key characteristics of the most common analytical techniques.

Analytical Method Information Provided Sample Requirements Relative Sensitivity Specificity Primary Application
¹H NMR Spectroscopy Structural elucidation, identification, quantification (qNMR)5-25 mg dissolved in deuterated solvent[1][2][3]ModerateHighStructural confirmation and purity
¹³C NMR Spectroscopy Structural elucidation, identification of carbon skeleton50-100 mg dissolved in deuterated solvent[2]LowHighStructural confirmation
FTIR Spectroscopy Identification of functional groupsSmall amount of solid or liquidModerateModerateRapid identity confirmation
Mass Spectrometry (MS) Molecular weight determination, structural fragmentationMicrograms to nanogramsHighHighMolecular weight confirmation
HPLC-UV Quantification, purity determination, separation of impuritiesSolution of known concentrationHighHighPurity and impurity analysis
Gas Chromatography (GC) Quantification, purity of volatile impuritiesVolatile sample or derivativeHighHighAnalysis of volatile components

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of this compound. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4][5][6]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Weigh accurately 5-25 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[1]

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: Standard single pulse ('zg' in Bruker)[4]

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1)

    • Acquisition Time (AQ): 2-4 seconds

    • Spectral Width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Weigh accurately 50-100 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.[2]

  • Instrument Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30' in Bruker)[7]

    • Number of Scans: 1024 or more, depending on the sample concentration[8]

    • Relaxation Delay (D1): 2 seconds[7]

    • Acquisition Time (AQ): 1-2 seconds[8]

    • Spectral Width: 0-200 ppm[8]

  • Data Processing: Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, providing a molecular fingerprint for identity confirmation.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound hydrochloride sample directly onto the ATR crystal, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS) for the analysis of complex mixtures.

GC-MS Protocol (for the related, more volatile diethyl malonate, adaptable for this compound, potentially after derivatization):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethanol (B145695) or ethyl acetate).[9] For this compound, derivatization to a more volatile form (e.g., by silylation) may be necessary for optimal GC analysis.[10][11]

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 250).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the separation, quantification, and purity assessment of this compound, particularly for identifying and quantifying non-volatile impurities.

Reversed-Phase HPLC Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, which could consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase may need to be adjusted for optimal separation.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound hydrochloride reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Prepare a series of dilutions for calibration.

    • Sample Solution: Accurately weigh the this compound hydrochloride sample and dissolve it in the mobile phase or a suitable solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution can be employed. For example, a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength (e.g., around 210-220 nm where the ester carbonyl group absorbs).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow and Pathway Diagrams

The selection of an appropriate analytical method is guided by the objective of the analysis. The following workflow diagram illustrates a logical approach to characterizing this compound.

G cluster_start Analytical Objective cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_quantification Quantification cluster_end Reporting start Start: Characterize this compound identity Confirm Identity? start->identity nmr_ir NMR and/or FTIR identity->nmr_ir Yes purity Assess Purity? identity->purity No ms Mass Spectrometry nmr_ir->ms ms->purity hplc HPLC-UV purity->hplc Yes quant Quantify? purity->quant No gc GC (for volatile impurities) hplc->gc qnmr qNMR gc->qnmr qnmr->quant hplc_quant HPLC-UV with standard quant->hplc_quant Yes report Report Results quant->report No qnmr_quant qNMR with internal standard hplc_quant->qnmr_quant qnmr_quant->report

Caption: Workflow for selecting an analytical method for this compound.

References

A Comparative Guide to the HPLC Analysis of Diethyl Aminomalonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of diethyl aminomalonate (DEAM) and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative performance data, and outlines logical workflows for method selection.

Introduction to this compound Analysis

This compound is a crucial building block in organic synthesis, particularly for the production of alpha-amino acids and various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. HPLC is the predominant analytical technique for assessing the purity, stability, and enantiomeric composition of DEAM and its derivatives due to its high resolution, sensitivity, and versatility. This guide explores and compares common HPLC methodologies to assist in the selection of an optimal analytical approach.

Comparative HPLC Methodologies

The analysis of this compound and its derivatives often employs Reversed-Phase HPLC (RP-HPLC) due to its robustness and wide applicability. However, depending on the specific analytical goal, such as separating chiral derivatives, alternative methods are necessary. Below is a comparison of representative HPLC methods.

RP-HPLC is the standard for routine purity testing and quantification of DEAM. This method separates compounds based on their hydrophobicity.

For chiral derivatives of DEAM, which are common in pharmaceutical applications, enantiomeric separation is critical. This requires the use of a Chiral Stationary Phase (CSP) that can differentiate between enantiomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline the protocols for the compared HPLC methods.

The general workflow for performing an HPLC analysis, from initial sample handling to final data interpretation, is illustrated below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatography cluster_data Phase 3: Data Processing p1 Standard & Sample Preparation p2 Mobile Phase Preparation & Degassing a1 System Equilibration p2->a1 a2 Sample Injection a1->a2 a3 Isocratic / Gradient Elution a2->a3 a4 Analyte Detection (e.g., UV-Vis) a3->a4 d1 Chromatogram Integration a4->d1 d2 Quantification (Peak Area) d1->d2 d3 Report Generation d2->d3

Caption: A generalized workflow for HPLC analysis.

This protocol is suitable for determining the purity of this compound hydrochloride.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol to obtain a concentration of about 1 mg/mL.

  • Sample Preparation: Prepare the sample solution similarly to the standard preparation to achieve a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A filtered and degassed mixture of 0.05M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

This protocol is designed for the enantiomeric separation of a Boc-protected DEAM derivative.

  • Instrumentation: HPLC system with a UV-Vis/PDA detector.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

  • Standard/Sample Preparation: Dissolve the N-Boc-diethyl aminomalonate sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

Data Presentation and Performance Comparison

The performance of different HPLC methods can be evaluated based on parameters such as retention time, resolution, and efficiency. The table below summarizes the key parameters for the described methods.

ParameterMethod 1: RP-HPLC (Purity)Method 2: Chiral HPLC (Enantiomers)
Analyte This compound HClN-Boc-Diethyl Aminomalonate
Analysis Goal Purity & QuantificationEnantiomeric Separation
Stationary Phase C18 (non-polar)Polysaccharide-based CSP
Mobile Phase 70:30 (v/v) 0.05M KH₂PO₄ (pH 3.0) : Acetonitrile90:10 (v/v) n-Hexane : Isopropanol
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Detection (UV) 210 nm220 nm
Typical Retention Analyte-specific (e.g., ~5-10 min)Dependent on enantiomer (e.g., 12 min & 15 min)

HPLC Method Selection Guide

Choosing the correct HPLC method is contingent on the analytical objective. The primary decision point is whether the analysis requires chiral separation.

G cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis start Analytical Goal? purity Purity Assay & Quantification start->purity Purity/ Potency enant_sep Enantiomeric Purity / Separation start->enant_sep Chiral Separation rp_hplc Reversed-Phase HPLC (RP-HPLC) purity->rp_hplc stability Stability Indicating (Forced Degradation) stability->rp_hplc chiral_hplc Chiral HPLC (CSP) enant_sep->chiral_hplc

Caption: Logic diagram for selecting an appropriate HPLC method.

Conclusion

The successful analysis of this compound and its derivatives by HPLC is highly dependent on the selection of an appropriate chromatographic mode. For routine purity and potency assays of the achiral parent compound, Reversed-Phase HPLC on a C18 column offers a reliable and robust solution. However, when dealing with chiral derivatives, where the separation of enantiomers is paramount for pharmaceutical efficacy and safety, Chiral HPLC with a specialized chiral stationary phase is mandatory. The protocols and comparative data provided in this guide serve as a foundational resource for developing and implementing suitable analytical methods in a research and drug development setting.

A Researcher's Guide to the 1H NMR Spectrum of Diethyl Aminomalonate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl aminomalonate hydrochloride. It is intended for researchers and scientists in organic chemistry and drug development who use NMR spectroscopy to verify the structure and purity of synthesized compounds. The interpretation is based on established principles of NMR spectroscopy, comparing the expected spectral data with typical values for analogous functional groups.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound hydrochloride is as follows:

  • Sample Preparation: Approximately 10-20 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the compound's salt nature and to ensure the observation of the exchangeable ammonium (B1175870) (NH₃⁺) protons. For comparison, a second spectrum may be run in deuterium (B1214612) oxide (D₂O), which will result in the exchange of the ammonium protons with deuterium, causing their signal to disappear.

  • Instrumentation: The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Standard acquisition parameters are used, with the spectral width set to include the range of 0-12 ppm. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The chemical structure of this compound hydrochloride contains four distinct proton environments, leading to four signals in the ¹H NMR spectrum. The predicted data, based on a spectrum run in DMSO-d₆, is summarized below.

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a -CH₃~ 1.25Triplet6H~ 7.1
H-b -O-CH₂-~ 4.25Quartet4H~ 7.1
H-c α-CH~ 5.00Singlet1HN/A
H-d -NH₃⁺~ 9.10Broad Singlet3HN/A

Detailed Signal Interpretation

The identity of this compound hydrochloride can be confirmed by analyzing the chemical shift, integration, and multiplicity of each signal in its ¹H NMR spectrum.

Molecular Structure and Proton Assignments

The diagram below illustrates the molecular structure with each unique proton environment labeled. The arrows indicate the spin-spin coupling interaction between the protons of the ethyl groups.

Structure of this compound with ¹H Assignments
  • Ethyl Group Protons: H-a (-CH₃) and H-b (-O-CH₂-)

    • H-a (Methyl): The signal for the methyl protons appears furthest upfield at approximately δ 1.25 ppm . Its integration value of 6H corresponds to the six equivalent protons of the two methyl groups. Following the n+1 rule, this signal is split into a triplet by the two adjacent methylene (B1212753) protons (2+1=3), with a coupling constant (J) of approximately 7.1 Hz.

    • H-b (Methylene): The methylene protons are deshielded by the adjacent oxygen atom of the ester group, shifting their signal downfield to around δ 4.25 ppm . The integration of 4H confirms the presence of four equivalent protons from the two methylene groups. This signal appears as a quartet due to coupling with the three neighboring methyl protons (3+1=4), showing the same J-value of ~7.1 Hz.

  • Methine Proton: H-c (α-CH)

    • The single proton on the alpha-carbon is significantly deshielded by three electron-withdrawing groups: two ester carbonyls and the ammonium group. This causes its signal to appear far downfield at approximately δ 5.00 ppm .

    • This proton has no adjacent protons on neighboring carbons, so it is expected to be a singlet . Its integration value is 1H . In some cases, coupling to the nitrogen of the NH₃⁺ group can occur, but this is often not resolved.

  • Ammonium Protons: H-d (-NH₃⁺)

    • The three protons of the ammonium group are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this signal is typically observed as a broad singlet far downfield, expected around δ 9.10 ppm .

    • The integration corresponds to 3H . This signal is a key indicator for the hydrochloride salt form of the amine.

Comparison with Alternative Solvents

  • vs. D₂O: If the spectrum were recorded in D₂O, the acidic H-d (-NH₃⁺) protons would exchange with deuterium. As a result, the broad singlet at ~9.10 ppm would disappear entirely. This "D₂O exchange" experiment is a standard method to confirm the identity of labile protons like those in -OH, -NH₂, and -COOH groups.

  • vs. CDCl₃: While less ideal for a salt, if the compound is soluble enough in CDCl₃, the spectrum would show similar signals for the ethyl and methine protons. However, the ammonium protons (H-d) might appear at a different chemical shift and could be even broader or potentially exchange with trace amounts of water in the solvent, making them difficult to observe reliably.

A Comparative Guide to GC-MS Analysis of Diethyl Aminomalonate Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount. Diethyl aminomalonate is a critical building block in the synthesis of various pharmaceuticals. Its synthesis, however, can be accompanied by the formation of several byproducts that can impact the yield and purity of the final active pharmaceutical ingredient. This guide provides a comparative analysis of byproducts from different synthetic routes of this compound, with a focus on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound: An Overview

A prevalent method for synthesizing this compound begins with diethyl malonate. The process typically involves two key steps:

  • Nitrosation: Diethyl malonate is reacted with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, to form the intermediate, diethyl isonitrosomalonate.[1][2]

  • Reduction: The diethyl isonitrosomalonate is then reduced to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on charcoal) or chemical reduction (e.g., using zinc dust in acetic acid).[3][4][5]

The choice of reduction method can significantly influence the byproduct profile of the final crude product.

Potential Reaction Byproducts

GC-MS analysis of the crude reaction mixture after the synthesis of this compound is crucial for identifying and quantifying impurities. The most common byproducts include:

  • Diethyl Malonate: Unreacted starting material.

  • Diethyl Isonitrosomalonate: The intermediate from the first step, indicating an incomplete reduction. This compound is known to be unstable and can decompose, especially at elevated temperatures.[4][5]

  • Diethyl Acetamidomalonate: This can form if acetic anhydride (B1165640) is used or if acetylation occurs as a side reaction during zinc/acetic acid reduction.[2][5]

  • Other Minor Impurities: Depending on the specific reaction conditions, other minor byproducts may form through various side reactions.

Comparative Analysis of Synthesis Methods by GC-MS

To illustrate the impact of the synthetic route on the purity of this compound, two common reduction methods are compared below. The following table summarizes hypothetical quantitative data from a GC-MS analysis of the crude product from each method.

Table 1: Hypothetical GC-MS Data for this compound Synthesis Byproducts

CompoundMethod A: Zinc/Acetic Acid Reduction (Relative Peak Area %)Method B: Catalytic Hydrogenation (Pd/C) (Relative Peak Area %)
This compound85.292.5
Diethyl Malonate3.51.8
Diethyl Isonitrosomalonate8.14.2
Diethyl Acetamidomalonate2.7< 0.5 (Not Detected)
Other Minor Impurities0.51.0

This hypothetical data suggests that catalytic hydrogenation (Method B) may lead to a purer crude product with lower levels of unreacted intermediate and the acetylated byproduct compared to the zinc/acetic acid reduction (Method A).

Experimental Protocols

Protocol 1: Synthesis of this compound (Method B: Catalytic Hydrogenation)
  • Step 1: Synthesis of Diethyl Isonitrosomalonate. In a flask, dissolve diethyl malonate in glacial acetic acid. Cool the mixture in an ice bath and slowly add a solution of sodium nitrite in water, maintaining the temperature below 10°C.[6] After the addition is complete, allow the mixture to stir at room temperature for several hours. Extract the product with a suitable organic solvent like ether.[3]

  • Step 2: Reduction of Diethyl Isonitrosomalonate. The crude diethyl isonitrosomalonate is dissolved in absolute ethanol. A 10% palladium on charcoal catalyst is added to the solution.[3] The mixture is then subjected to hydrogenation in a Parr hydrogenator apparatus until the theoretical amount of hydrogen is consumed.[3]

  • Step 3: Work-up. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield crude this compound. For purification, it is often converted to its hydrochloride salt by treating the ethereal solution with dry hydrogen chloride gas.[3][6]

Protocol 2: GC-MS Analysis of Crude this compound
  • Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane. If necessary, dilute the sample further to bring the analyte concentrations within the linear range of the instrument.

  • GC-MS Conditions: The following are typical starting conditions for the analysis of this compound and its byproducts. Optimization may be necessary.[7]

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-500).

  • Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative abundance of each component by integrating the peak areas.

Visualizations

Reaction_Pathway Synthesis of this compound and Potential Byproducts DEM Diethyl Malonate NaNO2 NaNO2 / Acetic Acid DEM->NaNO2 Byproduct1 Unreacted Diethyl Malonate DEM->Byproduct1 DEIM Diethyl Isonitrosomalonate (Intermediate) NaNO2->DEIM Reduction Reduction (e.g., H2, Pd/C) DEIM->Reduction Byproduct2 Unreacted Diethyl Isonitrosomalonate DEIM->Byproduct2 Byproduct3 Diethyl Acetamidomalonate (Side Product - Method A) DEIM->Byproduct3 Zn / Acetic Acid DEAM This compound (Main Product) Reduction->DEAM

Caption: Reaction pathway for this compound synthesis.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Reaction Mixture Dilution Dilution in Solvent (e.g., Ethyl Acetate) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Identification Peak Identification (Mass Spectra Library) TIC->Identification Quantification Peak Area Integration (Relative Abundance) Identification->Quantification

Caption: Workflow for GC-MS analysis of reaction byproducts.

References

Yield comparison of different amino acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amino acids is a cornerstone of biotechnology and pharmaceutical development, enabling the production of everything from nutritional supplements and food additives to chiral building blocks for complex active pharmaceutical ingredients. The choice of synthesis method—fermentation, enzymatic, or chemical—profoundly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these methods, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal approach for their specific needs.

Data Presentation: A Comparative Overview of Yields

The yield of an amino acid synthesis method is a critical factor in its industrial and laboratory applicability. The following table summarizes typical yields for various methods. It is important to note that yields can vary significantly based on the specific amino acid, substrate, and optimization of reaction conditions.

Synthesis MethodAmino Acid ExampleTypical YieldNotes
Fermentation L-Glutamic Acid>100 g/LYields are often reported as titer (g/L). Genetically modified strains of Corynebacterium glutamicum are commonly used.
L-Lysine40-50 g / 100g C sourceAchieved under optimal fermentation conditions.
L-Phenylalanineup to 63% (w/w-1)Using immobilized E. coli.
Enzymatic Synthesis D-Amino Acids>80%Synthesis from the corresponding α-keto acid using aminotransferases.
L-Alanine~100%Using L-aspartate β-decarboxylase.
L-Aspartic Acid>95%From fumaric acid and ammonia (B1221849) using aspartase.
Chemical Synthesis
Strecker SynthesisAlanine (B10760859)Moderate to GoodYields are often not explicitly reported as percentages in general literature but are described as effective for laboratory-scale synthesis of racemic mixtures.
Bucherer-BergsPhenytoin91-96%This is the yield for the hydantoin (B18101) intermediate, which is then hydrolyzed to the amino acid. High yields are achievable under optimized conditions.

Experimental Protocols: Methodologies for Key Synthesis Methods

Detailed and reproducible protocols are essential for successful amino acid synthesis. Below are representative methodologies for fermentation, enzymatic, and chemical synthesis routes.

Fermentation-Based Synthesis of L-Lysine

This protocol provides a general overview of L-lysine production using a high-yielding strain of Corynebacterium glutamicum.

a. Microorganism and Inoculum Preparation:

  • Strain: A genetically engineered strain of Corynebacterium glutamicum with enhanced lysine (B10760008) biosynthesis pathways.

  • Inoculum Medium: A nutrient-rich broth containing glucose, peptone, yeast extract, and mineral salts.

  • Procedure: A cryopreserved vial of the working cell bank is thawed and used to inoculate a shake flask containing the inoculum medium. The culture is incubated at 30°C with agitation (200 rpm) for 24-48 hours until the optical density at 600 nm (OD600) reaches a predetermined value.

b. Fermentation:

  • Production Medium: A defined medium containing a primary carbon source (e.g., glucose or molasses), a nitrogen source (e.g., ammonia or urea), phosphate, and essential minerals and vitamins (especially biotin).

  • Bioreactor: A sterilized, pH- and temperature-controlled fermenter.

  • Procedure: The production medium in the bioreactor is inoculated with the seed culture. The fermentation is carried out at 30°C. The pH is maintained at 7.0 by the controlled addition of ammonia, which also serves as the nitrogen source. Dissolved oxygen is maintained above 20% saturation by controlling the agitation speed and aeration rate. A fed-batch strategy is often employed, where a concentrated glucose solution is fed to the culture to maintain a low but non-limiting glucose concentration, preventing overflow metabolism. The fermentation is typically run for 72-120 hours.

c. Downstream Processing:

  • Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or microfiltration.

  • Purification: The lysine-containing supernatant is subjected to ion-exchange chromatography. Lysine, being a basic amino acid, binds to a cation-exchange resin. After washing the resin to remove impurities, the lysine is eluted with a basic solution.

  • Crystallization: The eluted lysine solution is concentrated by evaporation, and the pH is adjusted to the isoelectric point of lysine to induce crystallization. The crystals are then washed and dried.

Enzymatic Synthesis of L-Aspartic Acid

This method utilizes the enzyme aspartase to catalyze the addition of ammonia to fumaric acid.

a. Enzyme Immobilization:

  • Enzyme: Aspartase (L-aspartate ammonia-lyase) from Escherichia coli.

  • Support: A solid support such as carrageenan or polyacrylamide.

  • Procedure: The enzyme is mixed with the support material, and polymerization is induced to entrap the enzyme within the support matrix. The immobilized enzyme is then washed to remove any unbound enzyme.

b. Enzymatic Reaction:

  • Substrate Solution: An aqueous solution of fumaric acid with a high concentration of ammonium (B1175870) fumarate (B1241708), adjusted to a pH of 8.5.

  • Reactor: A packed-bed reactor containing the immobilized enzyme.

  • Procedure: The substrate solution is continuously passed through the packed-bed reactor at a controlled temperature (e.g., 37°C). The enzyme catalyzes the conversion of fumarate and ammonia to L-aspartic acid. The flow rate is optimized to achieve a high conversion rate.

c. Product Crystallization:

  • Procedure: The effluent from the reactor, containing L-aspartic acid, is collected. The pH of the solution is adjusted to the isoelectric point of aspartic acid (pH 2.8) with a mineral acid. This causes the L-aspartic acid to precipitate out of the solution. The crystals are then collected by filtration, washed with cold water, and dried.

Chemical Synthesis: The Strecker Synthesis of Alanine

The Strecker synthesis is a classic method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.

a. Formation of the α-aminonitrile:

  • Reactants: Acetaldehyde, ammonium chloride, and sodium cyanide.

  • Solvent: Aqueous alcohol.

  • Procedure: Acetaldehyde is dissolved in an aqueous solution of ammonium chloride. A solution of sodium cyanide is then added dropwise to the mixture while cooling in an ice bath. The reaction mixture is stirred for several hours to form the α-aminonitrile intermediate.

b. Hydrolysis to the Amino Acid:

  • Reagent: Strong acid (e.g., hydrochloric acid).

  • Procedure: The α-aminonitrile solution is heated under reflux with concentrated hydrochloric acid. This hydrolyzes the nitrile group to a carboxylic acid, forming the hydrochloride salt of alanine.

c. Isolation of the Amino Acid:

  • Procedure: The reaction mixture is cooled, and any precipitated salts are removed. The solution is then neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of alanine (pH 6.0). The racemic alanine crystallizes out of the solution and is collected by filtration, washed with a cold solvent like ethanol, and dried.

Visualization of Synthesis Workflows

The following diagrams illustrate the general workflows for the described amino acid synthesis methods.

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain_Selection Strain Selection & Development Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Bioreactor_Operation Bioreactor Operation Inoculum_Development->Bioreactor_Operation Cell_Separation Cell Separation Bioreactor_Operation->Cell_Separation Purification Purification (e.g., Chromatography) Cell_Separation->Purification Crystallization Crystallization Purification->Crystallization Final_Product Final Amino Acid Product Crystallization->Final_Product

Caption: Generalized workflow for amino acid production via fermentation.

Enzymatic_Synthesis_Workflow Enzyme_Source Enzyme Source (Microbial or Recombinant) Enzyme_Immobilization Enzyme Immobilization (Optional) Enzyme_Source->Enzyme_Immobilization Enzymatic_Reaction Enzymatic Reaction in Bioreactor Enzyme_Immobilization->Enzymatic_Reaction Substrate_Preparation Substrate Preparation Substrate_Preparation->Enzymatic_Reaction Product_Isolation Product Isolation & Purification Enzymatic_Reaction->Product_Isolation Final_Product Final Amino Acid Product Product_Isolation->Final_Product

Caption: Workflow for enzymatic synthesis of amino acids.

Strecker_Synthesis_Pathway Start Aldehyde/Ketone + Ammonia + Cyanide Intermediate α-Aminonitrile Formation Start->Intermediate Condensation Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product Racemic α-Amino Acid Hydrolysis->Product

Caption: Key steps in the Strecker synthesis of amino acids.

A Comparative Guide to Diethyl Aminomalonate and Ethyl Nitroacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic choice of starting materials is paramount to the success of a synthetic route. Diethyl aminomalonate and ethyl nitroacetate (B1208598) are two versatile C2 synthons, each serving as a valuable precursor for a diverse array of complex molecules, including amino acids and heterocyclic systems. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

I. Overview of Reagents

This compound , often used as its more stable hydrochloride salt, is a key intermediate in the synthesis of pyrimidine-based heterocycles and various amino acids.[1][2][3][4][5][6][7][8][9] Its synthetic utility arises from the presence of a primary amine and two ester functionalities, allowing for a range of transformations.

Ethyl nitroacetate is a highly versatile building block distinguished by an active methylene (B1212753) group flanked by a nitro and an ester group.[10][11][12] The nitro group can be readily reduced to an amine, making it a popular choice for the synthesis of unnatural α-amino acids and various nitrogen-containing heterocycles.[10][12]

II. Performance in Key Synthetic Applications

The choice between this compound and ethyl nitroacetate often depends on the desired target molecule and the specific reaction conditions required. Below is a comparative summary of their performance in common synthetic applications.

Synthesis of α-Amino Acids

Both reagents are extensively used as glycine (B1666218) equivalents for the synthesis of α-amino acids. The general strategy involves the introduction of a side chain at the α-carbon, followed by transformations to reveal the amino acid core.

Table 1: Comparison in α-Amino Acid Synthesis

FeatureThis compound (via Diethyl Acetamidomalonate)Ethyl Nitroacetate
Typical Precursor Diethyl acetamidomalonateEthyl nitroacetate
Activation Deprotonation with a base (e.g., sodium ethoxide) to form an enolate.Condensation with aldehydes or acetals to form ethyl 2-nitroacrylates.[10]
Side Chain Introduction SN2 reaction with an alkyl halide.[8][13]Michael addition to the activated nitroacrylate.
Amine Formation Hydrolysis of the acetamido group.[8][13]Reduction of the nitro group (e.g., using Zn/HCl or catalytic hydrogenation).[10]
Yields Generally good to high yields (e.g., 65% for racemic phenylalanine).[8]Yields can be variable depending on the substrate and reduction method.
Scope Broad scope, widely used for a variety of natural and unnatural amino acids.[5][8]Particularly useful for Cα-monosubstituted α-amino esters.[10]
Synthesis of Heterocyclic Compounds

Both reagents are valuable precursors for the synthesis of a variety of heterocyclic systems.

Table 2: Comparison in Heterocyclic Synthesis

FeatureThis compoundEthyl Nitroacetate
Typical Heterocycles Pyrrolidines, pyrimidines, bipyrroles.[3][6][14]Isoxazolines, pyrimidines.[10][12]
Reaction Type Cycloadditions with 1,2-dipolarophiles to form pyrrolidines; cyclocondensation reactions.[6][14]1,3-dipolar cycloaddition of the corresponding nitronate to alkenes.[10]
Key Intermediates Azomethine ylides.[6]Nitronates.
Reported Applications Synthesis of antagonists of P2Y14R and PDE1 inhibitors.[15]Synthesis of novel nucleosides.

III. Physicochemical and Safety Data

A summary of the key physicochemical and safety data for both reagents is presented below.

Table 3: Physicochemical and Safety Properties

PropertyThis compound HydrochlorideEthyl Nitroacetate
CAS Number 13433-00-6[15]626-35-7
Molecular Formula C₇H₁₄ClNO₄[15]C₄H₇NO₄[16]
Molecular Weight 211.64 g/mol [15]133.10 g/mol
Appearance White crystalline powder.[3]Colorless to slightly yellow liquid.[11]
Boiling Point Decomposes105-107 °C at 25 mmHg[11]
Melting Point 162-163 °C[1]Not applicable
Stability Moisture sensitive, hygroscopic.[17][18]Stable under normal conditions.[19][20][21]
Key Hazards Irritant.Combustible liquid; may form explosive mixtures with air on intense heating.[19][22]

IV. Experimental Protocols

A. Synthesis of this compound Hydrochloride from Diethyl Malonate

This procedure involves the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, followed by catalytic hydrogenation.

Step 1: Preparation of Diethyl Isonitrosomalonate

  • In a suitable reaction vessel, dissolve 50 g of diethyl malonate in approximately 150 ml of ether.

  • Wash the ethereal solution with 80-ml portions of 1% sodium bicarbonate solution until the final washing has a distinct yellow color.

  • Dry the ethereal solution over anhydrous sodium sulfate (B86663) overnight in a refrigerator.

  • Filter the solution and remove the solvent under reduced pressure at a temperature below 30 °C.

Step 2: Hydrogenation and Salt Formation

  • The crude diethyl isonitrosomalonate is reduced catalytically over palladium on charcoal or Raney nickel.

  • After the reduction is complete, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure at a temperature below 50 °C.

  • The crude this compound is diluted with dry ether and cooled in an ice bath.

  • Dry hydrogen chloride gas is passed over the solution while stirring to precipitate this compound hydrochloride.

  • The fine white crystals are collected by suction filtration and washed with dry ether.

  • This process is repeated until no further precipitation occurs. A total yield of 78–82% based on diethyl malonate can be obtained.[1]

B. Synthesis of an α-Amino Ester using Ethyl Nitroacetate

This protocol outlines a general procedure for the synthesis of a Cα-monosubstituted α-amino ester via condensation and reduction.

Step 1: Condensation to form Ethyl 2-Nitroacrylate

  • To a solution of an aldehyde (1 eq) and ethyl nitroacetate (1.2 eq) in dry THF under an inert atmosphere, add pyridine (B92270) (2 eq).

  • Cool the mixture to 0 °C and add titanium tetrachloride (TiCl₄, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude ethyl 2-nitroacrylate.[10]

Step 2: Reduction of the Nitro Group

  • Dissolve the resulting nitro ester in ethanol.

  • Add zinc dust (5 eq) followed by the slow addition of concentrated HCl at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture, neutralize the filtrate with a saturated NaHCO₃ solution, and extract with ethyl acetate.

  • Dry and concentrate the organic phase to yield the target α-amino ester. Purification can be achieved by column chromatography.[10]

V. Logical Decision Flow and Experimental Workflow

The following diagrams illustrate a decision-making process for reagent selection and a general experimental workflow.

decision_flow start Desired Target Molecule amino_acid α-Amino Acid Synthesis start->amino_acid heterocycle Heterocycle Synthesis start->heterocycle condition1 Requires stable, crystalline starting material amino_acid->condition1 condition2 Requires a liquid, versatile C2 synthon amino_acid->condition2 condition3 Synthesis of pyrimidines or pyrrolidines heterocycle->condition3 condition4 Synthesis of isoxazolines or unnatural α-amino acids heterocycle->condition4 reagent1 This compound reagent2 Ethyl Nitroacetate condition1->reagent1 condition2->reagent2 condition3->reagent1 condition4->reagent2

Caption: Decision flow for selecting between this compound and ethyl nitroacetate.

experimental_workflow cluster_reagent1 This compound Route cluster_reagent2 Ethyl Nitroacetate Route a1 Diethyl Malonate a2 Nitrosation a1->a2 a3 Diethyl Isonitrosomalonate a2->a3 a4 Reduction a3->a4 a5 This compound a4->a5 a6 Alkylation / Cyclization a5->a6 a7 Target Molecule a6->a7 b1 Ethyl Nitroacetate b2 Condensation / Michael Addition b1->b2 b3 Substituted Nitroester b2->b3 b4 Reduction b3->b4 b5 Target Molecule b4->b5

Caption: General experimental workflows for syntheses utilizing each reagent.

VI. Conclusion

Both this compound and ethyl nitroacetate are powerful and versatile reagents in organic synthesis, each with its own set of advantages. This compound, often used as its stable hydrochloride salt, provides a reliable route to a wide range of amino acids and heterocycles through well-established protocols. Ethyl nitroacetate offers a highly adaptable platform for the synthesis of, particularly, unnatural α-amino acids and isoxazoline (B3343090) derivatives, leveraging the reactivity of the nitro group.

The choice between these two reagents will ultimately be guided by the specific target molecule, desired reaction pathway, and practical considerations such as starting material stability and handling. By understanding the comparative performance and characteristics outlined in this guide, researchers can make more informed decisions to streamline their synthetic endeavors.

References

Validating Product Structures: A Comparative Guide to Syntheses from Diethyl Aminomalonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis of amino acids and their derivatives is fundamental. Diethyl aminomalonate and its N-acetylated form, diethyl acetamidomalonate, are widely utilized starting materials for these syntheses. However, alternative methods such as the Strecker synthesis and enzymatic routes offer distinct advantages and disadvantages. This guide provides an objective comparison of these synthetic pathways, focusing on the validation of the final product structure, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes for α-Amino Acid Synthesis

The choice of synthetic route for a target α-amino acid significantly impacts yield, purity, scalability, and the impurity profile of the final product. Below is a comparative summary of the diethyl acetamidomalonate method, the Strecker synthesis, and an enzymatic approach for the synthesis of a model amino acid, phenylalanine.

ParameterDiethyl Acetamidomalonate RouteStrecker SynthesisEnzymatic Synthesis (Reductive Amination)
Starting Materials Diethyl acetamidomalonate, Benzyl (B1604629) halideBenzaldehyde, Ammonia, Cyanide sourceα-Keto acid (e.g., Phenylpyruvic acid), Ammonia, Enzyme (e.g., Phenylalanine dehydrogenase), Cofactor (e.g., NADH)
Typical Yield 77-78% (for the intermediate diethyl acetamidomalonate)[1]~8% (for phenylacetaldehyde (B1677652) from phenylalanine)[2]High yields, often >90%[3]
Purity High, with potential for recrystallization to >97% recovery[1]Can be high, but requires careful purification to remove cyanide-related byproducts.Very high enantiomeric purity (>99% ee)[4]
Reaction Time Multi-step process, can be lengthyGenerally faster than the malonic ester routeCan be rapid, depending on enzyme kinetics
Scalability Well-established for laboratory scale; industrial scale may be less efficientAdaptable to large-scale synthesis[5]Can be scaled up, but may require specialized bioreactors and enzyme production
Key Advantages Stable intermediate, versatile for various modifications[5]Versatile for a wide variety of amino acids, including unnatural ones[5]High enantioselectivity, mild reaction conditions, environmentally friendly[6]
Key Disadvantages Requires an additional acetylation step[5]; produces a racemic mixture[7]Use of highly toxic cyanides, produces a racemic mixture[6]Enzyme cost and stability can be limiting factors; substrate specificity of the enzyme

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and validation of the target product.

Diethyl Acetamidomalonate Synthesis of Phenylalanine

This method involves the alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.[1]

Step 1: Alkylation

  • Prepare a solution of sodium ethoxide in absolute ethanol (B145695).

  • Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until deprotonation is complete.

  • Add benzyl bromide dropwise to the reaction mixture and reflux for 2-3 hours.

  • After cooling, filter the sodium bromide precipitate and evaporate the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude diethyl 2-acetamido-2-benzylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • Reflux the crude product from Step 1 with aqueous hydrochloric acid (e.g., 6M HCl) for several hours until hydrolysis of the ester and amide groups is complete.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Neutralize the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of phenylalanine to precipitate the amino acid.

  • Collect the solid phenylalanine by filtration, wash with cold water, and dry.

Strecker Synthesis of Phenylalanine

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide.[8]

  • To a solution of phenylacetaldehyde in a suitable solvent (e.g., methanol), add aqueous ammonia.

  • To this mixture, add a solution of potassium cyanide in water, and stir the reaction at room temperature for several hours.

  • The intermediate α-aminonitrile is then hydrolyzed by heating with a strong acid (e.g., concentrated HCl).

  • After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the racemic phenylalanine.

  • The product is collected by filtration, washed, and dried.

Enzymatic Synthesis of L-Phenylalanine via Reductive Amination

This method utilizes an enzyme to catalyze the asymmetric amination of an α-keto acid.

  • Prepare a buffered aqueous solution containing phenylpyruvic acid, ammonium chloride, and the cofactor NADH.

  • Add L-phenylalanine dehydrogenase to the solution.

  • To regenerate the NADH cofactor, a coupled enzyme system with formate (B1220265) dehydrogenase and sodium formate can be included.

  • Maintain the reaction at a controlled pH and temperature (e.g., pH 8.0, 30°C) and monitor the progress by HPLC.

  • Upon completion, the enzyme can be removed by ultrafiltration or precipitation.

  • The product, L-phenylalanine, can be isolated from the reaction mixture by crystallization or chromatography.

Product Structure Validation

Thorough validation of the final product's structure and purity is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized amino acid. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For example, the presence of the characteristic α-proton signal and the signals from the side chain can confirm the identity of the amino acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of the synthesized amino acid and to separate enantiomers.[9]

    • Reversed-Phase HPLC: Can be used to assess the overall purity by separating the target amino acid from starting materials and byproducts.[10]

    • Chiral HPLC: Utilizes a chiral stationary phase to separate the D and L enantiomers, allowing for the determination of the enantiomeric excess (ee) of the product.[11]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, further confirming its identity. Fragmentation patterns can also offer structural insights.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups such as the amino group (N-H stretching) and the carboxylic acid group (C=O and O-H stretching).

Common Impurities and Side Products
  • This compound/Acetamidomalonate Route:

    • Unreacted starting materials (diethyl acetamidomalonate, alkyl halide).

    • Dialkylated malonic ester, where two alkyl groups have been added to the α-carbon.

    • Incomplete hydrolysis products (e.g., the monoester or the N-acetylated amino acid).

  • Strecker Synthesis:

    • Residual cyanide, which is highly toxic and must be completely removed.

    • Side products from the polymerization of the aldehyde or imine intermediate.

    • Amides formed from the incomplete hydrolysis of the nitrile intermediate.

  • Enzymatic Synthesis:

    • Residual substrate (α-keto acid).

    • Byproducts from the cofactor regeneration system.

    • Denatured enzyme, which needs to be removed from the final product.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Diethyl Acetamidomalonate Synthesis of α-Amino Acids A Diethyl Acetamidomalonate D Alkylated Intermediate A->D 1. Deprotonation 2. Alkylation B Base (e.g., NaOEt) B->A C Alkyl Halide (R-X) C->A F α-Amino Acid (Racemic) D->F Hydrolysis & Decarboxylation E Acid Hydrolysis & Heat E->D

Caption: Reaction pathway for α-amino acid synthesis from diethyl acetamidomalonate.

G Workflow for Product Structure Validation A Crude Synthetic Product B Purification (e.g., Crystallization, Chromatography) A->B C Purity Assessment (HPLC) B->C C->B If impure D Structural Confirmation (NMR, MS, FTIR) C->D If pure E Enantiomeric Purity (Chiral HPLC) D->E F Validated Product E->F

Caption: A logical workflow for the validation of a synthesized amino acid.

G Decision-Making for Amino Acid Synthesis A High Enantiopurity Required? B Enzymatic Synthesis A->B Yes C Handling of Toxic Reagents a Concern? A->C No D This compound Route C->D Yes F Large Scale Synthesis? C->F No E Strecker Synthesis F->D No (Lab Scale) G Strecker or Enzymatic F->G Yes

References

Safety Operating Guide

Proper Disposal of Diethyl Aminomalonate Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of diethyl aminomalonate hydrochloride, a common reagent in organic synthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound hydrochloride with appropriate care. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] In situations with a risk of dust generation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Handling: Avoid generating dust.[4][5] Do not eat, drink, or smoke while handling the compound.[1][4] Wash hands thoroughly after handling.[4][6]

Step-by-Step Disposal Procedure

The disposal of this compound hydrochloride must be conducted in accordance with local, regional, and national hazardous waste regulations.[7][8]

  • Waste Identification and Collection:

    • Treat all this compound hydrochloride waste, including contaminated materials, as hazardous chemical waste.

    • Collect waste in a designated, properly labeled, and sealed container.[3][4] Suitable containers include lined metal cans or plastic pails.[4]

    • Do not mix this compound hydrochloride waste with other incompatible chemical waste streams.[7]

  • Spill Management:

    • Minor Spills (Dry): For small, dry spills, use dry clean-up procedures to avoid generating dust.[4] Carefully sweep or vacuum the material and place it into a sealed container for disposal.[4]

    • Minor Spills (Wet): If the material is wet, shovel or vacuum it into a labeled container for disposal.[4]

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[4] Prevent the spillage from entering drains or water courses.[4]

    • Decontamination: After cleanup, wash the affected area with large amounts of water.[4]

  • Container Disposal:

    • Empty containers should be handled as the product itself.[7] They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning where permissible.[5] Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration if regulations allow.[5]

  • Final Disposal:

    • Dispose of the collected waste through an authorized hazardous or special waste collection point.[4] Chemical waste generators are responsible for correctly classifying the waste and ensuring its proper disposal according to all applicable regulations.[8]

Quantitative Data and Chemical Properties

For quick reference, the following table summarizes key quantitative and safety data for this compound hydrochloride.

PropertyValue
Molecular Formula C₇H₁₃NO₄ · HCl
Molecular Weight 211.65 g/mol [1]
Melting Point 165-170 °C (decomposes)
Hazard Statements H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1][9]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1][3] The compound is hygroscopic and moisture-sensitive.[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.

G This compound Hydrochloride Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Spill Response cluster_3 Final Disposal A Unused Product D Collect in Designated Hazardous Waste Container A->D B Contaminated Materials (e.g., gloves, paper towels) B->D C Empty Containers C->D Triple-rinse if applicable J Store Waste Securely D->J E Spill Occurs F Dry Spill E->F Assess Spill Type G Wet Spill E->G Assess Spill Type H Use Dry Cleanup Methods (Avoid Dust) F->H I Shovel/Vacuum into Waste Container G->I H->D I->D K Arrange for Pickup by Authorized Waste Disposal Service J->K L Complete Waste Manifest/Documentation K->L

Caption: Decision workflow for the safe disposal of this compound hydrochloride waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound hydrochloride, fostering a culture of safety and compliance within their research and development activities.

References

Personal protective equipment for handling Diethyl aminomalonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of Diethyl aminomalonate.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles (compliant with EN 166 or equivalent).[1][2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[2][4][5]
Hand Protection Protective gloves.Prevents skin contact which can lead to skin irritation.[2][4][5]
Respiratory Protection N95 dust mask or equivalent.[6]Recommended when handling the powder to avoid inhalation of dust, which may cause respiratory irritation.[2][4][5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound in a laboratory setting is critical to ensure safety and experimental integrity.

  • Preparation :

    • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3][7][8]

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Avoid the formation of dust when weighing or transferring the solid material.[1][2][3][4]

    • Use appropriate tools (e.g., spatula) for handling the powder.

    • Keep the container tightly closed when not in use to prevent contamination and exposure to moisture.[1][2][3][4]

    • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[4]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound.[1][2][4]

    • Clean the work area to remove any residual dust or contamination.

    • Contaminated clothing should be removed and laundered separately before reuse.[4]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : this compound waste is considered chemical waste.

  • Containerization :

    • Leave the chemical in its original container if possible.[1]

    • If transferring to a new container, ensure it is clean, dry, properly sealed, and clearly labeled.

    • Do not mix this compound waste with other waste materials.[1]

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all applicable national and local regulations.[1]

    • For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[2]

    • Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer this compound prep3->handle1 Proceed to handling handle2 Avoid dust formation handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 post1 Wash hands thoroughly handle3->post1 Complete handling post2 Clean work area post1->post2 post3 Decontaminate or launder PPE post2->post3 disp1 Segregate waste post3->disp1 Generate waste disp2 Label waste container disp1->disp2 disp3 Dispose according to institutional and local regulations disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.